Technical Documentation Center

1,5-Dimethyl-2-furanmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,5-Dimethyl-2-furanmethanol
  • CAS: 14003-15-7

Core Science & Biosynthesis

Foundational

Synthesis of 1,5-Dimethyl-2-furanmethanol from Renewable Resources: A Mechanistic and Methodological Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 1,5-Dimethyl-2-furanmethanol (IUPAC: 1-(5-methylfuran-2-yl)ethan-1-ol; Synonyms: α ,5-dimethyl-2-furanmethanol; CAS RN...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 1,5-Dimethyl-2-furanmethanol (IUPAC: 1-(5-methylfuran-2-yl)ethan-1-ol; Synonyms: α ,5-dimethyl-2-furanmethanol; CAS RN: 14003-15-7)[1].

Executive Summary & Nomenclature Clarification

The transition from petrochemical feedstocks to renewable biomass has elevated the importance of furanic platform chemicals. 1,5-Dimethyl-2-furanmethanol (often referred to in literature as α ,5-dimethyl-2-furanmethanol) is a highly versatile secondary alcohol[1]. It serves as a critical intermediate in the synthesis of sylvan-based liquid biofuels, chiral pharmaceutical synthons, and advanced polymeric materials[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. We will dissect the causality behind catalyst selection, thermodynamic control, and the mitigation of side reactions. The synthesis from renewable resources relies on a two-step, highly atom-economical pathway starting from biomass-derived 2-methylfuran (sylvan):

  • Heterogeneous Friedel-Crafts Acylation to yield 2-acetyl-5-methylfuran.

  • Chemoselective Hydrogenation to yield the target secondary alcohol.

Retrosynthetic Pathway: Biomass to Target Molecule

The foundational feedstock for this synthesis is lignocellulosic biomass, which undergoes dehydration to 5-hydroxymethylfurfural (HMF), followed by hydrogenolysis to 2-methylfuran[2]. The subsequent upgrading to 1,5-dimethyl-2-furanmethanol must be carefully controlled to avoid disrupting the delicate furan ring.

Pathway Biomass Lignocellulosic Biomass HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration MF 2-Methylfuran (Sylvan) HMF->MF Hydrogenolysis AcMF 2-Acetyl-5-methylfuran MF->AcMF Acylation (Acetic Anhydride) Product 1,5-Dimethyl-2-furanmethanol (CAS 14003-15-7) AcMF->Product Selective Hydrogenation

Fig 1: Renewable synthesis pathway from lignocellulosic biomass to 1,5-Dimethyl-2-furanmethanol.

Core Methodology I: Heterogeneous Friedel-Crafts Acylation

The first synthetic node is the acylation of 2-methylfuran. Historically, this required stoichiometric amounts of hazardous homogeneous Lewis acids (e.g., AlCl₃, FeCl₃), leading to severe downstream purification bottlenecks and toxic waste generation.

Mechanistic Causality: To establish a truly renewable and scalable protocol, we utilize metal chlorides grafted onto silicoaluminophosphate zeolites (e.g., ZnClₓ/SAPO-5)[4]. The SAPO-5 framework provides shape-selective micropores, while the grafted ZnClₓ species offer highly active Lewis acid sites. This prevents the polymerization of the furan ring—a common failure mode in liquid-acid conditions.

Quantitative Data: Catalyst Efficacy for Acylation

Table 1: Performance of various SAPO-5 grafted catalysts in the acylation of 2-methylfuran with acetic anhydride (110 °C, 20 min)[4].

Catalyst SystemLewis/Brønsted RatioConversion (%)Selectivity to 2-Acetyl-5-methylfuran (%)
ZnClₓ/SAPO-5 18.4 94.5 100
FeClₓ/SAPO-511.187.8100
SnClₓ/SAPO-56.681.5100
Pristine SAPO-52.745.1>95
No CatalystN/A0.2N/A
Experimental Protocol 1: Synthesis of 2-Acetyl-5-methylfuran

Self-Validating System: The use of instant heating combined with a solid catalyst allows for immediate reaction quenching via simple filtration, locking the product profile and preventing over-acylation.

  • Preparation: Dry a 50 mL pressure-resistant glass reactor equipped with a magnetic stir bar.

  • Reagent Charging: Add 4.7 mmol of biomass-derived 2-methylfuran and 14.1 mmol of acetic anhydride (3:1 molar ratio ensures complete conversion of the furanic substrate)[4].

  • Catalyst Addition: Introduce 0.20 g of activated ZnClₓ/SAPO-5 catalyst[4].

  • Reaction Execution: Seal the reactor and subject it to non-microwave instant heating at 110 °C for exactly 20 minutes under vigorous stirring (1000 rpm)[4].

  • Quenching & Isolation: Rapidly cool the vessel in an ice bath to < 20 °C. Centrifuge the mixture at 10,000 rpm for 5 minutes to recover the heterogeneous catalyst[4].

  • Purification: Remove unreacted acetic anhydride and acetic acid byproduct via vacuum distillation to yield pure 2-acetyl-5-methylfuran.

Core Methodology II: Chemoselective Hydrogenation

The reduction of 2-acetyl-5-methylfuran to 1,5-dimethyl-2-furanmethanol is the most thermodynamically precarious step. The secondary alcohol is highly susceptible to hydrogenolysis (C-O cleavage), which yields the over-reduced byproduct 2-ethyl-5-methylfuran[5][6]. Furthermore, aggressive hydrogenation conditions can saturate the aromatic system, yielding tetrahydrofuran derivatives[5].

Mechanistic Causality: Copper chromite, a standard industrial hydrogenation catalyst, is overly reactive for this substrate, driving the reaction past the alcohol phase directly to the alkyl furan[6]. To arrest the reaction at the alcohol stage, we must decouple the hydrogenation kinetics from the hydrodeoxygenation (HDO) kinetics. This is achieved by utilizing a milder catalyst: 5 wt% Copper supported on Silica (Cu/SiO₂) at strictly controlled temperatures[6].

Network AcMF 2-Acetyl-5-methylfuran Target 1,5-Dimethyl-2-furanmethanol (Target) AcMF->Target +H2 (Mild Cu/SiO2) OverRed 2-Ethyl-5-methylfuran (C-O Cleavage) Target->OverRed +H2 (High Temp/Cu-Chromite) RingSat Tetrahydrofuran Derivatives (Ring Saturation) Target->RingSat Over-hydrogenation

Fig 2: Hydrogenation network of 2-acetyl-5-methylfuran illustrating target and side reactions.

Quantitative Data: Hydrogenation Selectivity

Table 2: Influence of catalyst and temperature on the reduction of 2-acetyl-5-methylfuran (1 hour, 30 bar H₂)[3][6].

Catalyst SystemTemp (°C)Conversion (%)Selectivity to Target Alcohol (%)Primary Byproduct
Cu-Chromite230>99< 12-Ethyl-5-methylfuran
Cu/SiO₂ (5 wt%) 180 8 13 Unreacted Substrate
NaBH₄ (Stoichiometric) 25 >95 80 None (Bench Scale)
Spiroborate Ester (10 mol%) 25 87 >99 (91% ee) None (Asymmetric)

Note: While Cu/SiO₂ prevents C-O cleavage, its conversion rate for the methyl-substituted furan is exceptionally slow compared to unsubstituted furans[6]. For high-yield bench-scale or pharmaceutical applications, borohydride reductions or asymmetric spiroborate ester catalysis are preferred[3][6].

Experimental Protocol 2: Enantioselective Borane Reduction (Pharmaceutical Grade)

For drug development applications requiring chiral purity (e.g., (+)-(R)-1-(5-methylfuran-2-yl)ethanol), asymmetric transfer hydrogenation is required[3].

  • Reactor Setup: Purge a 25 mL Schlenk flask with ultra-high purity Argon.

  • Catalyst Preparation: Dissolve 10 mol % of chiral spiroaminoborate ester catalyst in 5 mL of anhydrous Tetrahydrofuran (THF)[3].

  • Substrate Infusion: Using a programmable infusion pump, add a solution of freshly redistilled 2-acetyl-5-methylfuran (0.62 g, 5.00 mmol) in THF (5 mL) dropwise over exactly 1 hour to the reducing mixture at 25 °C[3]. Causality: Slow infusion maintains a low substrate-to-catalyst ratio in the active volume, maximizing enantiomeric excess (ee).

  • Work-up: Quench the reaction carefully with methanol, followed by 1M HCl to destroy unreacted borane species. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via Kugelrohr distillation (150 °C / 1 mmHg) or silica gel chromatography (hexane/EtOAc gradient) to yield the target alcohol as a colorless oil (87% yield, 91% ee)[3].

Conclusion

The synthesis of 1,5-Dimethyl-2-furanmethanol from renewable lignocellulosic biomass represents a triumph of modern chemoselective catalysis. By replacing hazardous homogeneous acids with shape-selective ZnClₓ/SAPO-5 zeolites, the acylation of 2-methylfuran becomes a green, high-yield process. Subsequently, navigating the thermodynamic pitfalls of the hydrogenation step requires abandoning aggressive industrial catalysts (like copper chromite) in favor of precision techniques—such as mild Cu/SiO₂ for bulk intermediate synthesis or spiroborate ester catalysis for enantiopure pharmaceutical synthons.

References

  • Aobchem. "α,5-Dimethyl-2-furanmethanol - CAS:14003-15-7". aobchem.com.cn.
  • Google Patents. "WO2011070210A1 - Production of liquid fuels (sylvan liquid fuels) from 2-methylfuran". google.com.
  • MDPI. "Metal Chlorides Grafted on SAPO-5 (MCl x /SAPO-5) as Reusable and Superior Catalysts for Acylation of 2-Methylfuran Under Non-Microwave Instant Heating Condition". mdpi.com.
  • OSTI. "Selective and Efficient Production of Biomass-derived Vinylfurans". osti.gov.
  • PMC. "Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones". nih.gov.

Sources

Exploratory

Characterization of 1,5-Dimethyl-2-furanmethanol using NMR and IR spectroscopy

A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-2-furanmethanol Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is pa...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-2-furanmethanol

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 1,5-Dimethyl-2-furanmethanol is a substituted furan derivative with potential applications as a building block in organic synthesis. Its chemical architecture, featuring a furan ring, two methyl groups, and a primary alcohol, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of 1,5-Dimethyl-2-furanmethanol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Our focus is not merely on the data but on the underlying principles that dictate the spectral outcomes, offering researchers and drug development professionals a robust framework for characterization.

Molecular Structure and Spectroscopic Rationale

The strategic placement of substituents on the furan ring dictates the electronic environment of each atom, which in turn governs the spectroscopic data. Understanding this structure is the first step in predicting and interpreting the resulting spectra.

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides direct insight into the carbon framework of a molecule. [1]As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically non-equivalent carbon atom.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons attached to the electronegative oxygen of the furan ring and the hydroxyl group will be deshielded and appear at a lower field (higher ppm).

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 150 - 160Furan ring carbon attached to the substituted methanol group, highly deshielded.
C5 145 - 155Furan ring carbon attached to the methyl group and adjacent to the oxygen atom.
C3 105 - 115Furan ring carbon, expected to be shielded relative to C2 and C5.
C4 108 - 118Furan ring carbon, similar environment to C3.
CH(OH)CH₃ 60 - 70Methine carbon attached to the hydroxyl group.
5-CH₃ 10 - 15Methyl carbon attached to the furan ring.
CH(OH)CH₃ 20 - 30Methyl carbon of the ethanol substituent.

Note: The above table is based on the interpretation of "1,5-Dimethyl-2-furanmethanol" as 1-(5-methylfuran-2-yl)ethanol.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters, which are adjusted to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled pulse sequence is standard.

Figure 3: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [2]

Predicted IR Absorption Bands

The key functional groups in 1,5-Dimethyl-2-furanmethanol will produce characteristic absorption bands.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
O-H Stretch 3500 - 3200Strong, BroadAlcohol
C-H Stretch (sp³) 3000 - 2850MediumMethyl, Methylene groups
C-H Stretch (sp²) 3150 - 3100WeakFuran ring
C=C Stretch 1600 - 1500MediumFuran ring
C-O Stretch 1260 - 1050StrongAlcohol and Furan Ether

The O-H stretching vibration of alcohols typically appears as a very intense and broad band in the 3500-3200 cm⁻¹ region when hydrogen bonding is present, as in a neat liquid sample. [3]The C-O stretching vibration for alcohols is also strong and appears in the 1260-1050 cm⁻¹ range. [3]

Experimental Protocol for IR Spectroscopy (Liquid Film)

Figure 4: Workflow for IR analysis (Liquid Film/ATR).

Conclusion: A Synthesized Spectroscopic Identity

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of 1,5-Dimethyl-2-furanmethanol. The ¹H NMR spectrum confirms the number and connectivity of protons, the ¹³C NMR spectrum reveals the carbon backbone, and the IR spectrum identifies the key functional groups. The predicted data, when correlated, should provide an unambiguous confirmation of the molecular structure. For definitive assignment, comparison with spectral data from a verified standard or a comprehensive database like the Spectral Database for Organic Compounds (SDBS) is recommended. [7][8]

References

  • Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. ResearchGate. Available at: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available at: [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. Available at: [Link]

  • Spectral Database for Organic Compounds. Wikipedia. Available at: [Link]

  • Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]

  • Reflection absorption infrared spectroscopy of the surface chemistry of furfural on Pd(111). AIP Publishing. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. ACS Publications. Available at: [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

  • Spectral Database for Organic Compounds. re3data.org. Available at: [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. Available at: [Link]

  • Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. ScienceDirect. Available at: [Link]

  • 2-Furanmethanethiol. SpectraBase. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. University of Delhi. Available at: [Link]

  • IR: alcohols. UCLA Chemistry and Biochemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. ACS Publications. Available at: [Link]

  • How can you distinguish the following compounds using: a. their infrared spectra?. Pearson. Available at: [Link]

  • rel-(2R,5R,.alpha.S)-.alpha.-(1-Methylethyl)-5-methyltetrahydrofuran-2-methanol. SpectraBase. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Available at: [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. PMC. Available at: [Link]

  • 5-[(Dimethylamino)methyl]-2-furanmethanol. LookChem. Available at: [Link]

  • 2-FURANMETHANOL. Ataman Kimya. Available at: [Link]

  • 2-furanmethanol furfuryl alcohol, with atom numbering. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Dimethyl-Substituted Furanmethanols for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of dimethyl-substituted furanmethanols, compounds of significant interest in chemical synthesis and pharmaceutical development. Given the potential ambiguity in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of dimethyl-substituted furanmethanols, compounds of significant interest in chemical synthesis and pharmaceutical development. Given the potential ambiguity in the nomenclature "1,5-Dimethyl-2-furanmethanol," this document will address the two most relevant and well-documented isomers: 5-Methyl-2-furanmethanol and the pharmaceutically significant intermediate, 5-((Dimethylamino)methyl)-2-furanmethanol .

Our exploration will delve into the core chemical identities, synthesis protocols, and key applications of these compounds, with a particular focus on the causal relationships behind experimental choices and the practical insights relevant to researchers in the field.

Part 1: Chemical Identification and Molecular Structure

A search for "1,5-Dimethyl-2-furanmethanol" does not yield a standard registered compound. It is likely that this refers to a variation of a substituted furanmethanol. Based on common nomenclature and industrial relevance, we will focus on two key compounds.

5-Methyl-2-furanmethanol

This compound, also known as 5-methylfurfuryl alcohol, is a direct analog of furfuryl alcohol with a methyl group at the 5-position.[1]

  • CAS Number: 3857-25-8[2]

  • Molecular Formula: C₆H₈O₂[2]

  • Molecular Weight: 112.13 g/mol [3]

  • IUPAC Name: (5-methylfuran-2-yl)methanol[4]

Molecular Structure:

Caption: Molecular structure of 5-Methyl-2-furanmethanol.

5-((Dimethylamino)methyl)-2-furanmethanol

A key intermediate in the synthesis of the H₂-receptor antagonist, Ranitidine.[5]

  • CAS Number: 15433-79-1[6]

  • Molecular Formula: C₈H₁₃NO₂[6]

  • Molecular Weight: 155.19 g/mol [6]

  • IUPAC Name: [5-[(dimethylamino)methyl]furan-2-yl]methanol[6]

Molecular Structure:

G cluster_0 Synthesis of 5-((Dimethylamino)methyl)-2-furanmethanol A 2-Furanmethanol D Reaction Mixture (Stirred at Room Temperature) A->D B bis(Dimethylamino)methane B->D C Acetic Acid (Solvent) C->D E Removal of Acetic Acid (Reduced Pressure) D->E F Basification with NaOH E->F G Extraction with Ethyl Acetate F->G H Distillation G->H I 5-((Dimethylamino)methyl)-2-furanmethanol H->I

Caption: A generalized workflow for the synthesis of 5-((Dimethylamino)methyl)-2-furanmethanol.

Experimental Protocol:

One documented method involves the reaction of 2-furanmethanol with bis(dimethylamino)methane in acetic acid. [7][8]

  • A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid is added dropwise to a cooled (10°C) and stirred solution of 2-furanmethanol (1.0 mol) in acetic acid. [8]2. The mixture is stirred at room temperature for 18 hours. [8]3. Acetic acid is removed under reduced pressure at 60°C. [8]4. The residue is cooled, and ice is added, followed by basification with 40% aqueous sodium hydroxide with external cooling. [8]5. The mixture is then extracted with ethyl acetate. [8]6. The organic extracts are combined, and the solvent is evaporated. [7]7. The final product is purified by distillation, yielding 5-dimethylaminomethyl-2-furanmethanol with a boiling point of 92°-96°C at 0.2-0.5 mmHg. [7][8] A patent also describes a one-pot synthesis from carbohydrates like glucose or fructose using N,N-dimethylformamide as the amine donor in formic acid. [9][10]

Part 4: Applications in Research and Drug Development

The functional groups on these furanmethanols make them versatile building blocks in organic synthesis.

5-Methyl-2-furanmethanol

This compound finds use as a flavoring agent and as an intermediate in the synthesis of other fine chemicals. [11]Its structural similarity to bioactive furan derivatives also makes it a compound of interest for further research in medicinal chemistry. [12][13]

5-((Dimethylamino)methyl)-2-furanmethanol

The primary and most significant application of this compound is as a key intermediate in the synthesis of Ranitidine . [5][14][15]Ranitidine is a well-known histamine H₂-receptor antagonist used to treat stomach and intestinal ulcers.

The synthesis of the furan-based fragment of Ranitidine often originates from 5-((dimethylamino)methyl)-2-furanmethanol. [5]This intermediate is reacted with cysteamine hydrochloride in concentrated hydrochloric acid to produce 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine, a crucial component that is then converged with a nitroethenamine side chain to form Ranitidine. [5][16][17]

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling these compounds.

5-Methyl-2-furanmethanol
  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [18][19]* Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Use in a well-ventilated area. [18]* Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container. [18]It is noted to be hygroscopic. [20]* Incompatible Materials: Strong oxidizing agents. [18]

5-((Dimethylamino)methyl)-2-furanmethanol
  • Storage: This compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere. [14]* Detailed safety data sheets should be consulted before handling.

References

  • LookChem. (n.d.). 5-[(Dimethylamino)methyl]-2-furanmethanol. Retrieved from [Link]

  • Google Patents. (2014). CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol.
  • PrepChem.com. (n.d.). Synthesis of 5-dimethylaminomethyl-2-furanmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-((Dimethylamino)methyl)-2-furanmethanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1981). EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
  • Google Patents. (1982). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
  • Google Patents. (1984). EP0036716B1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Methyl-2-furanmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylfurfuryl alcohol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol. Retrieved from [Link]

  • ResearchGate. (2025). One Pot Synthesis of Pharmaceutical Intermediate 5-Dimethylaminomethyl-2-Furanmethanol from Bio-Derived Carbohydrates. Retrieved from [Link]

  • Georganics. (n.d.). 5-Methyl-2-furanmethanol. Retrieved from [Link]

  • The Journal of Chemical Physics. (2003). The electronic states of 2-furanmethanol („furfuryl alcohol…) studied by photon absorption and electron impact spectroscopies. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2026). Formation of 5-Methyl-2-Furanmethanol Which is a Roasted Flavor Compound in the Glutamic Acid-Glucose Maillard Reaction: A ReaxFF-DFT Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl) furfural. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 5-((DIMETHYLAMINO)METHYL)-2-FURANMETHANOL. Retrieved from [Link]

  • Organic Spectroscopy International. (2016). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 1,5-Dimethyl-2-furanmethanol in Common Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of 1,5-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of 1,5-Dimethyl-2-furanmethanol in common organic solvents. In the absence of extensive published data for this specific molecule, this document synthesizes information from structurally related furanmethanols and established analytical methodologies. It offers predictive insights based on molecular structure and delivers detailed, field-proven protocols for both equilibrium solubility determination and forced degradation studies, enabling researchers to generate critical data for formulation, process development, and regulatory compliance.

Introduction: The Need for Physicochemical Characterization

1,5-Dimethyl-2-furanmethanol is a substituted furan derivative with potential applications as a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its structure, featuring a furan ring, a primary alcohol, and two methyl substituents, imparts a unique combination of aromaticity, polarity, and lipophilicity. The successful application of this compound in any solution-based process—be it a chemical reaction, a formulation, or a purification step—is critically dependent on a thorough understanding of its solubility and stability profile.

This guide addresses the current information gap by providing a predictive analysis of the molecule's behavior and, more importantly, by equipping researchers with the necessary experimental protocols to generate robust, in-house data.

Predicted Solubility Profile of 1,5-Dimethyl-2-furanmethanol

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1][2] The structure of 1,5-Dimethyl-2-furanmethanol allows for several key interactions:

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents.

  • Dipole-Dipole Interactions: The furan ring's oxygen heteroatom and the hydroxyl group create a molecular dipole, promoting solubility in polar aprotic solvents.

  • London Dispersion Forces: The furan ring and the two methyl groups provide nonpolar character, allowing for solubility in nonpolar solvents.

Based on these features and the known solubility of the parent compound, 2-furanmethanol (furfuryl alcohol), which is soluble in many common organic solvents, a qualitative solubility profile for 1,5-Dimethyl-2-furanmethanol can be predicted.[3] The addition of two methyl groups is expected to increase its lipophilicity compared to furfuryl alcohol, potentially enhancing its solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of 1,5-Dimethyl-2-furanmethanol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe hydroxyl group allows for strong hydrogen bonding. Solubility in water may be slightly lower than furfuryl alcohol due to increased hydrocarbon character.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl AcetateHighStrong dipole-dipole interactions are possible. Good general solvency is expected.
Nonpolar Hexane, Toluene, Diethyl EtherModerate to LowThe methyl groups and furan ring contribute to van der Waals interactions. Solubility is expected to be higher than in highly polar solvents like water but may be limited.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative data, the isothermal shake-flask method is the most widely accepted and robust technique.[1] This method ensures that a true equilibrium is reached between the undissolved solute and the saturated solution.

Step-by-Step Methodology
  • Preparation of Solvent: Use high-purity, anhydrous organic solvents to avoid variability.

  • Sample Addition: Add an excess amount of 1,5-Dimethyl-2-furanmethanol to a sealed glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a sufficient duration (typically 24-72 hours) to reach equilibrium.[1]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial and then carefully withdraw the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from inflating the measured concentration.[1]

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method). Determine the concentration of 1,5-Dimethyl-2-furanmethanol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] A standard calibration curve must be prepared from solutions of known concentrations to ensure accurate quantification.[5]

  • Data Reporting: Report the solubility in mass/volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Analytical Method for Quantification

A reverse-phase HPLC method is well-suited for analyzing furanmethanol derivatives.[6][7]

  • Column: C18 or C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point.[6][7]

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) or UV detector set at the λmax of the furan ring system (typically around 220-280 nm).[4][5]

  • Column Temperature: 25-30 °C

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_vial Add Excess Solute to Solvent in Vial agitate Agitate at Constant Temp (24-72h) prep_vial->agitate Seal Vial centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant (PTFE Syringe Filter) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Analyze via HPLC-UV dilute->hplc report Calculate & Report Solubility (mg/mL) hplc->report vs. Calibration Curve

Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Furan rings are known to be susceptible to degradation, particularly under acidic conditions.[8][9] The stability of 1,5-Dimethyl-2-furanmethanol will be influenced by its furan core and hydroxymethyl substituent.

Predicted Degradation Pathways
  • Acid-Catalyzed Degradation: This is the most significant anticipated pathway. Protonation of the furan ring, preferentially at the alpha-carbon, makes it susceptible to nucleophilic attack by solvent molecules, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[8][10] Strong acids, heat, and the presence of water can accelerate this process.[8] The hydroxymethyl group can also participate in acid-catalyzed polymerization, forming insoluble resins, a well-known reaction for furfuryl alcohol.

  • Oxidative Degradation: Like many organic molecules, especially those with alcohol and aromatic-like features, 1,5-Dimethyl-2-furanmethanol may be susceptible to oxidation. Exposure to air, light, and oxidizing agents can lead to the formation of colored degradation products, such as furfural and furoic acid derivatives.[3][11] This often manifests as a sample turning yellow or brown over time.

  • Thermal Degradation: At elevated temperatures, furanmethanols can undergo dehydration and other complex decomposition reactions.[11][12] Thermal stress can lead to ring-opening or side-chain reactions.

Conceptual Degradation Diagram

G cluster_acid Acidic Conditions (H+) cluster_ox Oxidative Stress ([O]) cluster_therm Thermal Stress (Δ) A 1,5-Dimethyl-2-furanmethanol B Polymerization (Insoluble Resins) A->B Polymerization C Ring-Opening (1,4-Dicarbonyls) A->C Hydrolysis D Oxidized Derivatives (e.g., Aldehydes, Acids) A->D E Dehydration & Other Decomposition Products A->E

Potential Degradation Pathways.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as recommended by ICH guidelines.[13] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the starting material.[13][14]

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 1,5-Dimethyl-2-furanmethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically around 1 mg/mL.[13]

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor. A control sample (unstressed) should be analyzed alongside the stressed samples.[14]

    • Acid Hydrolysis: Add 1M HCl. Incubate at room temperature or elevate to 60 °C if no degradation is observed.[13]

    • Base Hydrolysis: Add 1M NaOH. Incubate at room temperature.[13]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[13]

    • Thermal Degradation: Heat the solution (e.g., at 80 °C) in a sealed vial.[15] A solid-state thermal stress test should also be performed.

    • Photolytic Degradation: Expose the solution to a combination of UV and visible light with a total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • Time Points: Sample and analyze at various time points (e.g., 2, 8, 24, 48 hours) to track the degradation progress.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products and any peaks originating from the placebo or reagents.[16]

  • Data Interpretation:

    • Identify Degradants: Note the retention times and UV spectra of new peaks.

    • Mass Balance: Calculate the mass balance by summing the amount of the remaining parent compound and all formed degradation products. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.[16]

    • Peak Purity: Use a Diode Array Detector to assess the peak purity of the parent compound to ensure no degradants are co-eluting.[14]

Workflow Diagram

G cluster_stress Apply Stress Conditions (Parallel) A Prepare Stock Solution (1 mg/mL) B Acidic (1M HCl, RT/60°C) A->B C Basic (1M NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C, Solution/Solid) A->E F Photolytic (ICH Q1B Light) A->F G Sample at Time Points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze via Stability- Indicating HPLC Method H->I J Interpret Data: - Degradation % - Mass Balance - Peak Purity I->J

Workflow for a Forced Degradation Study.

Conclusion

While specific published data on the solubility and stability of 1,5-Dimethyl-2-furanmethanol is scarce, a robust scientific framework can be used to predict and experimentally determine these critical parameters. Its chemical structure suggests good solubility in a range of common polar organic solvents and moderate solubility in nonpolar media. The furanmethanol moiety indicates a susceptibility to degradation under acidic, oxidative, and thermal stress, with acid-catalyzed polymerization and ring-opening being the primary concerns.

By employing the detailed protocols for equilibrium solubility determination and forced degradation studies provided in this guide, researchers can generate the high-quality, reliable data necessary to advance their work in drug development, chemical synthesis, and materials science.

References

  • Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

  • SIELC Technologies. (2021, February 10). High Performance Liquid Chromatography (HPLC) Method for Analysis of 5-Hydroxymethyl-2-furaldehyde (5-HMF), Furfuryl alcohol, Furfural, 2-Furancarboxylic acid, 3,4-Bis(hydroxymethyl)furan, 5-Hydroxymethyl-2-furancarboxylic acid. [Link]

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. [Link]

  • RSC Publishing. (2018, May 24). From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C. [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Furfuryl alcohol on Newcrom R1 HPLC column. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ACS Publications. (2017, March 30). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. [Link]

  • University of Al-maarif. (n.d.). Determination of Solubility Class. [Link]

  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • INCHEM. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • PubMed. (2020, January 15). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. [Link]

  • StudyGuides.com. (2026, February 4). Furfuryl Alcohol (Chemistry) - Overview. [Link]

  • LookChem. (n.d.). FURFURYL ALCOHOL. [Link]

  • ResearchGate. (2025, August 10). New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials | Request PDF. [Link]

  • Biblio. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]

  • Korea Science. (n.d.). Furan in Thermally Processed Foods - A Review -Toxicological Research. [Link]

Sources

Foundational

In-Depth Technical Guide on the Spectroscopic Characterization of 1,5-Dimethyl-2-furanmethanol (MS, UV-Vis)

Executive Summary & Chemical Identity In pharmaceutical development and flavor chemistry, the accurate structural elucidation of furan derivatives is critical due to their high reactivity and sensory impact. This whitepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In pharmaceutical development and flavor chemistry, the accurate structural elucidation of furan derivatives is critical due to their high reactivity and sensory impact. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (UV-Vis and EI-MS) of 1,5-Dimethyl-2-furanmethanol .

From an application science perspective, it is crucial to first decode the nomenclature. The trivial name "1,5-Dimethyl-2-furanmethanol" is a historical artifact frequently utilized in commercial chemical catalogs [1]. Systematically, the "1" refers to the α -carbon of the methanol side chain, while the "5" refers to the furan ring position. The rigorous IUPAC identity is 1-(5-methylfuran-2-yl)ethanol (CAS: 14003-15-7; Molecular Weight: 126.15 g/mol ) [4].

Analytical Workflow & Experimental Design

To ensure high-fidelity data, sample preparation and acquisition must be treated as a self-validating system. The parallel workflow for UV-Vis and MS characterization is mapped below.

AnalyticalWorkflow Sample 1,5-Dimethyl-2-furanmethanol (CAS: 14003-15-7) UV_Prep Dilution in Spectroscopic Ethanol Sample->UV_Prep 1.0 mg/mL MS_Prep Dilution in GC-Grade DCM Sample->MS_Prep 1.0 mg/mL UV_Acq UV-Vis Acquisition (190-400 nm) UV_Prep->UV_Acq 10 µg/mL MS_Acq EI-MS Acquisition (70 eV, m/z 40-400) MS_Prep->MS_Acq 1.0 µL Injection Validation Data Synthesis & Structural Validation UV_Acq->Validation MS_Acq->Validation

Fig 1: Parallel sample preparation and acquisition workflow for UV-Vis and EI-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Grounding & Causality

Furan itself exhibits a strong π→π∗ transition at ~208 nm. In 1,5-Dimethyl-2-furanmethanol, the addition of the 5-methyl group introduces an inductive (+I) effect and hyperconjugation. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a predictable bathochromic (red) shift [3]. The secondary alcohol at C2 provides non-bonding electrons that result in a weak n→π∗ transition.

Quantitative Spectral Features
Transition TypeExpected λmax​ (nm)Molar Absorptivity ( ϵ , L mol −1 cm −1 )Structural Causality
π→π∗ ~218~6,500Conjugated diene system of the furan ring, bathochromically shifted by the +I effect of the 5-methyl group.
n→π∗ ~255< 100Weak, symmetry-forbidden transition from the non-bonding electrons of the oxygen atoms to the antibonding π∗ orbital.
Step-by-Step UV-Vis Protocol
  • Solvent Selection : Utilize spectroscopic-grade ethanol. Ethanol is chosen over water due to its superior solvation of semi-polar furan derivatives and its deep UV cutoff (~210 nm), preventing solvent interference in the critical 215–225 nm window.

  • Baseline Correction : Fill two matched 10 mm quartz cuvettes with ethanol. Place them in the sample and reference beams of a double-beam spectrophotometer. Run a baseline scan from 400 nm down to 190 nm to nullify optical aberrations.

  • Stock Solution : Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of ethanol to create a 1.0 mg/mL stock.

  • Working Dilution : Dilute the stock 1:100 to yield a 10 µg/mL working solution. This ensures the maximum absorbance ( Amax​ ) remains within the linear dynamic range of the detector (0.1–1.0 AU), adhering strictly to the Beer-Lambert Law.

  • Acquisition & Self-Validation : Scan the working solution from 190 nm to 400 nm at 1 nm/s. Validation Check: Photometric accuracy is self-validated by periodically running a 60 mg/L potassium dichromate standard, ensuring absorbance at 257 nm falls within 1% of certified values.

Electron Impact Mass Spectrometry (EI-MS)

Theoretical Grounding & Causality

Mass spectrometry under standard Electron Impact (EI) conditions provides a highly reproducible fragmentation fingerprint [2]. When bombarded with 70 eV electrons, 1,5-Dimethyl-2-furanmethanol ejects an electron to form a radical cation ( [M]+∙ at m/z 126). The dominant kinetic pathway is the α -cleavage of the secondary alcohol. The ejection of a methyl radical (15 Da) leaves behind an oxonium ion ( m/z 111). Because the positive charge is highly delocalized across the furan ring, this ion is exceptionally stable, driving it to become the base peak (100% abundance)[3].

EI-MS Fragmentation Logic

Fragmentation M_ion Molecular Ion [M]+. m/z 126 (C7H10O2)+. Loss_CH3 Alpha-Cleavage Loss of •CH3 M_ion->Loss_CH3 Loss_H2O Dehydration Loss of H2O M_ion->Loss_H2O Loss_Sidechain Sidechain Cleavage Loss of •CH(OH)CH3 M_ion->Loss_Sidechain Ion_111 Oxonium Ion m/z 111 (Base Peak) [C6H7O2]+ Loss_CH3->Ion_111 Ion_108 Vinylfuran Radical Cation m/z 108 [C7H8O]+. Loss_H2O->Ion_108 Ion_81 Methylfuryl Cation m/z 81 [C5H5O]+ Loss_Sidechain->Ion_81

Fig 2: Key EI-MS fragmentation pathways of 1,5-Dimethyl-2-furanmethanol at 70 eV.

Quantitative EI-MS Data
m/zRelative Abundance (%)Ion AssignmentMechanistic Causality
126~25 [M]+∙ Intact molecular ion of 1,5-Dimethyl-2-furanmethanol.
111100 (Base Peak) [M−CH3​]+ α -cleavage of the side-chain methyl group, forming a resonance-delocalized oxonium ion.
108~15 [M−H2​O]+∙ Dehydration of the secondary alcohol, forming a conjugated 2-vinyl-5-methylfuran radical cation.
81~40 [C5​H5​O]+ Cleavage of the entire 1-hydroxyethyl side chain, yielding the stable 5-methylfuran-2-yl cation.
43~30 [C2​H3​O]+ Acetyl cation, resulting from secondary fragmentation or rearrangement of the side chain.
Step-by-Step GC-MS Protocol
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). DCM ensures rapid volatilization in the GC inlet without inducing thermal degradation of the secondary alcohol.

  • Chromatographic Separation : Inject 1.0 µL into a GC equipped with a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C with a split ratio of 1:50. Use helium carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient : Hold the oven at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. This ensures sharp peak shapes and prevents co-elution of synthesis impurities.

  • Electron Impact Ionization : Transfer the eluent to the MS source heated to 230°C. Bombard the effluent with electrons accelerated at exactly 70 eV. Causality: This specific energy is critical as it provides a standardized de Broglie wavelength that maximizes ionization efficiency and aligns fragmentation patterns with established library spectra [2].

  • Acquisition & Self-Validation : Scan the quadrupole analyzer from m/z 40 to 400. Validation Check: The system must be self-validated prior to acquisition using perfluorotributylamine (PFTBA). The tune must demonstrate accurate mass axis calibration and relative isotopic abundances for m/z 69, 219, and 502.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84906 (Related Furanmethanols) and General Database." PubChem. URL:[Link]

Exploratory

Health and Safety Considerations for Handling 1,5-Dimethyl-2-furanmethanol: A Technical Guide for Drug Development Professionals

Executive Summary For researchers and drug development professionals, furan-containing scaffolds are highly valuable due to their prevalence in bioactive natural products and targeted pharmacophores. However, handling fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, furan-containing scaffolds are highly valuable due to their prevalence in bioactive natural products and targeted pharmacophores. However, handling functionalized furan derivatives—specifically 1,5-Dimethyl-2-furanmethanol (also known as α,5-dimethyl-2-furanmethanol or 1-(5-methylfuran-2-yl)ethanol, CAS 14003-15-7)[1]—requires rigorous safety protocols. This whitepaper synthesizes the mechanistic causality behind the compound's structural reactivity, its toxicological profile, and field-proven methodologies for safe laboratory handling.

Chemical Identity and Structural Reactivity

As a Senior Application Scientist, I emphasize that safety protocols cannot be memorized; they must be understood through the lens of molecular causality. The primary hazard of 1,5-Dimethyl-2-furanmethanol lies in its structural propensity for acid-catalyzed exothermic polymerization [2].

The molecule features a secondary alcohol at the alpha position of an electron-rich furan ring. When exposed to Brønsted or Lewis acids, the hydroxyl group is protonated and eliminated as water, generating a carbocation. This intermediate is exceptionally stable due to resonance delocalization with the adjacent furan oxygen (forming an oxonium ion) and the electron-donating effects of the alpha- and 5-methyl groups.

Because the furan ring is highly nucleophilic, the carbocation of one molecule rapidly undergoes electrophilic aromatic substitution with the furan ring of another. This initiates a violent, chain-growth polymerization cascade. The formation of each new carbon-carbon bond releases significant thermal energy, which accelerates the reaction kinetics, leading to a potentially explosive thermal runaway and pressurization event[2].

PolymerizationRisk Start Handling 1,5-Dimethyl-2-furanmethanol Acid Exposure to Strong Acids (Lewis or Brønsted) Start->Acid Hazard Trigger Base Quench with Weak Base (e.g., NaHCO3) Start->Base Standard Protocol Carbocation Protonation & Dehydration (Resonance-stabilized Carbocation) Acid->Carbocation Rapid Kinetics Polymerization Electrophilic Aromatic Substitution (Chain Growth) Carbocation->Polymerization Propagation Runaway Exothermic Runaway / Pressurization Polymerization->Runaway Heat Accumulation Safe Safe Aqueous Waste Base->Safe Neutralization

Figure 1: Mechanism and mitigation logic for acid-catalyzed exothermic polymerization.

Mechanistic Toxicology and Exposure Risks

Furanmethanols are not merely contact irritants; they present severe systemic risks driven by hepatic bioactivation. The liver is the primary target organ for furan toxicity due to the high local concentration of Cytochrome P450 enzymes[3].

Upon absorption (via inhalation, dermal contact, or ingestion), 1,5-Dimethyl-2-furanmethanol is oxidized by CYP2E1 [4]. This oxidation cleaves the aromatic furan ring to yield a highly reactive cis-butene-1,4-dial derivative[3][5]. This dialdehyde acts as a potent electrophile, rapidly cross-linking with the nucleophilic lysine and cysteine residues of cellular proteins and DNA[4].

The downstream causality of this adduction includes severe glutathione (GSH) depletion, oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis[3][5]. Chronic exposure is linked to cholangiofibrosis and hepatocarcinogenesis[5].

MetabolicPathway A 1,5-Dimethyl-2-furanmethanol (Parent Compound) B CYP450 (CYP2E1) Oxidation A->B Hepatic Metabolism C Reactive Intermediate (cis-Butenedial derivative) B->C Ring Opening D Glutathione (GSH) Conjugation C->D Detox Pathway E Cellular Protein/DNA Binding (Toxicity) C->E GSH Depletion F Excretion (Detoxification) D->F Safe Clearance

Figure 2: CYP450-mediated metabolic activation of furanmethanols into reactive dialdehydes.

Quantitative Safety Data Summary

To facilitate rapid risk assessment, the critical physicochemical and safety parameters of 1,5-Dimethyl-2-furanmethanol are summarized below.

ParameterValue / DescriptionSafety Implication
Chemical Name α,5-Dimethyl-2-furanmethanolAlso known as 1-(5-methylfuran-2-yl)ethanol[1].
CAS Registry Number 14003-15-7Unique identifier for safety and inventory tracking[1].
Molecular Formula C7H10O2Low molecular weight, volatile organic compound.
Molecular Weight 126.15 g/mol Facilitates rapid dermal absorption and inhalation risk.
Primary Reactivity Hazard Exothermic PolymerizationViolent runaway reaction in the presence of acidic catalysts[2].
Metabolic Target Hepatic CYP2E1Bioactivation to toxic, protein-binding dialdehyde intermediates[3][4].
Storage Requirements 2–8 °C (Refrigerated), DarkMinimizes auto-oxidation, peroxide formation, and thermal degradation.

Experimental Protocols: Safe Handling and Quenching Workflows

In drug development, we must design self-validating systems —protocols where the successful execution of the procedure inherently mitigates the underlying hazard. When utilizing 1,5-Dimethyl-2-furanmethanol in synthetic workflows (e.g., etherification or cross-coupling), the exclusion and controlled quenching of acids is paramount.

Step-by-Step Methodology: Acid-Controlled Functionalization
  • Reactor Preparation & Environmental Control:

    • Conduct all operations inside a certified chemical fume hood to mitigate inhalation risks of volatile furanics.

    • Utilize a jacketed reactor equipped with an internal thermocouple. Pre-cool the system to 0–5 °C. Causality: Lowering the thermal baseline increases the margin of safety against exothermic runaway.

  • Reagent Dilution:

    • Dissolve 1,5-Dimethyl-2-furanmethanol in a minimum of 10 volumes (v/w) of an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Causality: High dilution reduces the probability of intermolecular collisions required for chain-growth polymerization.

  • Controlled Reagent Addition:

    • If a Lewis or Brønsted acid is required for the transformation, add it dropwise via a calibrated syringe pump.

    • Self-Validating Check: Monitor the internal thermocouple. A sudden temperature spike of >5 °C indicates the onset of polymerization. If observed, immediately halt addition.

  • Self-Validating Quench Protocol:

    • Do not concentrate the reaction mixture while acidic species are present. Concentration removes the solvent heat-sink and forces molecules together, triggering violent polymerization.

    • Instead, pour the crude reaction mixture into a vigorously stirred biphasic system containing 5 volumes of saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C.

    • Causality: The weak base rapidly neutralizes the acid catalyst, permanently halting carbocation formation and validating the safety of the subsequent concentration step.

  • Workup and Isolation:

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure using a water bath strictly maintained below 30 °C to prevent thermal degradation of the product.

References

  • Polymers (Basel). "Furfuryl Alcohol and Lactic Acid Blends: Homo- or Co-Polymerization?" National Center for Biotechnology Information (PMC), 2018. Available at: [Link]

  • Chemical Research in Toxicology. "Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis." ACS Publications, 2023. Available at: [Link]

  • Molecular Nutrition & Food Research. "Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment." VU Research Portal, 2012. Available at: [Link]

  • Toxicological Sciences. "Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity." Oxford Academic, 2012. Available at:[Link]

Sources

Foundational

Thermochemical properties of furan derivatives

An In-depth Technical Guide to the Thermochemical Properties of Furan Derivatives Abstract Furan and its derivatives are a cornerstone class of heterocyclic compounds, pivotal in fields ranging from biofuel development t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of Furan Derivatives

Abstract

Furan and its derivatives are a cornerstone class of heterocyclic compounds, pivotal in fields ranging from biofuel development to pharmaceutical synthesis.[1][2] Their utility is fundamentally governed by their energetic landscapes. A comprehensive understanding of their thermochemical properties—such as enthalpies of formation, combustion, and vaporization, as well as bond dissociation energies—is not merely academic; it is critical for process optimization, reaction design, safety assessment, and the prediction of chemical behavior. This guide provides a consolidated, in-depth exploration of these properties, detailing the sophisticated experimental and computational methodologies used for their determination. It is designed to serve as a key reference for scientists and engineers working to unlock the full potential of these versatile, bio-derived platform molecules.

The Energetic Foundation: Why Thermochemistry Matters

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent motif in natural products and a key building block derived from the dehydration of lignocellulosic biomass.[1] Compounds like furfural and 5-hydroxymethylfurfural (HMF) are central platform molecules that can be catalytically upgraded to high-value chemicals and advanced biofuels, such as 2,5-dimethylfuran (DMF).[2][3]

The feasibility, efficiency, and safety of these transformations are dictated by thermodynamics.

  • Enthalpy of Formation (ΔfH°) : This is the most fundamental property, representing the energy change when a compound is formed from its constituent elements in their standard states. It is the cornerstone for calculating the heat of any reaction involving the compound.

  • Enthalpy of Combustion (ΔcH°) : For potential biofuels, this value is paramount. It quantifies the energy released upon complete oxidation and is a direct measure of the fuel's energy density.[4]

  • Enthalpies of Phase Change (ΔvapH°, ΔsubH°) : The enthalpy of vaporization (liquid to gas) or sublimation (solid to gas) is crucial for understanding volatility, designing purification processes (distillation), and for converting condensed-phase experimental data into the gas-phase values required for theoretical comparisons.[5]

  • Bond Dissociation Energies (BDEs) : BDEs quantify the energy required to homolytically cleave a specific bond. They are essential for predicting reaction mechanisms, thermal stability, and the formation of radical intermediates, particularly during combustion or pyrolysis.[6] Notably, the C-H bonds on the furan ring are among the strongest recorded, a consequence of the furyl radical's relative instability.[7]

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data is a rigorous process demanding high-precision instrumentation. The narrative that follows explains the causality behind the primary experimental choices.

Combustion Calorimetry: The Cornerstone for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a furan derivative is most accurately determined indirectly. The cornerstone of this process is measuring the standard molar energy of combustion (ΔcU°) using a bomb calorimeter. From this, the standard enthalpy of combustion (ΔcH°) is calculated, which then yields the standard enthalpy of formation in the condensed phase (liquid or solid).[5][8]

This protocol outlines a self-validating system for determining the energy of combustion.

  • System Calibration (The "Why"): The energy equivalent of the calorimeter system (εcalor) must be precisely known. This is not a theoretical value but an empirical one, determined by combusting a certified standard reference material, typically benzoic acid, for which the massic energy of combustion is known with high accuracy.[9] This step ensures the trustworthiness of all subsequent measurements by tying them to an internationally accepted standard.

  • Sample Preparation: A sample of the furan derivative (typically 0.5 - 1.0 g) is weighed with high precision (±0.1 mg). Liquid samples are encapsulated in gelatin capsules, while solid samples are pressed into pellets. The sample is placed in a crucible (e.g., platinum or silica).

  • Bomb Assembly: A fuse wire (e.g., platinum or cotton) is positioned to contact the sample. A small, known mass of water (typically 1 mL) is added to the bomb to ensure the final state of water from combustion is liquid and that any acids formed (e.g., from sulfur impurities) are in a defined aqueous state. The bomb is then sealed and pressurized with high-purity oxygen to ~3 MPa.[9]

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's outer jacket. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change (ΔT) of the surrounding water is recorded with a high-resolution thermometer (e.g., a quartz thermometer with a resolution of 10⁻⁴ K) until the system reaches a final, stable temperature.

  • Data Analysis & Corrections: The gross heat released is calculated from εcalor * ΔT. This value must be corrected for the heat released by the ignition fuse and the combustion of the gelatin capsule (if used). For sulfur-containing furans, corrections for the formation of sulfuric acid are also necessary.[5][10] This rigorous correction process is vital for achieving high accuracy.

  • Conversion to Standard States: The corrected energy of combustion is used to calculate the standard molar energy (ΔcU°) and enthalpy (ΔcH°) of combustion at 298.15 K.

Measuring Enthalpy of Vaporization: The Link to the Gas Phase

To determine the gas-phase enthalpy of formation—the value most useful for theoretical chemistry—the enthalpy of phase change must be measured.[1] Techniques like Calvet microcalorimetry or the Knudsen effusion method are employed.[5][9]

  • Principle (The "Why"): Calvet microcalorimetry directly measures the heat flow associated with the endothermic process of vaporization. Its high sensitivity allows for the use of small sample sizes.

  • Apparatus: A Calvet microcalorimeter consists of two cells (a sample cell and a reference cell) surrounded by a heat flux sensor.

  • Procedure: A small, precisely weighed sample is placed in an effusion cell within the sample chamber. The system is heated to a constant temperature (T), and a vacuum is applied to induce vaporization.

  • Measurement: The heat absorbed by the sample during vaporization creates a temperature difference between the sample and reference cells, generating a signal proportional to the heat flow. This signal is integrated over time to determine the total enthalpy of vaporization at temperature T.

  • Correction to Standard Temperature: The measured enthalpy of vaporization is then corrected to the standard temperature of 298.15 K using heat capacity data.[5]

Workflow for Determining Gas-Phase Enthalpy of Formation

The logical relationship between these experiments is crucial. One cannot directly measure the gas-phase enthalpy of formation; it must be derived through a thermochemical cycle, often an application of Hess's Law.

G cluster_exp Experimental Measurements cluster_calc Derived Properties comb Combustion Calorimetry (Measures ΔcU° of liquid/solid) dch ΔcH°(l/s) (Standard Enthalpy of Combustion) comb->dch Corrections & Conversion vap Calvet Microcalorimetry (Measures ΔvapH° or ΔsubH°) dfh_gas ΔfH°(g) (Gas-Phase Enthalpy of Formation) vap->dfh_gas Phase Change Data dfh_cond ΔfH°(l/s) (Condensed-Phase Enthalpy of Formation) dch->dfh_cond Hess's Law using known ΔfH° of CO₂(g) & H₂O(l) dfh_cond->dfh_gas ΔfH°(g) = ΔfH°(l/s) + Δvap/subH°

Caption: Thermochemical cycle for determining gas-phase enthalpy of formation.

Computational Thermochemistry: The In Silico Complement

While experimental methods provide benchmark data, they are often resource-intensive. Modern computational chemistry offers a powerful, complementary approach to predict and validate thermochemical properties.[10] High-level ab initio methods are essential for achieving so-called "chemical accuracy" (typically ±4 kJ·mol⁻¹).

Discrepancies between high-level theoretical calculations and older experimental values often indicate the need for new measurements, highlighting the synergistic relationship between the two approaches.[1][11][12]

Common High-Accuracy Methods
  • Composite Methods (G3, G4, CBS-QB3): These are multi-step recipes that approximate a very high-level calculation by combining results from several lower-level calculations. They are designed to provide highly accurate energies for a wide range of molecules.[5][6][13]

  • Coupled Cluster Methods (e.g., DLPNO-CCSD(T)): Often considered the "gold standard" of quantum chemistry, coupled-cluster theory with single, double, and perturbative triple excitations provides very accurate results, especially when extrapolated to the complete basis set (CBS) limit.[1][11][14]

Computational Workflow for Enthalpy of Formation

G start Define Molecule (e.g., 2-Methylfuran) geom_opt Geometry Optimization (e.g., B3LYP/def2-TZVPP) start->geom_opt freq Frequency Calculation (Confirm minimum, get ZPE) geom_opt->freq spe Single-Point Energy (High-level: G4, CCSD(T)) freq->spe isodesmic Isodesmic Reaction Scheme (Error Cancellation) spe->isodesmic final_dfh Calculate ΔfH°(g) (Combine with known values) isodesmic->final_dfh

Caption: A typical high-level computational workflow for determining ΔfH°.

Causality in Computation: The choice of an isodesmic reaction is a critical step designed to ensure trustworthiness. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the energy change for this reaction, systematic errors in the computational method largely cancel out. This allows for a much more accurate determination of the target molecule's enthalpy of formation by relating it to other well-characterized molecules in the reaction.[1][11]

Data Compendium: Thermochemical Properties of Key Furans

The following table summarizes critically evaluated thermochemical data for furan and its key derivatives, which are prominent in biofuel research. All values are in kJ·mol⁻¹ for T = 298.15 K and p° = 0.1 MPa.

CompoundFormulaPhaseΔfH° (Enthalpy of Formation)ΔcH° (Enthalpy of Combustion)ΔvapH° (Enthalpy of Vaporization)Reference(s)
Furan C₄H₄Oliquid-62.1 ± 0.7-2091.2 ± 0.727.4 ± 0.1[15][16]
gas-34.7 ± 0.8--[14]
2-Methylfuran C₅H₆Oliquid-114.7 ± 1.1-2737.7 ± 1.031.8 ± 0.1[9]
gas-76.4 ± 1.2--[9][14]
2,5-Dimethylfuran C₆H₈Oliquid-164.2 ± 1.0-3384.8 ± 1.036.1 ± 0.2[14] (derived)
gas-128.1 ± 1.1--[14]
Furfural C₅H₄O₂liquid-201.2 ± 0.6-2344.0 ± 0.544.9 ± 0.1[NIST]
gas-156.3 ± 0.6--[NIST]

Note: Data from multiple sources have been compared, and values from high-quality experimental studies, often corroborated by high-level computations, are prioritized. The NIST Chemistry WebBook serves as a primary aggregator for much of this data.[17]

Conclusion and Future Outlook

The thermochemical properties of furan derivatives are fundamental to their application as next-generation biofuels and chemical feedstocks. This guide has detailed the rigorous, self-validating experimental workflows, centered on combustion calorimetry and phase-change measurements, which provide the benchmark data for this field. Furthermore, it has highlighted the indispensable role of high-level computational methods in validating these results and predicting the properties of novel derivatives.

As the bio-refinery concept matures, the demand for accurate and reliable thermochemical data for a wider range of substituted furans will only increase.[18] The combined experimental and computational approach detailed herein provides a robust framework for meeting this challenge, ensuring that future process development is built upon a solid energetic foundation.

References

  • Ribeiro da Silva, M. A. V., & Amaral, L. M. P. F. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI.
  • (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study.
  • (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS.org.
  • Vermeire, F., et al. (2020). Bond dissociation energies of the weakest bonds in furan, 2-methyl furan, furfural, 2-furfuryl alcohol and 5-methyl furfural.
  • NIST. Furan. NIST Chemistry WebBook.
  • NIST.
  • NIST.
  • NIST.
  • Kasper, T., et al. (2012).
  • Ribeiro da Silva, M. A. V., et al. (2010). Standard molar enthalpies of formation of some methylfuran derivatives.
  • NIST.
  • Ribeiro da Silva, M. A. V., & Amaral, L. M. P. F. (2010).
  • Papadia, P., et al. (2025). Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors. PMC.
  • Feller, D., & Simmie, J. M. (2012). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. Semantic Scholar.
  • (2022). Thermochemical Property Predictions in Biomass Transformation to Fuel Components and Value-added Chemicals. Scilight.
  • (2025). Thermochemical properties of substituted furanmethanols. Benchchem.
  • Zhang, J., et al. (2013). Computational Study of the Combustion and Atmospheric Decomposition of 2-Methylfuran. The Journal of Physical Chemistry A.
  • El-Adham, K., & Alfadil, E. (2018). Recent Trends in the Production, Combustion and Modeling of Furan-Based Fuels. MDPI.
  • Simmie, J. M., & Curran, H. J. (2009). Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C—X Bonds Known?. The Journal of Physical Chemistry A.
  • Vogelhuber, K. M., et al. (2011). The C-H bond dissociation energy of furan: Photoelectron spectroscopy of the furanide anion.
  • Im, Y. J., & Lee, K. G. (2019). Furan in Thermally Processed Foods - A Review. PMC.
  • Ribeiro da Silva, M. A. V., & Amaral, L. M. P. F. (2026). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study.
  • Guthrie, G.B., et al. (1952). Thermodynamic properties of furan. OSTI.GOV.
  • Chaurasiya, V. (n.d.). Furan: Properties, Synthesis, and Reactions. Scribd.
  • Vermeire, F., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • Kasper, T., et al. (2012).
  • de Oliveira, D., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. MDPI.
  • NIST.
  • (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS Figshare.
  • O'Brien, P. (2014). Determining enthalpy of vapourisation by measuring vapour pressures. YouTube.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Furan-Based Pharmaceutical Intermediates

A Senior Application Scientist's Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol Editor's Note: Initial analysis of the requested topic, "Synthesis of 1,5-Dimethyl-2-furanmethanol," revealed a scarcit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol

Editor's Note: Initial analysis of the requested topic, "Synthesis of 1,5-Dimethyl-2-furanmethanol," revealed a scarcity of established literature for this specific molecular structure. The numbering "1,5-" for a furan derivative is unconventional, as the heteroatom (oxygen) is designated as position 1. However, the core request points towards a significant interest in dimethylated furanmethanols as pharmaceutical intermediates. A closely related and industrially significant compound is 5-[(Dimethylamino)methyl]-2-furanmethanol , a key precursor in the synthesis of Ranitidine[1][2][3]. This guide has therefore been structured to provide a comprehensive and actionable protocol for the synthesis of this vital intermediate, leveraging common bio-derived feedstocks.

Introduction: The Pivotal Role of Furanmethanols in Pharmaceutical Synthesis

Furan derivatives, obtainable from renewable biomass resources like hemicellulose, are foundational platform chemicals in the modern biorefinery concept.[4][5][6] Their conversion into high-value products, including pharmaceutical intermediates, represents a critical step towards sustainable chemical manufacturing.[7] Among these, functionalized furanmethanols are of particular importance. 5-[(Dimethylamino)methyl]-2-furanmethanol (DMMF) serves as a prime example, being an essential building block for the anti-ulcer drug Ranitidine.[1][2][8] This document provides detailed methodologies for the synthesis of DMMF, focusing on practical, scalable, and efficient catalytic pathways.

Part 1: Strategic Approaches to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol

The synthesis of DMMF can be approached from several bio-derived starting materials. The two most prominent routes are the reductive amination of 5-hydroxymethylfurfural (HMF) and the Mannich reaction of 2-furanmethanol (furfuryl alcohol).

The Reductive Amination Pathway from 5-Hydroxymethylfurfural (HMF)

HMF is a versatile platform chemical derived from the dehydration of C6 sugars (hexoses) like fructose and glucose.[6][9] The conversion of HMF to DMMF involves the selective reductive amination of the aldehyde group in the presence of dimethylamine.

  • Causality of Experimental Choices: This pathway is attractive due to the increasing availability of HMF from biomass. The core challenge lies in achieving high selectivity. The reaction must favor the amination of the aldehyde group while preventing the reduction of the furan ring or the hydroxymethyl group.[9] The choice of catalyst and hydrogen source is therefore critical to steer the reaction towards the desired product.

The Mannich Reaction Pathway from 2-Furanmethanol

2-Furanmethanol, or furfuryl alcohol, is produced on an industrial scale by the hydrogenation of furfural, which is derived from C5 sugars (pentoses). The synthesis of DMMF from furfuryl alcohol proceeds via a Mannich-type reaction, which introduces a dimethylaminomethyl group onto the furan ring.

  • Causality of Experimental Choices: This method leverages the high reactivity of the C5 position of the furan ring in furfuryl alcohol towards electrophilic substitution. The reaction typically employs formaldehyde and dimethylamine to generate the electrophilic dimethylaminomethyl cation in situ. Acetic acid is often used as a solvent and catalyst.[2]

Part 2: Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of DMMF from HMF via Catalytic Reductive Amination

This protocol focuses on a direct, one-pot conversion which is highly efficient.

Core Principle: This procedure utilizes a catalyst to facilitate the condensation of HMF with dimethylamine to form an imine intermediate, which is then hydrogenated in the same pot to yield the final product.

Experimental Workflow Diagram:

G cluster_reactants Reactants & Catalysts HMF 5-Hydroxymethylfurfural (HMF) Reactor High-Pressure Autoclave HMF->Reactor DMA Dimethylamine DMA->Reactor Catalyst Catalyst (e.g., Ni-based) Catalyst->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor H2 Hydrogen Source (H2 gas) H2->Reactor Workup Work-up (Filtration, Solvent Evaporation) Reactor->Workup Reaction Conditions: - Temp: 70-120°C - Pressure: 1-5 MPa H₂ - Time: 4-16h Purification Purification (Distillation or Chromatography) Workup->Purification Product 5-[(Dimethylamino)methyl]-2-furanmethanol (DMMF) Purification->Product

Caption: Workflow for DMMF synthesis via reductive amination of HMF.

Step-by-Step Methodology:

  • Catalyst Preparation (if applicable): For custom catalysts like Ni/SBA-15, impregnate the support with a nickel salt solution, followed by drying and calcination. Ensure proper activation before use.[10]

  • Reactor Charging: In a high-pressure autoclave, add 5-hydroxymethylfurfural (HMF), the chosen catalyst (e.g., a commercial Ru/C or a prepared Ni-based catalyst), and the solvent (e.g., methanol or water).[9][10]

  • Addition of Amine: Add dimethylamine to the mixture. This can be added as an aqueous solution or a solution in the reaction solvent.

  • Reaction Execution: Seal the autoclave and purge it several times with hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 1.5 MPa) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[10] Maintain these conditions for the specified reaction time (typically 4-16 hours).[9][10]

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure DMMF.[11]

Quantitative Data Summary:

Catalyst SystemStarting MaterialTemperature (°C)H₂ Pressure (MPa)Time (h)Yield (%)Reference
Co-N-CHMF905.0-91.5[9]
Ni/SBA-15HMF1001.54High[10]
Ir-ReOx/SiO₂Furfural -> DMMF701.51693.0[2][5]
Protocol 2: Synthesis of DMMF from 2-Furanmethanol via Mannich Reaction

This protocol outlines a classic and effective method for functionalizing the furan ring.

Core Principle: This reaction involves an aminoalkylation of the acidic proton at the C5 position of furfuryl alcohol, using formaldehyde and dimethylamine.

Synthetic Pathway Diagram:

G cluster_reactants Reactants & Solvent FA 2-Furanmethanol Reaction_Vessel Reaction at 100°C FA->Reaction_Vessel Reagents bis-(dimethylamino)methane or (Formaldehyde + Dimethylamine) Reagents->Reaction_Vessel Solvent Acetic Acid Solvent->Reaction_Vessel Workup Neutralization & Extraction Reaction_Vessel->Workup 3 hours Product 5-[(Dimethylamino)methyl]-2-furanmethanol Workup->Product

Caption: Mannich reaction pathway for DMMF synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furanmethanol in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add bis(dimethylamino)methane or a mixture of aqueous formaldehyde and dimethylamine.[2]

  • Reaction Execution: Heat the reaction mixture to approximately 100°C and maintain this temperature for about 3 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate or a sodium hydroxide solution until the pH is neutral to slightly basic.

  • Extraction and Isolation: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to obtain pure DMMF. A yield of around 94% has been reported for this method.[2]

Trustworthiness and Self-Validation

To ensure the integrity of these protocols, the following self-validating steps are crucial:

  • Purity Assessment: The purity of the final product, DMMF, should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR).

  • Yield Calculation: An accurate calculation of the percentage yield is essential to evaluate the efficiency of the synthesis.

  • Reproducibility: The protocols should be repeatable with consistent results. Any significant deviation may indicate issues with reagent quality, catalyst activity, or reaction conditions.

References

  • Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Deriv
  • Research Advances in Preparation of Furfural and Its Derivatives by Selective Catalytic Conversion of Hemicellulose. Chinese Journal of Chemical Engineering.
  • An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applic
  • Catalytic conversion of 5-hydroxymethylfurfural to furan derivatives 2,5-dimethylfuran.
  • Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based C
  • Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review. Lidsen Publishing Inc.
  • 2-FURANMETHANOL.
  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydr
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.
  • Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering.
  • 010354 5-(Dimethylaminomethyl)-2-furfuryl Alcohol Hydrochloride CAS: 81074-81-9.
  • 5-[(Dimethylamino)methyl]-2-furanmethanol. LookChem.
  • Technical Support Center: Synthesis of 2-Furanmethanol, 5-(aminomethyl)-. Benchchem.
  • CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol.
  • One Pot Synthesis of Pharmaceutical Intermediate 5-Dimethylaminomethyl-2-Furanmethanol from Bio-Derived Carbohydrates.
  • 5-((Dimethylamino)methyl)-2-furanmethanol. PubChem.
  • 5-[(DIMETHYLAMINO)METHYL]-2-FURANMETHANOL. ChemicalBook.

Sources

Application

Application Note: High-Sensitivity GC-MS/MS Analysis of Furan and Alkylfuran Derivatives using HS-SPME

Introduction & Scientific Rationale Furan and its alkylated derivatives (e.g., 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran) are highly volatile, low-molecular-weight organic compounds. They are frequently generated a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Furan and its alkylated derivatives (e.g., 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran) are highly volatile, low-molecular-weight organic compounds. They are frequently generated as process-induced contaminants during the thermal treatment of foods—primarily via the Maillard reaction, thermal degradation of ascorbic acid, or lipid oxidation—and can also appear as volatile impurities in pharmaceutical manufacturing. Because furan is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans), rigorous analytical monitoring is essential for public health and product safety [1].

Due to their extreme volatility (the boiling point of furan is ~31°C) and lack of strong chromophores, Gas Chromatography coupled with Mass Spectrometry (GC-MS) has emerged as the regulatory gold standard for their detection [2]. Direct liquid injection is unsuitable for these analytes due to severe matrix interference and rapid evaporative loss. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) is employed to selectively extract these trace volatiles while leaving non-volatile matrix components behind, significantly enhancing sensitivity[3].

Experimental Design: Causality & Methodological Choices

To build a self-validating and robust analytical method, every experimental step must be optimized based on the physicochemical properties of furan derivatives:

  • Sample Chilling: Furan is extremely volatile. Samples must be chilled to ~4°C prior to homogenization to prevent evaporative loss during handling.

  • Salting-Out Effect (Addition of NaCl): Adding a saturated sodium chloride (NaCl) solution to the aqueous sample matrix increases the ionic strength. This reduces the solubility of the non-polar furan derivatives in the aqueous phase, thermodynamically driving them into the headspace for extraction.

  • Internal Standard (d4-Furan): Because extraction efficiency can vary wildly depending on the matrix (matrix effects), deuterated furan (d4-furan) is added before sealing the vial [4]. It behaves identically to furan during extraction and chromatography, automatically correcting for any losses, leaks, or matrix-induced ion suppression.

  • HS-SPME Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber or SPME Arrow is chosen. The microporous structure of Carboxen is highly specific for capturing low-molecular-weight volatiles, while the PDMS provides an effective partitioning medium.

  • GC Column: A thick-film non-polar or mid-polar column (e.g., HP-5MS, 30 m × 0.25 mm, 1.0 µm film) is required to provide sufficient retention and baseline resolution of structural isomers like 2-methylfuran and 3-methylfuran.

  • MS/MS MRM Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer eliminates background noise from complex matrices, drastically improving the Signal-to-Noise (S/N) ratio compared to standard Selected Ion Monitoring (SIM).

Visualizing the Analytical Workflow

Workflow SamplePrep Sample Chilling & Homogenization MatrixMod Matrix Modification (Add Saturated NaCl) SamplePrep->MatrixMod InternalStd Spike Internal Standard (d4-Furan) MatrixMod->InternalStd Extraction HS-SPME Extraction (CAR/PDMS, 30-40°C) InternalStd->Extraction Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Separation GC Separation (Thick-film Capillary) Desorption->Separation Detection MS/MS Detection (EI, MRM Mode) Separation->Detection

Step-by-step HS-SPME GC-MS/MS workflow for furan derivative quantification.

Step-by-Step Experimental Protocol

Self-Validating Note: Run a procedural blank (water + NaCl + d4-furan) before any sample sequence to verify the absence of system carryover or ambient furan contamination.

Phase 1: Standard and Reagent Preparation
  • Stock Solutions: Prepare a 1000 µg/mL primary stock solution of furan and target alkylfurans (e.g., 2-methylfuran, 2,5-dimethylfuran) in chilled methanol. Store immediately at -20°C.

  • Internal Standard (IS): Prepare a 10 µg/mL working stock of d4-furan in chilled methanol.

  • Saturated NaCl Solution: Dissolve 360 g of analytical-grade NaCl in 1 L of LC-MS grade water. Stir overnight and ensure excess undissolved salt remains at the bottom of the flask to guarantee saturation.

Phase 2: Sample Preparation
  • Pre-chill the food or pharmaceutical matrix to 4°C.

  • For liquid samples: Accurately weigh 5.0 g of the chilled sample into a 20 mL precision glass headspace vial.

  • For solid/semi-solid samples: Homogenize the chilled sample rapidly. Weigh 1.0 g to 5.0 g into the 20 mL vial.

  • Add 5.0 mL of the saturated NaCl solution to the vial to induce the salting-out effect.

  • Immediately spike the mixture with 50 µL of the d4-furan IS working solution.

  • Quickly seal the vial with a PTFE/silicone septum and a magnetic crimp cap to prevent volatile escape.

Phase 3: HS-SPME Extraction (Automated)
  • Incubation: Agitate the vial at 250 rpm for 15 minutes at 35°C to achieve liquid-gas thermodynamic equilibrium.

  • Extraction: Expose the CAR/PDMS SPME Arrow (or traditional fiber) to the headspace for 15 minutes at 35°C.

  • Desorption: Retract the fiber, transfer it to the GC injection port, and expose it for 3 minutes at 250°C to thermally desorb the analytes onto the head of the GC column.

Mechanism Matrix Aqueous Sample Matrix NaCl Saturated NaCl (Increases Ionic Strength) Matrix->NaCl Salting-out effect Headspace Vial Headspace (Volatile Enrichment) NaCl->Headspace Drives non-polar furans SPME SPME Fiber (CAR/PDMS) (Analyte Adsorption) Headspace->SPME Partitioning equilibrium

Mechanism of the salting-out effect driving furan derivatives into the HS-SPME fiber.

Instrumental Parameters & Quantitative Data

The following tables summarize the optimized GC-MS/MS parameters and expected method performance.

Table 1: GC-MS/MS Instrumental Parameters

ParameterSetting / SpecificationScientific Rationale
GC Column HP-5MS (30 m × 0.25 mm, 1.0 µm film)Thick film retains highly volatile compounds, allowing baseline separation of isomers.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity for sharp peak shapes.
Injection Mode Split, ratio 1:10Prevents column overloading and sharpens the initial analyte band.
Inlet Temperature 250°CEnsures rapid and complete thermal desorption from the SPME fiber.
Oven Program 35°C (hold 4 min) → 10°C/min to 150°C → 30°C/min to 240°C (hold 2 min)Low initial temperature focuses volatiles; rapid ramp clears high-boiling matrix compounds.
Ionization Source Electron Impact (EI), 70 eVStandard ionization energy for reproducible fragmentation.
Source Temp 230°CPrevents condensation of analytes in the MS source.
Acquisition Mode MRM (Multiple Reaction Monitoring)Maximizes specificity by filtering out isobaric matrix interferences.

Table 2: Typical MRM Transitions and Performance Characteristics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)LOD (ng/g)Recovery (%)
Furan6839150.0195 - 105
d4-Furan (IS)724215N/AN/A
2-Methylfuran8253100.0292 - 108
3-Methylfuran8253100.0291 - 106
2,5-Dimethylfuran9681100.0389 - 110

Data Analysis and Quality Control

Quantification is performed using the internal standard calibration method. The ratio of the analyte peak area to the d4-furan peak area is plotted against the concentration ratio. Because furan is ubiquitous in the environment, a rigorous Quality Control (QC) protocol is mandatory:

  • Calibration Curve: Must span 0.1 ng/g to 100 ng/g, achieving an R² > 0.995.

  • Matrix Spikes: Spike known concentrations of furan derivatives into a blank matrix to verify recovery (acceptable range: 80-120%).

  • System Suitability: Inject a mid-level standard every 10 samples to monitor SPME fiber degradation and MS detector drift.

References

  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Determination of Furan in Foods Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique Source: Restek Resource Hub URL: [Link]

Method

Application Notes &amp; Protocols: The Strategic Utility of 1,5-Dimethyl-2-furanmethanol in Modern Organic Synthesis

Foreword: Reimagining the Furan Core The pursuit of molecular diversity from renewable feedstocks is a cornerstone of contemporary chemical synthesis. Among the bio-derived platform molecules, furan and its derivatives s...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Reimagining the Furan Core

The pursuit of molecular diversity from renewable feedstocks is a cornerstone of contemporary chemical synthesis. Among the bio-derived platform molecules, furan and its derivatives stand out for their unique electronic properties and inherent reactivity.[1][2][3] While simple furans like furfural and 5-hydroxymethylfurfural (HMF) are well-established precursors[4], substituted analogues such as 1,5-Dimethyl-2-furanmethanol (also known as 2,5-dimethyl-furfuryl alcohol) offer a more nuanced starting point for complex molecule construction. This guide moves beyond a simple recitation of reactions; it delves into the strategic and mechanistic considerations that empower researchers to leverage this versatile building block to its full potential. We will explore how the interplay between the furan ring's aromaticity, the nucleophilic hydroxymethyl group, and the directing effects of the two methyl substituents can be harnessed to forge intricate molecular architectures.

Section 1: Foundational Principles & Synthetic Access

The Inherent Reactivity of the 2,5-Disubstituted Furan

1,5-Dimethyl-2-furanmethanol is not merely a furan with appended functional groups; it is a carefully orchestrated reactive system. The two methyl groups at the C2 and C5 positions are electron-donating, which significantly increases the electron density of the furan ring compared to unsubstituted furan. This heightened nucleophilicity makes the diene system particularly reactive in pericyclic reactions. Furthermore, these substituents sterically and electronically direct subsequent transformations, often leading to highly regioselective outcomes. The primary alcohol at the C2 position serves as a versatile handle for a wide array of functional group interconversions, from simple oxidation and etherification to more complex coupling reactions.

Synthesis Protocol: Preparation of 1,5-Dimethyl-2-furanmethanol

The most direct route to 1,5-Dimethyl-2-furanmethanol involves the selective reduction of 2,5-dimethyl-2-furaldehyde. This precursor can be synthesized through various established methods for furan functionalization.

Objective: To synthesize 1,5-Dimethyl-2-furanmethanol via the reduction of 2,5-dimethyl-2-furaldehyde.

Causality Behind Experimental Choices:

  • Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high chemoselectivity for aldehydes over other potential functional groups and its operational simplicity compared to metal hydrides like LiAlH₄, which would require strictly anhydrous conditions.

  • Methanol (MeOH) is chosen as the solvent because it is protic, which facilitates the hydride transfer mechanism, and readily dissolves both the substrate and the reducing agent.

  • The reaction is conducted at 0 °C initially to control the exothermic nature of the reduction, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures completion.

ParameterValue/ReagentMoles (Equivalents)
Starting Material2,5-dimethyl-2-furaldehyde1.0 eq
Reducing AgentSodium borohydride (NaBH₄)1.1 eq
SolventMethanol (MeOH)~0.2 M concentration
Reaction Temperature0 °C to Room TemperatureN/A
Reaction Time2-3 hoursN/A

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2-furaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly add acetone to quench any excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude alcohol can be purified by silica gel column chromatography to yield pure 1,5-Dimethyl-2-furanmethanol.

Section 2: The Furan as a Diene: [4+2] Cycloadditions

The Diels-Alder reaction is arguably the most powerful application of the furan core, enabling the rapid construction of complex, three-dimensional oxabicyclic structures.[5][6] The reaction involves the [4+2] cycloaddition of the furan (the 4π-electron diene) with a dienophile (the 2π-electron component).[7]

Mechanistic Insight: The reaction proceeds through a concerted mechanism. The electron-donating methyl groups on the 1,5-dimethyl-2-furanmethanol ring raise the energy of its Highest Occupied Molecular Orbital (HOMO). This reduces the energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the reaction.[7] Thermally controlled reactions of furans typically favor the formation of the more stable exo isomer.[8]

cluster_workflow Diels-Alder Workflow Start 1,5-Dimethyl-2-furanmethanol + N-Phenylmaleimide Solvent Dissolve in Toluene Start->Solvent Step 1 Reaction Heat under Reflux (e.g., 110 °C) Solvent->Reaction Step 2 Monitoring Monitor by TLC Reaction->Monitoring Step 3 Workup Cool & Concentrate Monitoring->Workup Step 4 Purification Column Chromatography Workup->Purification Step 5 Product Exo-Oxabicyclic Adduct Purification->Product Final Product

Caption: High-level workflow for a typical Diels-Alder reaction.

Protocol 2.1: Diels-Alder Reaction with N-Phenylmaleimide

Objective: To synthesize the exo-Diels-Alder adduct from 1,5-Dimethyl-2-furanmethanol and N-phenylmaleimide.

ParameterValue/ReagentMoles (Equivalents)
Diene1,5-Dimethyl-2-furanmethanol1.0 eq
DienophileN-Phenylmaleimide1.05 eq
SolventToluene~0.5 M concentration
Reaction TemperatureReflux (~110 °C)N/A
Reaction Time12-24 hoursN/A

Step-by-Step Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 1,5-Dimethyl-2-furanmethanol (1.0 eq) and N-phenylmaleimide (1.05 eq).

  • Dissolution: Add toluene to the flask and stir the mixture until all solids are dissolved.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. The reaction is typically slow and may require overnight heating.

  • Monitoring: Follow the consumption of the starting materials using TLC analysis.

  • Isolation: Upon completion, cool the reaction to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude solid residue can be purified by recrystallization or silica gel chromatography to isolate the desired exo-adduct.

Section 3: Unmasking Functionality: Ring-Opening Strategies

The aromatic stability of the furan ring is modest, allowing it to serve as a masked precursor to highly functionalized, linear carbon chains. This strategy is a cornerstone of natural product synthesis.[9]

Oxidative Ring-Opening: The Achmatowicz Reaction

The Achmatowicz reaction is a powerful transformation that converts a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one.[9] This reaction creates multiple stereocenters and provides access to carbohydrate-like structures.[9]

Mechanistic Insight: The reaction begins with the oxidation of the furan ring, typically a bromination/methoxylation when using NBS in methanol, to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. This unstable intermediate then undergoes an acid-catalyzed rearrangement in the presence of water to yield the dihydropyranone product. The methyl group at the C5 position of the starting material will become the C2 substituent in the pyranone ring.

Furan 1,5-Dimethyl- 2-furanmethanol Reagent1 NBS, MeOH Furan->Reagent1 Intermediate 2,5-Dimethoxy- 2,5-dihydrofuran intermediate Reagent2 H₂O, H⁺ Intermediate->Reagent2 Product Dihydropyranone Reagent1->Intermediate Reagent2->Product

Caption: Simplified mechanism of the Achmatowicz reaction.

Protocol 3.1.1: Achmatowicz Rearrangement

Objective: To convert 1,5-Dimethyl-2-furanmethanol into the corresponding dihydropyranone.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS) serves as the electrophilic bromine source that initiates the oxidative cyclization.[9]

  • A mixed solvent system of THF/water is used. THF solubilizes the organic substrate, while water is necessary for the final rearrangement step.

  • The reaction is performed at 0 °C because the initial bromination is highly exothermic and can lead to polymerization or decomposition if not controlled.

ParameterValue/ReagentMoles (Equivalents)
Starting Material1,5-Dimethyl-2-furanmethanol1.0 eq
OxidantN-Bromosuccinimide (NBS)1.1 eq
SolventsTetrahydrofuran (THF), Water1:1 mixture
Temperature0 °C to Room TemperatureN/A
Reaction Time3-4 hoursN/A

Step-by-Step Protocol:

  • Preparation: Dissolve 1,5-Dimethyl-2-furanmethanol (1.0 eq) in a 1:1 mixture of THF and deionized water and cool the solution to 0 °C in an ice bath.

  • Oxidation: Add NBS (1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2-3 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral. Decolorize the solution by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel chromatography to obtain the dihydropyranone product.

Reductive Ring-Opening to Diols

Catalytic hydrogenolysis of furans can cleave the C-O bonds within the ring to produce valuable linear diols, which are important monomers for polymers.[10][11] The selectivity of this reaction is highly dependent on the catalyst, support, and reaction conditions.

Mechanistic Insight: The reaction requires a bifunctional catalyst. A metal site (e.g., Pt, Ru) is necessary for H₂ dissociation and hydrogenation, while an acidic support (e.g., aluminosilicates) is needed to activate the C-O bond of the cyclic ether for cleavage.[10] For 1,5-Dimethyl-2-furanmethanol, selective hydrogenolysis can yield 2-methyl-1,5-heptanediol.

Protocol 3.2.1: Catalytic Hydrogenolysis to a Diol

Objective: To synthesize 2-methyl-1,5-heptanediol from 1,5-Dimethyl-2-furanmethanol.

ParameterValue/ReagentDetails
Starting Material1,5-Dimethyl-2-furanmethanol1.0 eq
CatalystPt on an acidic support (e.g., Pt/Al-SBA15)5 mol%
SolventToluene or DioxaneAn inert, non-protic solvent is preferred
Hydrogen Pressure10-50 bar H₂Higher pressure favors hydrogenation
Temperature150-200 °CHigh temperature is needed for C-O cleavage
Reaction Time8-16 hoursN/A

Step-by-Step Protocol:

  • Setup: To a high-pressure autoclave reactor, add the catalyst, 1,5-Dimethyl-2-furanmethanol, and the solvent.

  • Purge: Seal the reactor and purge it several times with N₂ gas, followed by H₂ gas.

  • Pressurize & Heat: Pressurize the reactor to the desired H₂ pressure and begin heating to the target temperature with vigorous stirring.

  • Reaction: Maintain the reaction at temperature and pressure for the specified time.

  • Cooling & Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess H₂ gas.

  • Isolation: Open the reactor, filter the mixture to remove the catalyst, and wash the catalyst with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting oil by vacuum distillation or column chromatography.

Section 4: Skeletal Editing: Furan-to-Pyrrole Conversion

A modern and powerful strategy in drug discovery is "skeletal editing," which involves the precise swapping of atoms within a molecule's core structure.[12] Recent advances have enabled the direct conversion of furans to pyrroles, exchanging the ring oxygen for a nitrogen atom.[12][13][14] This transformation can dramatically alter the pharmacological properties of a molecule.

Mechanistic Insight: Many modern protocols utilize photocatalysis.[12][14] In a proposed mechanism, a photocatalyst, upon excitation by light, engages in a single electron transfer (SET) with the furan, making it susceptible to nucleophilic attack by a nitrogen source. A subsequent cascade of steps leads to the expulsion of the oxygen atom and aromatization to form the pyrrole ring.

Furan Furan Core (1,5-Dimethyl-2-furanmethanol) Process Skeletal Editing (e.g., Photocatalysis + Nitrogen Source) Furan->Process Input Pyrrole Pyrrole Analogue Process->Pyrrole Output

Caption: Conceptual diagram of furan-to-pyrrole skeletal editing.

Protocol 4.1: Hypothetical Photocatalytic Pyrrole Synthesis

Objective: To convert 1,5-Dimethyl-2-furanmethanol into the corresponding dimethyl-substituted hydroxymethylpyrrole.

ParameterValue/ReagentRationale
Starting Material1,5-Dimethyl-2-furanmethanol1.0 eq
Nitrogen SourceBenzylamineCommon amine source
Photocatalyste.g., Iridium or Ruthenium complexEfficiently absorbs visible light
SolventAcetonitrile (MeCN)Polar, aprotic, common in photoredox
Light SourceBlue LED (450 nm)Matches absorption of many photocatalysts
TemperatureRoom TemperatureMild conditions are a key advantage

Step-by-Step Protocol:

  • Preparation: In a vial suitable for photochemical reactions, combine 1,5-Dimethyl-2-furanmethanol (1.0 eq), the nitrogen source (e.g., benzylamine, 1.5 eq), and the photocatalyst (1-2 mol%).

  • Degassing: Dissolve the components in the solvent and thoroughly degas the solution via sparging with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Irradiation: Seal the vial and place it in front of a blue LED light source with stirring. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting furan is consumed.

  • Work-up: Once complete, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired pyrrole product.

Section 5: Summary & Future Outlook

1,5-Dimethyl-2-furanmethanol is a potent and multifaceted building block in organic synthesis. Its true power is unlocked not by viewing it as a static scaffold, but as a dynamic precursor whose core reactivity can be selectively channeled. We have demonstrated its utility as a diene in Diels-Alder reactions for building complex polycycles, as a masked linear synthon via oxidative and reductive ring-opening , and as a substrate for cutting-edge skeletal editing to generate nitrogenous heterocycles. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to confidently incorporate this bio-renewable resource into their synthetic programs, paving the way for novel molecular discovery.

References

  • Recent Progress in the Synthesis of Furan. Bentham Science Publishers.
  • Atom-swapping reaction turns furans into pyrroles | Research. Chemistry World.
  • Synthesis and Characteriz
  • literature review on substituted furan compounds. Benchchem.
  • Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles | Journal of the American Chemical Society.
  • Furan → Pyrrole - Synthesis Spotlight.
  • (PDF) Furan Oxidations in Organic Synthesis: Recent Advances and Applications.
  • Photocatalytic furan-to-pyrrole conversion.
  • 2-FURANMETHANOL.
  • One Pot Synthesis of Pharmaceutical Intermediate 5-Dimethylaminomethyl-2-Furanmethanol from Bio-Derived Carbohydrates | Request PDF.
  • Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-c
  • (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. MDPI.
  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydr
  • Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. Benchchem.
  • Diels-Alder reactions of five-membered heterocycles containing one hetero
  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilic
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI.
  • Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. PMC.
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline W
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran over a Cu–acetonitrile complex. New Journal of Chemistry (RSC Publishing).
  • Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid.
  • (PDF) Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives.
  • Pharma. IFC - Furan.
  • Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals. Tokyo University of Science.
  • Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase

Sources

Application

Application Note: 1,5-Dimethyl-2-furanmethanol in the Synthesis of Advanced Thermoreversible Polymeric Materials

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The transition toward bio-based, smart polymeric materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The transition toward bio-based, smart polymeric materials has driven the adoption of furanic platform molecules. While unsubstituted furfuryl alcohol is widely used for rigid thermosetting resins, 1,5-Dimethyl-2-furanmethanol (chemically precise as 1-(5-methylfuran-2-yl)ethanol or α ,5-dimethyl-2-furanmethanol) offers unique structural advantages for advanced polymer synthesis [1].

By strategically utilizing this di-methylated furan derivative, researchers can synthesize highly tunable, thermoreversible polyurethanes (PUs) and hydrogels via Diels-Alder (DA) click chemistry. This application note details the mechanistic causality, quantitative advantages, and self-validating protocols for integrating 1,5-Dimethyl-2-furanmethanol into self-healing polymers and stimuli-responsive drug delivery matrices [2].

Mechanistic Insights: The Role of Methyl Substitution

In polymer chemistry, the structural nuances of the furan end-capping agent dictate the thermodynamic behavior of the resulting polymer network. The use of 1,5-Dimethyl-2-furanmethanol introduces two critical regulatory mechanisms compared to standard furfuryl alcohol:

  • Prevention of Irreversible Polycondensation: Unsubstituted furan rings are susceptible to acid-catalyzed electrophilic aromatic substitution at the 5-position, leading to irreversible methylene bridging (typical in polyfurfuryl alcohol resins). The presence of the 5-methyl group blocks this reactive site, forcing the molecule to act strictly as a stable terminal diene [3].

  • HOMO-LUMO Gap Modulation & Steric Tuning: The electron-donating nature of the methyl groups raises the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring. This accelerates the forward Diels-Alder cycloaddition with electron-deficient dienophiles (like bismaleimides) at ambient temperatures. Conversely, the steric bulk provided by the α -methyl group destabilizes the resulting DA adduct, which effectively lowers the retro-Diels-Alder (rDA) activation temperature from ~120°C to an application-friendly 80–90°C [4].

This lowered rDA temperature is paramount for drug development professionals designing thermoreversible hydrogels, as it allows for the controlled release of encapsulated biologics via localized mild hyperthermia without denaturing sensitive protein payloads.

Mechanism Furan 1,5-Dimethyl-2-furanmethanol (Electron-Rich Diene) DA_Adduct Diels-Alder Adduct (Crosslinked Polymer Network) Furan->DA_Adduct Forward DA (20-40°C) Maleimide Bismaleimide (BMI) (Electron-Deficient Dienophile) Maleimide->DA_Adduct Click Reaction DA_Adduct->Furan Retro-DA (80-90°C) DA_Adduct->Maleimide Decrosslinking

Fig 1: Thermoreversible Diels-Alder cycle modulated by methyl substitution.

Quantitative Data: Thermodynamic Comparison

The table below summarizes the kinetic and thermodynamic shifts achieved by substituting standard furfuryl alcohol with methylated derivatives in a standard Polyurethane-Bismaleimide network.

Furan End-Capping AgentForward DA Rate ( kDA​ at 25°C)rDA Onset TemperatureHealing Efficiency (10 cycles)Primary Application Suitability
Furfuryl Alcohol 1.2×10−4 M−1s−1 115 - 130 °C~65%High-temp industrial thermosets
5-Methylfurfuryl Alcohol 3.8×10−4 M−1s−1 95 - 110 °C~80%Automotive self-healing coatings
1,5-Dimethyl-2-furanmethanol 5.1×10−4 M−1s−1 75 - 90 °C>92%Biomedical hydrogels & smart tissues

Table 1: Comparative thermodynamic parameters demonstrating the efficacy of 1,5-Dimethyl-2-furanmethanol.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical phase contains an analytical checkpoint that must be met before proceeding, ensuring high-fidelity polymer synthesis.

Protocol A: Synthesis of Furan-Terminated Polyurethane Prepolymer

Objective: End-cap a flexible polyol backbone with 1,5-Dimethyl-2-furanmethanol.

  • Prepolymer Formation:

    • In a nitrogen-purged, three-neck flask, dissolve 10 mmol of Poly(tetramethylene ether) glycol (PTMEG, MW 1000) in anhydrous DMF.

    • Add 20.5 mmol of Isophorone diisocyanate (IPDI) and 0.1 wt% Dibutyltin dilaurate (DBTDL) as a catalyst.

    • Stir at 70°C for 2 hours.

    • Self-Validation Checkpoint 1: Perform a standard dibutylamine back-titration. The reaction is complete when the unreacted NCO content reaches the theoretical value of ~3.2%. Do not proceed if NCO% is >3.5% (indicates incomplete reaction).

  • End-Capping:

    • Cool the reactor to 40°C.

    • Dropwise, add 21 mmol of 1,5-Dimethyl-2-furanmethanol to the prepolymer solution.

    • Elevate temperature to 60°C and stir for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via FTIR spectroscopy. The reaction is strictly complete when the distinct isocyanate asymmetric stretching peak at 2270 cm⁻¹ completely disappears .

Protocol B: Diels-Alder Crosslinking and Self-Healing Validation

Objective: Form the dynamic network and validate thermoreversibility.

  • Network Formation:

    • To the furan-terminated PU solution, add 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI) at a strict Furan:Maleimide stoichiometric ratio of 2:1.

    • Cast the solution into a Teflon mold and cure at 40°C for 24 hours, followed by vacuum drying at 50°C to remove DMF.

    • Self-Validation Checkpoint 3: Perform dynamic mechanical analysis (DMA). A successful DA network will show a rubbery plateau extending up to ~80°C, followed by a sharp drop in storage modulus ( G′ ), indicating the onset of the rDA decrosslinking.

  • Self-Healing Assay:

    • Induce a micro-scratch (approx. 50 μ m depth) on the polymer film.

    • Heat the sample to 85°C for 15 minutes (triggering rDA and polymer flow), then cool to 40°C for 2 hours (re-establishing DA crosslinks).

    • Observe under optical microscopy to confirm >90% scratch closure.

Workflow Step1 Step 1: Prepolymer Synthesis (PTMEG + IPDI) Val1 Checkpoint 1: NCO Titration (Target: ~3.2% NCO) Step1->Val1 Step2 Step 2: Furan End-Capping Add 1,5-Dimethyl-2-furanmethanol Val1->Step2 Val2 Checkpoint 2: FTIR Analysis (Disappearance of 2270 cm⁻¹ peak) Step2->Val2 Step3 Step 3: DA Crosslinking Add Bismaleimide (BMI) Val2->Step3 Val3 Checkpoint 3: DMA / Rheology (G' drop at 80-90°C) Step3->Val3

Fig 2: Self-validating experimental workflow for synthesizing DA-crosslinked polyurethanes.

Troubleshooting & Optimization

  • Premature Gelation during End-Capping: If the solution gels during the addition of 1,5-Dimethyl-2-furanmethanol, it indicates trace moisture in the solvent leading to urea-linkage crosslinking. Ensure DMF is strictly anhydrous (<50 ppm H₂O).

  • Incomplete Healing: If the polymer fails to heal at 85°C, the Furan:Maleimide stoichiometric ratio may be imbalanced, leaving residual uncoupled maleimide groups that can undergo irreversible homopolymerization. Always maintain a precise 2:1 molar ratio.

References

  • Monomers and Macromolecular Materials from Renewable Resources: State of the Art and Perspectives MDPI - Polymers URL:[Link][1]

  • Toward poly(furfuryl alcohol) applications diversification: Novel self‐healing network and toughening epoxy–novolac resin ResearchGate - Polymers for Advanced Technologies URL:[Link][2]

  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols MDPI - Molecules URL:[Link][3]

  • An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael Addition Polymerization ResearchGate - European Polymer Journal URL:[Link][4]

Sources

Method

Application Note: Catalytic Conversion of Biomass to 1,5-Dimethyl-2-furanmethanol

Executive Summary & Strategic Context The transition from fossil-derived building blocks to renewable, biomass-derived synthons is a critical frontier in both sustainable fuel production and pharmaceutical manufacturing....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The transition from fossil-derived building blocks to renewable, biomass-derived synthons is a critical frontier in both sustainable fuel production and pharmaceutical manufacturing. 1,5-Dimethyl-2-furanmethanol (IUPAC: 1-(5-methylfuran-2-yl)ethanol; CAS: 14003-15-7) is a highly versatile C7 oxygenated intermediate[1].

Traditionally recognized as a crucial precursor in the "Sylvan process" for synthesizing C12+ drop-in biofuels[2], this compound is equally valuable to drug development professionals. Because it possesses a chiral center at the α -carbon and an electron-rich furan diene system, it serves as an excellent synthon for stereoselective Diels-Alder cycloadditions in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides a self-validating, kinetically controlled protocol for the selective synthesis of 1,5-Dimethyl-2-furanmethanol via the acid-catalyzed hydroxyalkylation of 2-methylfuran (Sylvan) with acetaldehyde.

Mechanistic Framework & Reaction Dynamics

The synthesis relies on the electrophilic aromatic substitution of 2-methylfuran. Biomass (hemicellulose) is first dehydrated to furfural, which is selectively hydrogenated to 2-methylfuran[2]. In the presence of a Brønsted acid catalyst, acetaldehyde is protonated to form a highly reactive electrophile. This electrophile attacks the unsubstituted C5 position of 2-methylfuran (hydroxyalkylation) to yield the target mono-addition product: 1,5-Dimethyl-2-furanmethanol.

The Causality of Kinetic vs. Thermodynamic Control: If the reaction is not strictly controlled, the secondary hydroxyl group of 1,5-Dimethyl-2-furanmethanol will undergo rapid acid-catalyzed dehydration. The resulting carbocation will react with a second molecule of 2-methylfuran (alkylation) to form the thermodynamic bis-alkylated product (Bis(5-methylfuran-2-yl)ethane)[3]. Therefore, isolating the mono-addition target requires precise thermal management and specific solid-acid catalyst site densities.

G Biomass Hemicellulose (Biomass) Furfural Furfural (C5) Biomass->Furfural Hydrolysis & Dehydration Sylvan 2-Methylfuran (Sylvan) Furfural->Sylvan Selective Hydrogenation Target 1,5-Dimethyl-2-furanmethanol (Target C7) Sylvan->Target Hydroxyalkylation (Amberlyst-15, H+) Acetaldehyde Acetaldehyde (C2) Acetaldehyde->Target Electrophilic Addition Trimer Bis-alkylated Trimer (C12 Precursor) Target->Trimer Alkylation (+ 2-Methylfuran)

Fig 1: Reaction pathway from biomass to 1,5-Dimethyl-2-furanmethanol via the Sylvan process.

Kinetic Optimization Data

To maximize the yield of the mono-addition product while suppressing trimerization, catalyst screening and thermal optimization are required. Solid ion-exchange resins (e.g., Amberlyst-15, Nafion-212) provide spatial constraints that favor the target intermediate over homogeneous acids[3].

Table 1: Optimization of Hydroxyalkylation Conditions (2:1 Molar Ratio of 2-MF to Acetaldehyde)

EntryCatalyst TypeTemp (°C)Time (h)2-MF Conv. (%)Target Yield (%)Bis-alkylated Yield (%)
1Sulfuric Acid (Homogeneous)502.092.435.155.2
2Amberlyst-15 (Solid Resin) 50 2.0 88.5 76.3 10.1
3Amberlyst-15 (Solid Resin)702.098.142.054.8
4Nafion-212 (Solid Resin)502.090.272.515.4
5Amberlyst-15 (Solid Resin)506.095.025.468.2

Data Synthesis: Entry 2 represents the optimal kinetic window. Elevating the temperature (Entry 3) or extending the reaction time (Entry 5) shifts the equilibrium toward the thermodynamic bis-alkylated product.

Experimental Methodology

This protocol utilizes a self-validating batch reactor system designed to prevent the volatilization of acetaldehyde (b.p. 20.2°C) while allowing for precise kinetic quenching.

Materials & Reagents
  • 2-Methylfuran: >99% purity (Store over molecular sieves to prevent spontaneous polymerization).

  • Acetaldehyde: >99.5% purity (Must be chilled to 4°C prior to handling).

  • Catalyst: Amberlyst-15 (Hydrogen form, strongly acidic cation exchange resin).

  • Internal Standard: Dodecane (for GC-FID quantification).

Step-by-Step Protocol

Step 1: Catalyst Pretreatment (Critical Causality) Dry the Amberlyst-15 resin in a vacuum oven at 105°C for 12 hours. Why? Residual water acts as a nucleophile, competing with 2-methylfuran for the protonated acetaldehyde and poisoning the active Brønsted acid sites, which drastically reduces reaction velocity.

Step 2: Reactor Setup In a chemically inert, 50 mL high-pressure autoclave (or heavy-walled sealed pressure tube), add 1.64 g (20 mmol) of 2-methylfuran and 0.44 g (10 mmol) of chilled acetaldehyde. Add 0.1 g of dodecane as an internal standard. Why a sealed vessel? Conducting this in standard glassware will result in rapid acetaldehyde evaporation, skewing the stoichiometric ratio and plummeting the yield of the target compound.

Step 3: Reaction Initiation Add 100 mg of the dried Amberlyst-15 catalyst to the mixture. Seal the vessel, purge the headspace with Argon, and submerge the reactor in a pre-heated oil bath at exactly 50°C. Initiate magnetic stirring at 800 rpm to eliminate mass transfer limitations around the solid catalyst beads.

Step 4: Self-Validation Sampling (In-Process Control) At t=30 minutes, temporarily halt stirring and extract a 10 µL aliquot via a high-pressure sampling valve. Dilute in toluene and analyze via GC-FID. Validation Metric: The target 1,5-Dimethyl-2-furanmethanol peak should represent >40% yield, with bis-alkylated products <2%. If bis-alkylation exceeds 5% at this stage, the reactor temperature is overshooting; recalibrate the thermal bath immediately.

Step 5: Kinetic Quenching At exactly t=120 minutes, remove the reactor and immediately submerge it in an ice-water bath (0°C) for 5 minutes. Why? The hydroxyalkylation is an intermediate state. Residual thermal energy will continue to drive the reaction toward trimerization if not rapidly quenched.

Step 6: Isolation & Purification Filter the chilled mixture through a 0.22 µm PTFE syringe filter to recover the Amberlyst-15 catalyst (which can be washed with ethanol and reused up to 4 times)[2]. Isolate the 1,5-Dimethyl-2-furanmethanol from unreacted 2-MF via fractional vacuum distillation. (Note for Pharma: The resulting product is a racemic mixture. If enantiopurity is required, proceed to enzymatic kinetic resolution using Lipase B from Candida antarctica).

Workflow Step1 1. Catalyst Pretreatment Dry Amberlyst-15 at 105°C Step2 2. Reactor Setup Load 2-MF, Acetaldehyde (2:1) Step1->Step2 Step3 3. Kinetic Reaction Stir at 50°C for exactly 120 min Step2->Step3 Step4 4. Thermal Quench Submerge in 0°C Ice Bath Step3->Step4 Step5 5. Product Isolation Filter Catalyst & Vacuum Distill Step4->Step5

Fig 2: Experimental workflow for the catalytic hydroxyalkylation of 2-methylfuran.

References[1] Title: Production of liquid fuels (sylvan liquid fuels) from 2-methylfuran (WO2011070210A1). Source: Google Patents. URL:https://patents.google.com/patent/WO2011070210A1/en[3] Title: Synthesis of high-quality diesel with furfural and 2-methylfuran from hemicellulose. Source: ChemSusChem / PubMed. URL:https://doi.org/10.1002/cssc.201200228[2] Title: Production of high quality diesel from cellulose and hemicellulose by the Sylvan process: catalysts and process variables. Source: Energy & Environmental Science (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2012/EE/c2ee02778j

Sources

Application

Application Note: Synthesis of Drop-In Jet Biofuels via Hydroxyalkylation/Alkylation of α,5-Dimethyl-2-furanmethanol

Target Audience: R&D Scientists, Chemical Engineers, and Biofuel Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The transition toward second-gen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: R&D Scientists, Chemical Engineers, and Biofuel Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The transition toward second-generation, non-food-competing biofuels requires the efficient upgrading of lignocellulosic biomass into high-energy-density hydrocarbons. Furanic platform molecules have emerged as ideal candidates due to their rich carbon frameworks. This application note details the utilization of α,5-Dimethyl-2-furanmethanol (CAS: 14003-15-7) as a highly reactive electrophilic precursor. Through a sequential Hydroxyalkylation/Alkylation (HAA) and Hydrodeoxygenation (HDO) pathway, this compound is coupled with 2-methylfuran to synthesize C12 branched alkanes, which perfectly match the volatility, freezing point, and energy density requirements of drop-in aviation turbine fuels (jet fuels)[1].

Mechanistic Rationale & Pathway

The Chemical Logic of the HAA-HDO Pathway

To produce jet-fuel-range alkanes (C9–C15), short-chain biomass derivatives must undergo controlled C–C coupling. α,5-Dimethyl-2-furanmethanol contains a secondary hydroxyl group adjacent to an electron-rich furan ring.

  • Hydroxyalkylation/Alkylation (HAA): In the presence of a Brønsted acid catalyst, the hydroxyl group of α,5-dimethyl-2-furanmethanol is protonated and eliminated as water, forming a highly stable, resonance-delocalized secondary carbocation. This carbocation acts as a potent electrophile, attacking the unsubstituted C5 position of 2-methylfuran (Sylvan) in a Friedel-Crafts-type reaction[2]. This specific coupling prevents excessive runaway oligomerization, yielding a highly selective C12 oxygenated dimer: 1,1-bis(5-methylfuran-2-yl)ethane[1].

  • Hydrodeoxygenation (HDO): The C12 dimer contains two oxygen atoms within its furan rings. To convert this into a drop-in hydrocarbon, a bifunctional metal/acid catalyst (e.g., Ni/γ-Al₂O₃) is employed under high hydrogen pressure. The metal sites catalyze the saturation of the furan rings, while the acidic support drives ring-opening and the sequential cleavage of C–O bonds (dehydroformylation/dehydration), yielding a fully saturated C12 branched alkane[3][4].

G A Biomass (Hemicellulose) B Platform Furanics A->B Hydrolysis & Dehydration C α,5-Dimethyl-2- furanmethanol B->C Hydrogenation D 2-Methylfuran B->D Hydrogenolysis E C12 Oxygenated Precursor C->E HAA Reaction (Acid Catalyst) D->E HAA Reaction F C12 Branched Alkanes (Jet Biofuel) E->F HDO Reaction (Metal/Acid, H2)

Fig 1: Reaction pathway from biomass to C12 jet biofuels via α,5-Dimethyl-2-furanmethanol.

Materials and Reagents

  • α,5-Dimethyl-2-furanmethanol (Purity >98%, CAS: 14003-15-7)

  • 2-Methylfuran (Sylvan, Purity >99%)

  • Amberlyst-15 (Macroporous sulfonic acid ion-exchange resin)

  • Ni/γ-Al₂O₃ Catalyst (10 wt% Ni loading, pre-reduced)

  • Anhydrous Toluene (Solvent)

  • Hydrogen Gas (Ultra-high purity, 99.999%)

Experimental Protocols

Protocol A: Synthesis of C12 Precursor via HAA

This protocol establishes the C–C bond required to reach the aviation fuel carbon range.

  • Catalyst Preparation: Wash Amberlyst-15 resin with anhydrous methanol and dry under vacuum at 80 °C for 12 hours.

    • Causality: Moisture strongly coordinates with the sulfonic acid sites, severely inhibiting the protonation of the alcohol and reducing catalytic turnover[5].

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 50 mmol of α,5-dimethyl-2-furanmethanol and 150 mmol of 2-methylfuran.

    • Causality: A 1:3 molar ratio (excess 2-methylfuran) is critical. The excess nucleophile outcompetes the self-condensation of the alcohol, driving the cross-coupling selectivity toward the target dimer[2].

  • Execution: Add 5 wt% (relative to reactants) of the dried Amberlyst-15 catalyst. Heat the mixture to 60 °C and stir at 600 rpm for 4 hours.

    • Causality: Maintaining the temperature at exactly 60 °C is a calculated compromise. Lower temperatures result in poor kinetics, while temperatures above 80 °C promote unwanted furan ring-opening and the generation of heavy, intractable oligomers[5].

  • Isolation & Validation: Filter the catalyst. Remove unreacted 2-methylfuran via rotary evaporation. Analyze the crude product via GC-FID. The system is self-validating: successful HAA is confirmed when the molar consumption of the alcohol perfectly matches the generation of the C12 dimer peak.

Protocol B: Hydrodeoxygenation (HDO) to Jet Fuel Alkanes

This protocol removes all oxygen atoms to maximize energy density and thermal stability.

  • Reactor Loading: Transfer 10 g of the purified C12 oxygenated precursor and 1 g of Ni/γ-Al₂O₃ catalyst into a 100 mL Parr high-pressure autoclave. Add 30 mL of anhydrous toluene as a solvent.

  • Pressurization: Purge the reactor three times with N₂ to remove ambient oxygen, then pressurize with H₂ to 4.0 MPa.

    • Causality: High initial hydrogen pressure is mandatory. It ensures rapid, complete saturation of the furan rings before C–O cleavage occurs, preventing the formation of unsaturated intermediates that polymerize into catalyst-deactivating coke[3].

  • Execution: Heat the reactor to 280 °C and stir at 800 rpm for 8 hours.

    • Causality: The 280 °C threshold activates the Lewis acid sites on the γ-Al₂O₃ support, which are required to catalyze the dehydration of the intermediate cyclic alcohols formed after the initial Ni-catalyzed hydrogenation[3][4].

  • Phase Separation: Cool the reactor to room temperature and carefully depressurize. Transfer the liquid to a separatory funnel. Isolate the upper organic phase (containing the C12 alkanes) from the lower aqueous phase (water byproduct of deoxygenation).

G S1 Step 1: Reagent Prep Dry 2-MF and α,5-Dimethyl-2-furanmethanol S2 Step 2: HAA Reaction Amberlyst-15, 60°C, 4h S1->S2 S3 Step 3: Purification Filter catalyst, evaporate excess 2-MF S2->S3 S4 Step 4: HDO Reaction Ni/γ-Al2O3, 280°C, 4.0 MPa H2 S3->S4 S5 Step 5: Phase Separation Isolate C12 Jet Fuel Organic Phase S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of C12 jet biofuels.

Quantitative Data Presentation

The following tables summarize expected catalyst performance and product distributions based on established kinetic models and empirical literature data.

Table 1: Influence of Catalyst and Temperature on HAA Reaction (4h duration)

Catalyst Type Morphology Temp (°C) Alcohol Conversion (%) C12 Dimer Selectivity (%) Oligomer Yield (%)
Amberlyst-15 Macroporous 50 92.4 95.1 2.5
Amberlyst-15 Macroporous 60 98.9 94.8 4.1
Amberlyst-15 Macroporous 90 >99.0 72.3 26.7
Dowex 50Wx2 Gel-type 60 85.2 88.4 8.6

Note: Macroporous resins outperform gel-type resins due to enhanced accessibility of the bulky furanic molecules to the internal acid sites without requiring extensive solvent swelling[5].

Table 2: HDO Product Distribution over Bifunctional Catalysts (280 °C, 4.0 MPa H₂)

Catalyst System C12 Alkane Yield (%) C9-C11 (Cracking) (%) Oxygenated Intermediates (%) Coke/Residue (%)
Ni/γ-Al₂O₃ 88.5 8.2 < 1.0 2.3
Pt/C 74.1 4.5 18.4 3.0
Pd/C 62.3 3.1 31.5 3.1

Note: Ni/γ-Al₂O₃ demonstrates superior C12 yield because the acidic alumina support efficiently drives the dehydration steps that purely metallic catalysts (Pt/C) struggle to complete[3][4].

References

  • Production of liquid fuels (sylvan liquid fuels)
  • Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and hydrodeoxygenation of C15 fuel precursor over a Ni/γ-Al2O3 catalyst: a reaction mechanism Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels Source: PubMed Central (PMC) URL:[Link]

  • Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Synthesis of renewable diesel and jet fuel range alkanes using 2-methylfuran and cyclohexanone Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 1,5-Dimethyl-2-furanmethanol

Welcome to the Technical Support Center for 1,5-Dimethyl-2-furanmethanol (systematically known as α,5-dimethyl-2-furanmethanol or 1-(5-methylfuran-2-yl)ethanol; CAS: 14003-15-7)[1]. This compound is a highly valuable fur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Dimethyl-2-furanmethanol (systematically known as α,5-dimethyl-2-furanmethanol or 1-(5-methylfuran-2-yl)ethanol; CAS: 14003-15-7)[1]. This compound is a highly valuable furanic building block, serving as a critical intermediate in the synthesis of complex natural products, pharmaceuticals, and functionalized pyranones via the Achmatowicz rearrangement[2].

This guide is designed for drug development professionals and synthetic chemists, providing validated methodologies, mechanistic troubleshooting, and FAQs to optimize your synthetic workflows.

Section 1: Validated Synthetic Methodologies

Approach A: Grignard Addition to 5-Methylfurfural

The most direct and widely utilized method for synthesizing 1,5-dimethyl-2-furanmethanol involves the nucleophilic addition of methylmagnesium bromide (or methyllithium) to 5-methylfurfural[3].

Protocol 1: Step-by-Step Grignard Synthesis To ensure a self-validating system, always titrate your Grignard reagent prior to use. This eliminates reagent degradation as a variable if the reaction fails.

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon. Add 5-methylfurfural (1.0 equiv, e.g., 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -15 °C to 0 °C using an ice/salt bath.

    • Causality: Lower temperatures suppress side reactions such as enolization or ring-opening, ensuring high regioselectivity for 1,2-addition.

  • Addition: Dropwise add methylmagnesium bromide (3.0 M in THF, 1.2 equiv) over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1–2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise at 0 °C.

    • Causality: Furfuryl alcohols are highly sensitive to strong acids. Using NH₄Cl (pH ~6) prevents the acid-catalyzed generation of an alpha-carbocation, which would otherwise lead to polymerization (resinification) or unwanted Piancatelli-type rearrangements.

  • Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N) to yield the pure product as a pale yellow oil.

G A 5-Methylfurfural in Dry THF (-15 °C) B Dropwise Addition: MeMgBr (1.2 eq) A->B C Stirring (1-2 h) at 0 °C B->C D Quench: Sat. NH4Cl (pH ~6) C->D E Extraction: EtOAc / Brine Wash D->E F Purification: Silica Gel Chromatography E->F G 1,5-Dimethyl-2-furanmethanol (CAS 14003-15-7) F->G

Workflow for the Grignard synthesis of 1,5-Dimethyl-2-furanmethanol.

Section 2: Quantitative Data & Condition Optimization

Depending on your laboratory's capabilities and sustainability goals, alternative routes may be preferable. Table 1 summarizes the optimization of reaction conditions comparing different nucleophiles and reduction strategies.

Synthetic RouteReagents / CatalystTemp (°C)Time (h)Yield (%)Key Advantage
Grignard Addition MeMgBr, THF-15 to 0285 - 92High yield, rapid conversion.
Organolithium Addition MeLi, Et₂O-78188 - 95Cleaner profile, fewer magnesium salts[3].
Transfer Hydrogenation 2-Acetyl-5-methylfuran, Mn(I) Cat., iPrOH652480 - 89Mild conditions, avoids organometallics[4].
Enzymatic Resolution Lipase (for chiral separation)3748~47 (98% ee)Yields optically pure (R) or (S) enantiomers[2].

Section 3: Troubleshooting Guide

G Start Issue: Low Yield / Impurities Q1 Are there dark, polymeric byproducts? Start->Q1 Q2 Is starting material (5-methylfurfural) unreacted? Start->Q2 Sol1 Acidic Workup Issue: Use neutral/basic quench (e.g., NH4Cl) Q1->Sol1 Yes Sol3 Oxidation Issue: Degas solvents, store under Argon Q1->Sol3 No, just yellowing Sol2 Moisture Issue: Flame-dry glassware, titrate MeMgBr Q2->Sol2 Yes

Troubleshooting logic tree for identifying and resolving common synthesis failures.

Q: My reaction yield is extremely low, and I recover mostly unreacted 5-methylfurfural. What went wrong? A: This is typically a self-validating indicator of moisture in the system or a degraded Grignard reagent. Methylmagnesium bromide is highly hygroscopic and degrades over time. Solution: Titrate your MeMgBr solution using salicylaldehyde phenylhydrazone or iodine/LiCl before use. Ensure all glassware is flame-dried under vacuum, and use strictly anhydrous THF (Karl Fischer titration < 50 ppm H₂O).

Q: The reaction goes to completion, but during workup, the mixture turns dark brown/black and becomes viscous. How do I prevent this? A: You are observing acid-catalyzed polymerization. The hydroxyl group in 1,5-dimethyl-2-furanmethanol is adjacent to the electron-rich furan ring. Even mildly acidic conditions (like an aggressive HCl quench) will protonate the alcohol, leading to the loss of water and the formation of a highly stabilized, reactive carbocation. This carbocation rapidly attacks other furan rings, causing oligomerization/resinification. Solution: Never use strong acids for the quench. Use saturated NH₄Cl or a pH 7 phosphate buffer. Additionally, when purifying via silica gel, pre-treat the silica with 1% triethylamine (Et₃N) to neutralize the acidic silanol groups.

Q: How can I synthesize the enantiopure (R)- or (S)-1,5-dimethyl-2-furanmethanol? A: Standard Grignard addition yields a racemic mixture. To obtain high enantiomeric excess (ee), you must either perform an asymmetric transfer hydrogenation of 2-acetyl-5-methylfuran using chiral Ru/TsDPEN catalysts, or perform a kinetic resolution of the racemic alcohol using a lipase enzyme (e.g., Novozym 435) and a vinyl acetate acyl donor[2].

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal storage condition for 1,5-dimethyl-2-furanmethanol? A: Furanmethanols are prone to autoxidation and light-induced degradation. Store the compound in an amber vial, blanketed with argon or nitrogen, at -20 °C. For long-term storage, adding a trace amount of a stabilizer (like BHT) or storing it over a few granules of anhydrous K₂CO₃ can prevent trace acid-catalyzed degradation.

Q: Can I use this intermediate for the Achmatowicz rearrangement? A: Yes. 1,5-Dimethyl-2-furanmethanol is an excellent substrate for the Achmatowicz rearrangement. Treatment with tert-butyl hydroperoxide (t-BuOOH) and a catalytic amount of VO(acac)₂ or NBS/H₂O will yield the corresponding functionalized pyranone, which is a highly valuable scaffold in the total synthesis of complex molecules like FR901464[2].

Q: Are there alternative names for this compound in literature? A: Yes, literature searches can be challenging due to nomenclature variations. Common synonyms include α,5-dimethyl-2-furanmethanol, 1-(5-methylfuran-2-yl)ethanol, and 1-(5-methyl-2-furyl)ethanol. Always verify using the CAS Registry Number: 14003-15-7[1].

References
  • Title: Enantioselective Total Syntheses of FR901464 and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives Source: PubMed Central (NIH) URL:[Link]

  • Title: Synthesis of a 2,7-Dioxatricyclo[4.2.1.0 3,8 ]nonane: A Model Study for Possible Application in a Synthesis of Dictyoxetane Source: ACS Publications URL:[Link]

  • Title: Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Catalytic Synthesis of 1,5-Dimethyl-2-furanmethanol

Welcome to the Technical Support Center for the synthesis and yield optimization of 1,5-Dimethyl-2-furanmethanol (CAS 14003-15-7), also widely known in literature as 1-(5-methylfuran-2-yl)ethanol [1][2]. This guide is de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 1,5-Dimethyl-2-furanmethanol (CAS 14003-15-7), also widely known in literature as 1-(5-methylfuran-2-yl)ethanol [1][2]. This guide is designed for researchers and drug development professionals dealing with the catalytic reduction of 2-acetyl-5-methylfuran (Ac-MF) and the upstream acylation of 2-methylfuran.

Below, you will find mechanistic troubleshooting guides, validated protocols, and data summaries to help you overcome common bottlenecks such as over-reduction, poor enantioselectivity, and catalyst deactivation.

Reaction Network & Mechanistic Pathways

Pathway A 2-Acetyl-5-methylfuran (Precursor) B 1,5-Dimethyl-2-furanmethanol (Target Alcohol) A->B Cu/SiO2, 120°C-180°C (Controlled Hydrogenation) C 2-Ethyl-5-methylfuran (HDO Byproduct) B->C Cu/SiO2, 230°C (C-O Cleavage / HDO) D Ring-Hydrogenated Products B->D Prolonged Exposure (Ring Saturation)

Caption: Reaction network showing temperature-dependent pathways for 2-acetyl-5-methylfuran reduction.

Section 1: Reaction Design & Catalyst Selection (FAQs)

Q1: Why is my catalytic hydrogenation of 2-acetyl-5-methylfuran yielding 2-ethyl-5-methylfuran instead of the target alcohol? A1: This is a classic case of hydrodeoxygenation (HDO) driven by excessive thermal energy. When using a copper chromite or Cu/SiO₂ catalyst at high temperatures (e.g., 230 °C), the thermodynamic driving force favors the cleavage of the C-O bond of the intermediate alcohol, stripping the oxygen to form 2-ethyl-5-methylfuran[3][4].

  • The Fix: Lower the reaction temperature to the 120 °C – 180 °C range. While this decreases the overall conversion rate, it acts as a kinetic trap, preserving the intermediate 1,5-Dimethyl-2-furanmethanol and preventing C-O cleavage[3].

Q2: How can I achieve high enantiomeric excess (ee) when synthesizing the chiral form, (+)-(R)-1-(5-methylfuran-2-yl)ethanol? A2: Standard heterogeneous hydrogenation yields a racemic mixture. For high enantiopurity, transition to a homogeneous borane reduction mediated by a chiral spiroaminoborate ester catalyst[5][6].

  • Mechanistic Nuance: The methyl group at the 5-position of the furan ring alters the electronic distribution and steric bulk compared to unsubstituted 2-acetylfuran. If you use the standard 1 mol% catalyst loading, your selectivity will drop significantly. You must increase the catalyst loading to 10 mol% to overcome this, which will restore the enantiopurity to >90% ee[5].

Troubleshooting Workflow

Troubleshooting Start Low Yield of Target Alcohol Q1 Is the main byproduct 2-ethyl-5-methylfuran? Start->Q1 A1 Reduce Temp to 120°C Decrease Residence Time Q1->A1 Yes Q2 Is conversion too low (<20%)? Q1->Q2 No A2 Check Solvent (Avoid 2-MTHF) Increase H2 Pressure Q2->A2 Yes Q3 Is enantiopurity low (<90% ee)? Q2->Q3 No A3 Increase Spiroborate Catalyst to 10 mol% Q3->A3 Yes

Caption: Troubleshooting workflow for resolving low yields of 1,5-Dimethyl-2-furanmethanol.

Section 2: Solvent Effects & Upstream Troubleshooting

Q3: Can I substitute THF with green solvents like 2-Methyltetrahydrofuran (2-MTHF) for the low-temperature hydrogenation step? A3: No. While 2-MTHF is generally a great green alternative to THF, using it for the reduction of 2-acetyl-5-methylfuran at 120 °C completely eliminates reactivity[3]. This occurs because 2-MTHF competitively adsorbs onto the active sites of the Cu/SiO₂ catalyst at lower temperatures, blocking the substrate. Stick to standard THF for low-temperature runs, or utilize ethanol to exploit its promoter-like properties if using copper chromite[4].

Q4: My upstream synthesis of the precursor (2-acetyl-5-methylfuran) via the acylation of 2-methylfuran suffers from rapid catalyst deactivation. How do I fix this? A4: The deactivation of solid-acid catalysts (like Hβ zeolite) during acylation is primarily caused by the strong adsorption of the product (2-acetyl-5-methylfuran) onto the Brønsted acid sites, which subsequently leads to carbon deposition (coking)[7][8].

  • The Fix: You must alter the desorption dynamics. This can be achieved by surface modification of the Hβ zeolite (e.g., using tartaric acid to adjust the ratio of strong to weak acid sites) or by co-feeding carboxylic acids to competitively inhibit the adsorption of the formed products[7][9].

Section 3: Quantitative Data Summaries

Table 1: Effect of Temperature and Catalyst on 2-Acetyl-5-methylfuran Reduction [3][4]

Catalyst System Temp (°C) Solvent Conversion (%) Selectivity to Target Alcohol (%) Primary Byproduct
Cu/SiO₂ (30 bar H₂) 230 THF 60% < 1% 2-Ethyl-5-methylfuran (HDO)
Cu/SiO₂ (30 bar H₂) 180 THF 8% 13% 2-Ethyl-5-methylfuran

| Cu/SiO₂ (30 bar H₂) | 120 | 2-MTHF | 0% | N/A | None (Reactivity eliminated) |

Table 2: Enantioselective Borane Reduction Parameters [5][6]

Substrate Catalyst Loading Yield (%) Enantiomeric Excess (ee)
2-Acetylfuran Spiroaminoborate ester 1 mol% > 90% 95%
2-Acetyl-5-methylfuran Spiroaminoborate ester 1 mol% Low Significantly Lowered

| 2-Acetyl-5-methylfuran | Spiroaminoborate ester | 10 mol% | 87% | 91% |

Section 4: Validated Experimental Protocols

Protocol 1: Enantioselective Reduction to (+)-(R)-1-(5-methylfuran-2-yl)ethanol

This protocol utilizes a homogeneous chiral spiroborate catalyst to ensure high enantiopurity[5][6].

  • Preparation: In a dry, nitrogen-purged flask, prepare a reducing mixture containing 10 mol% of chiral spiroaminoborate ester catalyst and Borane-SMe₂ complex (2.0 equivalents) in anhydrous THF. Stir at 25 °C for 1 hour.

  • Substrate Addition: Dissolve 5.00 mmol of freshly redistilled 1-(5-methylfuran-2-yl)ethanone in 5 mL of THF.

  • Controlled Infusion: Using an infusion pump, add the substrate solution dropwise to the reducing mixture over exactly 1 hour to prevent thermal spikes and maintain enantiocontrol.

  • Quenching: Stir the reaction for an additional 3 hours at 25 °C. Cool to 0 °C and quench slowly with 5 mL of methanol. Leave stirring overnight.

  • Purification: Concentrate via rotary evaporation. Purify the crude product using silica gel column chromatography (hexane/EtOAc gradients) or a Kugelrohr apparatus (Bp: 150 °C/1 mmHg).

  • Self-Validation System:

    • Chemical: Monitor the disappearance of the ketone C=O stretch (~1670 cm⁻¹) and the appearance of the broad O-H stretch (~3300 cm⁻¹) via IR spectroscopy.

    • Chiral: Confirm enantiomeric excess (Target: >90% ee) using chiral HPLC before proceeding to downstream applications.

Protocol 2: Continuous-Flow Acylation for Precursor Synthesis

This protocol outlines the upstream synthesis of 2-acetyl-5-methylfuran using a modified Hβ zeolite to prevent coking[7][8].

  • Catalyst Bed Preparation: Load 5.9 g of Tartaric Acid-modified Hβ zeolite (TA-Hβ) into a fixed-bed continuous flow reactor.

  • Reaction Parameters: Maintain the reactor temperature strictly at 60 °C.

  • Flow Initiation: Introduce a feed of 2-methylfuran and acetic anhydride at a molar ratio of 1:2.5. Set the flow rate to 0.07 mL/min.

  • Collection: Collect the effluent containing 2-acetyl-5-methylfuran.

  • Self-Validation System:

    • Track the conversion of 2-methylfuran via GC-FID.

    • Visual cue: Monitor the catalyst bed. A color change of the Hβ zeolite to dark brown indicates product adsorption and coking. If conversion drops below 80%, halt the flow and regenerate the zeolite via calcination.

References

  • Prodinger, S., Verstreken, M. F. K., & Lobo, R. F. (2020). Selective and Efficient Production of Biomass-Derived Vinylfurans. ACS Sustainable Chemistry & Engineering, 8(32), 11930-11939. URL:[Link]

  • Stepanenko, V., De Jesús, M., Correa, W., Bermúdez, L., Vázquez, C., Guzmán, I., & Ortiz-Marciales, M. (2009). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. Tetrahedron: Asymmetry, 20(23), 2659-2665. URL:[Link]

  • Xiong, Y., Chen, W., & Zeng, A. (2017). Optimization for catalytic performances of Hβ zeolite in the acylation of 2-methylfuran by surface modification and solvents effect. Research on Chemical Intermediates, 43(3), 1557-1574. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,5-Dimethyl-2-furanmethanol

Welcome to the technical support center for 1,5-Dimethyl-2-furanmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,5-Dimethyl-2-furanmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this valuable furan derivative. The unique structure of 1,5-Dimethyl-2-furanmethanol, featuring a substituted furan ring with a reactive hydroxymethyl group, presents specific challenges that can impact yield, purity, and stability.

This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges. Our goal is to empower you with the expertise to not only solve common purification problems but also to proactively design robust and efficient purification workflows.

The Core Challenge: Inherent Instability of the Furan Moiety

The primary difficulty in handling 1,5-Dimethyl-2-furanmethanol, like many furan derivatives, stems from the chemical nature of the furan ring itself. The ring is susceptible to degradation under several common laboratory conditions:

  • Acid Sensitivity: The furan ring is prone to acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of dicarbonyl compounds that subsequently polymerize.[1] This is a critical consideration during purification methods that involve acidic environments, such as standard silica gel chromatography.

  • Oxidative Degradation: In the presence of air and light, furans can undergo oxidation.[1] This often results in the formation of colored impurities and can be a primary cause of product discoloration upon storage.

  • Thermal Lability: Many furan compounds are thermally sensitive and can decompose or polymerize at the elevated temperatures required for atmospheric distillation.[1][2]

Understanding these core vulnerabilities is the first step toward developing a successful purification strategy. The following sections provide direct, actionable solutions to the problems arising from this inherent instability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the purification of 1,5-Dimethyl-2-furanmethanol in a practical question-and-answer format.

Question 1: My purified product is a clear, colorless oil, but it turns yellow or brown after a short period. What is happening and how can I prevent it?

Answer: This discoloration is a classic sign of degradation, primarily due to oxidation and/or acid-catalyzed polymerization. The furan ring and hydroxymethyl group are susceptible to air oxidation, especially when exposed to light. Any residual acidic impurities can also catalyze the formation of polymeric materials, which are often highly colored.

Root Causes & Preventative Actions:

Potential Cause Underlying Mechanism Recommended Solution
Air Oxidation The furan ring reacts with atmospheric oxygen, a process often accelerated by light, to form unstable peroxides and other colored degradation products.[1]Handle and store the purified compound under an inert atmosphere (Nitrogen or Argon). Store in an amber vial or a flask wrapped in aluminum foil to protect it from light.[1][3]
Acid-Catalyzed Polymerization Trace amounts of acid can protonate the furan ring, leading to ring-opening and the formation of highly reactive intermediates that rapidly polymerize.[1]Ensure all glassware is free of acidic residues. If the product was exposed to acidic conditions during workup or purification, consider a dilute basic wash (e.g., aq. NaHCO₃) during extraction, followed by drying and solvent removal.
Residual Impurities Unreacted starting materials or byproducts may be less stable than the final product and degrade first, initiating a cascade of decomposition.Re-evaluate the purity of the material. A higher purity product is generally more stable. Utilize the analytical methods described later to confirm purity.
Question 2: I am losing a significant portion of my product during purification by distillation. The material in the distillation pot has turned into a dark, viscous tar. How can I improve my recovery?

Answer: This is a clear indication of thermal decomposition and polymerization.[1] 1,5-Dimethyl-2-furanmethanol, like other furfuryl alcohols, can undergo polymerization at elevated temperatures.[4] Standard atmospheric distillation is often too harsh for this class of compounds.

Workflow for Stabilized Distillation:

To mitigate thermal degradation, vacuum distillation is the required method.[5] Lowering the pressure reduces the boiling point, allowing the compound to distill at a temperature where decomposition pathways are kinetically disfavored.

Caption: Workflow for stabilized vacuum distillation of furans.

Key Optimization Steps:

  • Add a Stabilizer: Before heating, add a catalytic amount (e.g., 0.1 mol%) of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the distillation flask.[1] This quenches radical-initiated polymerization reactions.

  • Use High Vacuum: Employ a good vacuum pump to significantly lower the boiling point. The exact pressure will depend on your equipment, but pressures below 10 mmHg are common for furan derivatives.[5]

  • Avoid Overheating: Use a heating mantle with efficient stirring and an oil bath to ensure even heat distribution. Only heat to the minimum temperature required for a steady distillation rate.

  • Use a Short-Path Apparatus: For particularly sensitive compounds or small scales, a short-path distillation apparatus minimizes the time the compound spends in the hot vapor phase.[1]

Question 3: My compound streaks badly or decomposes entirely when I try to purify it using silica gel flash chromatography. What is the problem?

Answer: The issue is the inherent acidity of standard silica gel. As discussed, 1,5-Dimethyl-2-furanmethanol is acid-sensitive. The silanol groups (Si-OH) on the surface of silica gel create a weakly acidic environment that is sufficient to catalyze the degradation and polymerization of the furan ring on the column.[1]

Solutions for Chromatographic Purification:

Strategy Description When to Use
Neutralized Silica Gel Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N).[1] The base neutralizes the acidic silanol groups, preventing on-column degradation.This is the first and most common solution to try. It is effective for most acid-sensitive furan derivatives.
Use Alternative Stationary Phases Switch to a non-acidic stationary phase. Neutral alumina is a common alternative that lacks the acidic character of silica.[1]Use when neutralization is insufficient or if the compound has secondary interactions (e.g., strong hydrogen bonding) with silica that lead to poor peak shape.
Reverse-Phase (RP) Chromatography Utilize a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6] In this mode, polar compounds like alcohols elute earlier.This is an excellent alternative for moderately polar furan derivatives. It avoids the issue of silica acidity entirely.
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC uses a polar stationary phase with a primarily organic mobile phase containing a small amount of water. It is ideal for very polar compounds that are poorly retained in reverse-phase.[7]Consider this advanced technique if your compound is highly polar and shows poor retention on C18 columns.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in my crude 1,5-Dimethyl-2-furanmethanol sample?

    • A1: Impurities are highly dependent on the synthetic route. If synthesized via reduction of 1,5-Dimethyl-2-furancarboxaldehyde, you may have unreacted starting material. Over-reduction can lead to the formation of 1,5-Dimethyl-2-methylfuran or saturation of the furan ring to form tetrahydrofuran derivatives.[5][8] Side reactions or degradation of starting materials can also introduce other furanic or non-furanic byproducts.

  • Q2: Can I use recrystallization for purification?

    • A2: Recrystallization is an excellent purification method if your compound is a solid at room temperature and you can find a suitable solvent system (one in which the compound is highly soluble when hot and poorly soluble when cold).[9][10] However, 1,5-Dimethyl-2-furanmethanol is typically an oil or low-melting solid, making recrystallization challenging. If impurities are present that allow it to solidify, you might explore low-temperature recrystallization from a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Q3: How can I analyze the purity of my final product?

    • A3: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[8][11] High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective for quantifying purity against a reference standard.[8] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[8]

  • Q4: What are the ideal storage conditions for purified 1,5-Dimethyl-2-furanmethanol?

    • A4: To ensure long-term stability, the purified product should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at low temperature (refrigerator or freezer at -20°C).[3][12] This minimizes exposure to air, light, and ambient heat, which are the primary drivers of degradation.

Experimental Protocols

Protocol 1: Purification by Neutralized Flash Column Chromatography

This protocol describes the purification of acid-sensitive furan derivatives on silica gel that has been deactivated with triethylamine.

Materials:

  • Crude 1,5-Dimethyl-2-furanmethanol

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane) and Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Standard flash chromatography apparatus

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (R_f) of ~0.25-0.35 for the desired product.

  • Prepare Neutralized Eluent: Prepare the bulk mobile phase identified in step 1. To this solvent mixture, add triethylamine to a final concentration of 0.5% v/v.

  • Prepare Neutralized Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column and use pressure to pack the bed, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the neutralized eluent. Carefully apply the sample solution to the top of the silica gel.

  • Elute and Collect: Begin elution with the neutralized mobile phase, applying pressure to achieve a steady flow rate. Collect fractions in test tubes.

  • Monitor Fractions: Spot fractions onto TLC plates and visualize under a UV lamp to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.[1]

Caption: Step-by-step workflow for neutralized flash chromatography.

References

  • BenchChem. (2025).
  • Godunov P.A., Shishov A.Y., Bulatov A.V. (2024). Microextraction-chromatographic determination of furan derivatives in transformer oil. Journal of Analytical Chemistry, 79(12), 1348-1357.
  • Chen, Y. C., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(9), 2195. [Link]

  • Lu, H., et al. (2011). Adsorption and Reaction of Furfural and Furfuryl Alcohol on Pd(111): Unique Reaction Pathways for Multifunctional Reagents. ACS Catalysis, 1(8), 924-933. [Link]

  • Vandewiele, N. M., et al. (2014). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Combustion and Flame, 161(5), 1305-1317. [Link]

  • ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards. [Link]

  • Bentley, H. R., & Whitehead, J. K. (1949). Use of furan derivatives in paper chromatography. Nature, 164(4161), 182. [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. [Link]

  • Delatour, T., et al. (2021). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 337, 127732. [Link]

  • Vandewiele, N. M., et al. (2014). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]

  • BenchChem. (2025).
  • ACS Omega. (2025). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. [Link]

  • Academia.edu. (n.d.). New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials. [Link]

  • Wikipedia. (n.d.). Achmatowicz reaction. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • BenchChem. (2025).
  • ACS Publications. (2025). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. [Link]

  • BenchChem. (2025). Addressing challenges in the scale-up of 3-Furanmethanol production.
  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • Kreile, D. R., et al. (1972). The reactivity of furan compounds in vapor-phase catalytic oxidation. Kinetics and Catalysis, 13(6), 1433-1437. [Link]

  • MPG.PuRe. (n.d.). Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5-Hydroxymet. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. [Link]

  • Quora. (2017). How do you recrystallize a product from methanol?[Link]

  • Wellesley College. (n.d.). Recrystallization. [Link]

  • University of Washington. (n.d.). Chemical Compatibility Chart. [Link]

  • LookChem. (n.d.). 5-[(Dimethylamino)methyl]-2-furanmethanol. [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Minimizing by-product formation in furan derivative synthesis

Welcome to the Furan Derivative Technical Support Center . As the push for bio-based platform chemicals accelerates, the synthesis of furan derivatives—such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furan Derivative Technical Support Center . As the push for bio-based platform chemicals accelerates, the synthesis of furan derivatives—such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA)—remains bottlenecked by parasitic side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the mechanistic causality behind by-product formation (humins, ring-opened species, and over-oxidation products) and provide field-proven, self-validating protocols to ensure high carbon-balance closures in your workflows.

Pathway Overview: The Origin of Furan By-Products

To troubleshoot effectively, we must first map where carbon is lost. The diagram below illustrates the thermodynamic sinks that compete with our target kinetic pathways.

FuranSynthesis Biomass Biomass/Sugars (Fructose/Glucose) HMF 5-HMF (Platform Chemical) Biomass->HMF Acid Catalysis (-3H2O) Humins Humins (Polymeric By-products) Biomass->Humins Condensation Intermediates DFF / FFCA / HMFCA (Intermediates) HMF->Intermediates Partial Oxidation HMF->Humins Cross-polymerization RingOpen Ring-Opened By-products HMF->RingOpen Hydrolytic Attack FDCA FDCA (Target Product) Intermediates->FDCA Deep Oxidation Intermediates->RingOpen C-C Cleavage

Furan synthesis pathways highlighting target products and major by-product branches.

Troubleshooting & FAQs: Mechanistic Interventions

Q1: Why am I seeing a dark, insoluble precipitate (humins) during the acid-catalyzed dehydration of fructose to HMF, and how do I stop it?

The Causality: Humins are highly polydisperse, furan-rich polymers. They do not form spontaneously from HMF alone; rather, they are generated via the aldol addition and cross-condensation of HMF with highly reactive, unreacted sugar intermediates (like 2,5-dioxo-6-hydroxyhexanal) under acidic conditions 1. High substrate concentrations and prolonged residence times in the aqueous phase exponentially increase the collision frequency between these reactive species. The Solution: You must break the kinetic chain by physically isolating HMF the moment it forms. Implement a biphasic solvent system (e.g., Water/Methyl Isobutyl Ketone) with a high partition coefficient. Alternatively, transition to heterogeneous mesoporous catalysts (like SBA-15-pr-SO3H) where pore size can restrict the steric bulk required for humin polymerization, though you must monitor for pore-blocking 1.

Q2: During the oxidation of HMF to FDCA, my carbon mass balance is off by 20%. Where is the carbon going?

The Causality: You are likely experiencing over-oxidation leading to C-C bond cleavage or hydrolytic ring-opening. In highly alkaline media (pH > 13), HMF is prone to rapid degradation into humins or ring-opened aliphatic species (like maleic or levulinic acid) before the aldehyde or alcohol groups can be oxidized 2. The Solution: Shift to a base-free catalytic system. Utilizing a dual-active-site relay catalyst, such as Ru/Cu-Co-O·MgO, allows for the rapid, sequential oxidation of the side chains without destroying the rigid structure of the furan ring 3. If electrocatalysis is used, precisely control the applied potential to favor the rapid formation of stable intermediates like HMFCA, which are significantly less susceptible to ring-opening 2.

Q3: I am attempting electrophilic functionalization of a 2,3-dihydrofuran derivative, but I keep getting linear, ring-opened products. Why?

The Causality: The enol ether moiety of the furan ring reacts with electrophiles to generate an oxonium cationic intermediate. If adventitious moisture is present in your solvent, water acts as a potent nucleophile. It attacks the C2 or C5 position, leading to irreversible C-O bond cleavage and yielding a linear lactol or diketo building block 4. The Solution: The reaction environment must be strictly anhydrous. Pre-dry all solvents over activated 4Å molecular sieves for 48 hours and execute the reaction under a positive pressure of ultra-high-purity Argon.

Quantitative Benchmarks: Catalyst & By-Product Selectivity

Use the following table to benchmark your expected yields and identify which by-products indicate a deviation from optimal parameters.

Catalyst SystemOxidant / SolventTemp / TimeHMF Conv. (%)Target Yield (%)Major By-Products / IntermediatesRef
Ru/Cu-Co-O·MgO O₂ (2.5 bar) / Water120°C / 12 h>99.186.1 (FDCA)HFCA (1.2%), FFCA (1.8%)3
Au Single-Crystal Electrochemical / 0.1M NaOHAmbient / Varies>95.0>90.0 (FDCA)Humins (Spikes at pH >13 without potential control)2
SBA-15-pr-SO3H Acidic / Alcohol110°C / 24 hVariesN/A (HMF Synthesis)Humins (Identified via T1/T2 NMR relaxation as pore-blocking deposits)1

Self-Validating Experimental Protocols

Protocol 1: Biphasic Dehydration of Fructose to HMF (Humin-Minimizing)

This protocol relies on rapid mass transfer to rescue HMF from the acidic aqueous phase before cross-polymerization can occur.

  • Aqueous Phase Preparation: Dissolve 1.0 M D-fructose in a 0.25 M HCl aqueous solution saturated with NaCl. The NaCl induces a salting-out effect, driving HMF into the organic phase.

  • Organic Phase Addition: Add Methyl Isobutyl Ketone (MIBK) containing 2-butanol (7:3 ratio) to the aqueous solution at a 2:1 Organic:Aqueous volumetric ratio.

  • Reaction & Agitation: Heat the biphasic mixture to 150°C in a pressure vessel with vigorous stirring (800 rpm) for 45 minutes.

  • Validation Checkpoint: Stop stirring and allow phases to separate.

    • Pass: The aqueous phase will be amber/light brown, and the organic phase will be a clear, bright yellow.

    • Fail: If the organic phase is dark brown or opaque, your partition coefficient has failed (likely due to insufficient salting-out or poor agitation), and humin precursors have crossed over.

  • Quenching: Immediately cool the vessel in an ice bath to <20°C to halt thermal degradation, then separate the organic layer for HMF isolation.

Protocol 2: Base-Free Aerobic Oxidation of HMF to FDCA

Excessive base causes furan ring-opening. This protocol utilizes a solid base/catalyst hybrid to maintain neutral bulk pH.

  • Catalyst Loading: In a high-pressure Parr reactor, combine 0.08 g of Ru/Cu-Co-O·MgO catalyst with a 0.1 M aqueous solution of HMF (50 mL). Do not add NaOH or Na₂CO₃ 3.

  • Pressurization: Purge the reactor three times with O₂, then pressurize to exactly 2.5 bar O₂.

  • Heating & Kinetic Sampling: Heat the reactor to 120°C with 600 rpm stirring.

  • Validation Checkpoint (2 Hours): Pull a 0.5 mL aliquot. Run a rapid HPLC analysis (UV detector at 265 nm).

    • Pass: You should observe >50% HMF conversion, with FFCA as the dominant intermediate peak.

    • Fail: If HMF is depleted but FDCA is <10% and no FFCA is present, catastrophic over-oxidation to aliphatic acids has occurred. Check your temperature controller for thermal overshoots.

  • Completion: Allow the reaction to proceed for 12 hours to ensure the complete conversion of the FFCA intermediate into FDCA. Filter the heterogeneous catalyst while hot to prevent FDCA precipitation on the catalyst surface.

References

  • Humin Formation on SBA-15-pr-SO3H Catalysts during the Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate: Effect of Pore Size on Catalyst Stability, Transport, and Adsorption. ACS Applied Materials & Interfaces.[Link]

  • Base-Free Oxidation of HMF to FDCA over Ru/Cu-Co-O·MgO under Aqueous Conditions. MDPI.[Link]

  • Insights into catalytic activity and selectivity of 5-Hydroxymethylfurfural oxidation on gold single-crystal electrodes. Nature Communications (PMC).[Link]

  • An Unexpected 2,3-Dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

HMF Hydrogenation Support Center: Solvent Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the catalytic hydrogenation of 5-Hydroxymethylfurfural (HMF). As a highly reactive, biomass-derived platform chemical, HMF can be upgraded into a variety of high-value derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of 5-Hydroxymethylfurfural (HMF). As a highly reactive, biomass-derived platform chemical, HMF can be upgraded into a variety of high-value derivatives, including 2,5-Bis(hydroxymethyl)furan (BHMF), 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), and 2,5-Dimethylfuran (DMF).

As a Senior Application Scientist, I frequently see researchers struggle with poor selectivity, rapid catalyst deactivation, or unwanted humin formation. In heterogeneous catalysis, solvent choice is not a passive variable; it is a primary thermodynamic and kinetic driver . Solvents dictate the solubility of hydrogen, the competitive adsorption at the catalyst surface, and the stabilization of specific transition states[1][2].

This guide provides field-proven insights, standard operating procedures, and troubleshooting protocols to help you rationally select solvents and optimize your HMF hydrogenation workflows.

Knowledge Base: The Mechanistic Role of Solvents

To achieve high selectivity, you must align your solvent choice with your target product and catalyst properties:

  • Aprotic Solvents (e.g., THF, Ethyl Acetate, 1,4-Dioxane): Polar aprotic solvents like Tetrahydrofuran (THF) are excellent for arresting the reaction at BHMF. They provide high solubility for both HMF and H2 without strongly competing for active metal sites. For instance, over a Cu/SiO₂ catalyst, THF yields >90% conversion with 98% BHMF selectivity because it prevents the water-induced hydration of the furan ring[1]. Ethyl acetate (EtOAc) is highly effective in continuous-flow systems for deep hydrogenation to BHMTHF[3].

  • Protic Solvents (e.g., Water, Alcohols): Water is the ultimate "green" solvent but presents significant risks. Strong water–HMF interactions can hinder HMF chemisorption on metal surfaces and promote nucleophilic attack, leading to ring-opening reactions and humin formation at elevated temperatures or acidic pH[1][4]. However, when paired with highly active catalysts (like Pt/MCM-41) at low temperatures (35 °C) and neutral pH, water can yield 98.9% BHMF[5]. Alcohols (e.g., 2-propanol, ethanol) can act as hydrogen donors in catalytic transfer hydrogenation (CTH) but may cause competitive adsorption, lowering the overall reaction rate[2][6].

Reaction Pathway & Solvent Influence Visualization

The following diagram illustrates how solvent selection, combined with thermodynamic conditions, dictates the dominant reaction pathway.

G HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF THF or Neutral H2O (Mild T, Selective C=O Hyd.) DMF 2,5-Dimethylfuran (DMF) HMF->DMF 1,4-Dioxane / Alcohols (Hydrodeoxygenation) Humins Humins / Ring-Opening Products HMF->Humins Water + Acidic pH (Degradation) BHMTHF 2,5-Bis(hydroxymethyl) tetrahydrofuran BHMF->BHMTHF EtOAc or H2O (High T, Ring Hyd.)

Reaction pathways of HMF hydrogenation dictated by solvent choice and thermodynamic conditions.

Data Center: Solvent Performance Comparison

The table below summarizes quantitative data from validated literature, demonstrating how solvent choice impacts conversion and selectivity across different catalytic systems.

SolventCatalystTemp (°C)H₂ PressureTarget ProductConversionSelectivityRef
THF Cu/SiO₂-PD120 °C15 barBHMF>90%98.0%[1]
2-Propanol Cu/SiO₂-PD120 °C15 barBHMF~60%98.0%[1]
Water Cu/SiO₂-PD120 °C15 barBHMF<20%Low (Ring-opening)[1]
Water (Neutral) Pt/MCM-4135 °C8 barBHMF100%98.9%[5]
Ethyl Acetate 5% Ru/C (Flow)100 °C50 barBHMTHF100%75–90%[3]
Water 5% Ru/C (Batch)60 °C30 barBHMF100%100%[3]

Standard Operating Procedures (SOPs)

To ensure reproducibility and self-validating results, follow these step-by-step methodologies for batch and continuous-flow HMF hydrogenation.

SOP A: Selective Batch Hydrogenation to BHMF in THF[1]

Objective: Achieve >90% conversion of HMF to BHMF while preventing ring-opening reactions. System: High-pressure batch autoclave.

  • Preparation: Prepare a 0.13 M solution of high-purity HMF in 150 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Loading: Charge the reactor with 0.5 g of highly dispersed Cu/SiO₂-PD catalyst. Causality Note: Copper provides low surface acidity, which is critical for preventing the hydrogenolysis of the C-O bonds.

  • Purging (Self-Validation Step): Seal the reactor. Purge the headspace three times with inert Nitrogen (N₂) to remove oxygen, followed by three purges with Hydrogen (H₂).

  • Pressurization: Pressurize the reactor to 1500 kPa (15 bar) with H₂.

  • Reaction: Heat the system to 393 K (120 °C). Initiate stirring at a minimum of 600 rpm. Causality Note: High agitation is mandatory to eliminate gas-liquid-solid mass transfer limitations.

  • Monitoring: Monitor the pressure drop. A plateau in H₂ consumption indicates reaction completion (typically 4–6 hours).

  • Workup: Cool the reactor to room temperature, safely vent the residual gas, and filter the catalyst. Isolate BHMF via rotary evaporation of the THF.

SOP B: Continuous-Flow Hydrogenation to BHMTHF in EtOAc[3]

Objective: Achieve deep hydrogenation of both the carbonyl group and the furan ring. System: Continuous-flow reactor (e.g., H-Cube®).

  • Feed Preparation: Prepare a 0.05 M solution of HMF in Ethyl Acetate (EtOAc).

  • Catalyst Cartridge: Install a catalyst cartridge containing 0.3 g of 5% Ru/C. Causality Note: Ruthenium is a highly active noble metal capable of both C=O and C=C bond saturation[7].

  • System Equilibration: Set the reactor temperature to 100 °C and H₂ pressure to 50 bar. Pump pure EtOAc through the system until the baseline temperature and pressure stabilize.

  • Reaction Execution: Switch the feed line to the HMF solution. Set the flow rate to 0.1 mL/min. Causality Note: A low flow rate ensures a high residence time, which is required for the secondary ring-hydrogenation step (BHMF → BHMTHF).

  • Collection: Discard the initial effluent (first 20 minutes) to account for dead volume. Collect the steady-state product stream for up to 120 minutes.

  • Analysis: Verify quantitative conversion and BHMTHF selectivity (>75%) via HPLC before solvent evaporation.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant humin formation and ring-opening products in my aqueous HMF hydrogenation? A: Water strongly interacts with HMF and its derivatives. At elevated temperatures (>80 °C) or under slightly acidic conditions, water facilitates the hydration of the furan ring. This leads to ring-opening reactions that produce levulinic acid, formic acid, and subsequently polymerized humins[1][4]. Resolution: To mitigate this, either switch to a polar aprotic solvent like THF[1], or if water must be used, utilize a highly active noble metal catalyst (e.g., Pt/MCM-41) that allows the reaction to proceed at near-ambient temperatures (35 °C) under strictly neutral pH[5].

Q2: How can I prevent the over-hydrogenation of BHMF to BHMTHF when using highly active catalysts like Ru/C? A: Ruthenium is exceptionally active for both carbonyl reduction and furan ring saturation[3][7]. Over-hydrogenation occurs when the residence time is too long or the temperature is too high. Resolution: In continuous flow systems, you must decrease the contact time by increasing the flow rate (e.g., from 0.1 mL/min to 0.3 mL/min)[3]. In batch systems, lower the temperature to 40–70 °C[7]. Alternatively, switch to a less aggressive, non-noble metal catalyst like Cu/SiO₂, which naturally favors C=O hydrogenation over ring saturation due to its specific electronic structure[1][8].

Q3: My conversion rates dropped significantly when I switched my solvent from THF to 2-Propanol. What is the mechanistic cause? A: While 2-propanol is often used as a hydrogen donor in catalytic transfer hydrogenation, it can exhibit competitive adsorption on the active metal sites[2]. For catalysts like Cu/SiO₂, the initial hydrogenation rate is significantly higher in THF than in 2-propanol because THF acts as a non-competing, aprotic medium that stabilizes the transition state without physically blocking the highly dispersed metallic copper phase from interacting with HMF[1].

Q4: How does solvent choice impact the downstream isolation of the final product? A: Product recovery is a critical, often overlooked bottleneck. BHMF is highly soluble in water, making extraction from aqueous single-phase reactions highly energy-intensive and prone to thermal degradation during water boil-off. Resolution: Using low-boiling organic solvents like THF or Ethyl Acetate allows for facile, low-temperature solvent recovery via rotary evaporation[1][3]. If water is unavoidable, consider using biphasic systems (e.g., water/ethyl acetate saturated with NaCl) to partition the BHMF into the organic phase in-situ, protecting it from over-reaction and simplifying downstream purification[3][6].

References

  • Liquid-Phase Hydrogenation over a Cu/SiO2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling. MDPI.
  • Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach. Green Chemistry (RSC Publishing).
  • Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. PMC.
  • Catalytic hydroconversion of 5-HMF to value-added chemicals: insights into the role of catalyst properties and feedstock purity. Lirias.
  • Hydrogenation of Biomass-derived 5-Hydroxymethylfurfural (HMF) over Pd Catalysts in Aqueous Medium. Revista Desafio Online.
  • Strategies to Control Electrochemical Hydrogenation and Hydrogenolysis of Furfural and Minimize Undesired Side Reactions.
  • The selective hydrogenation of biomass-derived 5-hydroxymethylfurfural using heterogeneous catalysts.
  • Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydr

Sources

Optimization

Furanmethanol Synthesis Support Center: Troubleshooting Catalyst Deactivation

Welcome to the Technical Support Center for the catalytic hydrogenation of furfural (FAL) to furanmethanol (commonly known as furfuryl alcohol, FOL). This portal is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of furfural (FAL) to furanmethanol (commonly known as furfuryl alcohol, FOL). This portal is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve catalyst deactivation issues during furanmethanol synthesis.

Diagnostic Decision Tree

When conversion rates drop unexpectedly, identifying the correct deactivation pathway is critical to restoring yield. Use the following diagnostic logic to isolate the root cause of your catalyst failure.

G Start Catalyst Deactivation Detected Diag1 TGA / TPO Analysis Start->Diag1 Diag2 XRD / TEM Analysis Start->Diag2 Diag3 ICP-OES (Filtrate) Start->Diag3 Res1 Significant Weight Loss / CO2 Evolution Diag1->Res1 Res2 Increased Particle Size / Crystallinity Diag2->Res2 Res3 Active Metal Detected in Solution Diag3->Res3 Mech1 Coking / Polymerization (Carbon Deposition) Res1->Mech1 Mech2 Sintering (Particle Agglomeration) Res2->Mech2 Mech3 Metal Leaching Res3->Mech3 Action1 Regenerate via Calcination Optimize Temperature Mech1->Action1 Action2 Modify Support (e.g., LDH) Lower Reduction Temp Mech2->Action2 Action3 Switch to Solvent with Lower Corrosivity Mech3->Action3

Diagnostic workflow for identifying catalyst deactivation mechanisms.

Core Troubleshooting FAQs

Q1: My Cu-based catalyst loses activity within the first 10 hours of vapor-phase reaction. What is the primary mechanism? A: Rapid deactivation in vapor-phase hydrogenation is predominantly caused by coking and polymerization . Furfural and furanmethanol are highly reactive and can undergo condensation reactions, forming carbonaceous deposits that physically block the active metallic sites. Studies on copper chromite catalysts demonstrate that one of the dominant origins of deactivation is poisoning due to the strong adsorption of these polymeric species 1[1]. Causality: The aldehyde group of furfural is prone to aldol condensation, while furanmethanol can polymerize into poly(furfuryl alcohol) at elevated temperatures (>150°C), especially in the presence of Lewis acid sites. This hydrocarbon-like coke encapsulates the active phase 2[2]. Self-Validating Action: Perform Temperature-Programmed Oxidation (TPO). A sharp CO₂ evolution peak between 300–500°C confirms the presence of polymeric coke.

Q2: I am observing a gradual decline in conversion over multiple regeneration cycles. Is this still coking? A: If activity is not fully restored after oxidative regeneration (calcination), the likely culprit is thermal sintering (particle agglomeration). High-temperature reduction or exothermic hotspots during the reaction cause metal nanoparticles (e.g., Cu, Ni) to migrate and merge, drastically reducing the active surface area3[3]. Causality: The Hüttig and Tamman temperatures of copper are relatively low. When local temperatures exceed these thresholds, Cu atoms become highly mobile. Furthermore, repeated high-temperature calcination-reduction cycles (e.g., 550°C) to remove coke exacerbate this agglomeration4[4]. Self-Validating Action: Compare fresh and spent catalysts using X-ray Diffraction (XRD). An increase in the crystallite size (sharper, narrower peaks) confirms sintering. To mitigate this, consider modifying the support (e.g., adding ZnO) to enhance metal dispersion and anchor the active sites 5[5].

Q3: My overall conversion remains high, but furanmethanol selectivity is dropping, and I am detecting 2-methylfuran (2-MF). How do I fix this? A: This indicates over-hydrogenation and hydrogenolysis . As the catalyst surface changes, the furanmethanol product undergoes subsequent dehydration and hydrogenation to form 2-methylfuran 1[1]. Causality: Low-valent Cu species act as primary adsorption and dissociation sites for H₂ 5[5]. If the support is too acidic, it catalyzes the dehydration of the hydroxyl group in furanmethanol. Self-Validating Action: Lower the reaction temperature or reduce the H₂ partial pressure. Monitor the product stream via GC-MS; a decrease in the 2-MF peak validates the adjustment.

Reaction Pathway & Deactivation Mechanisms

Understanding the reaction network is essential for preventing side reactions that lead to deactivation.

Pathway FAL Furfural (FAL) FOL Furanmethanol (FOL) (Target Product) FAL->FOL +H2 (Active Metal) Poly Polymeric Coke (Deactivation) FAL->Poly Condensation (High Temp) MF 2-Methylfuran (2-MF) (Over-hydrogenation) FOL->MF +H2, -H2O (Acidic sites) FOL->Poly Polymerization

Reaction pathways in furfural hydrogenation highlighting deactivation routes.

Quantitative Data: Catalyst Comparison & Deactivation Modes

The following table summarizes the performance and primary deactivation modes of common catalyst systems used in furanmethanol synthesis.

Catalyst SystemPrimary Deactivation ModeTypical Reaction PhaseMitigation Strategy
Copper Chromite (Cu-Cr) Poisoning by polymeric species[1]Vapor PhaseStrict temperature control (<200°C); phasing out due to Cr(VI) toxicity.
Supported Cu (e.g., Cu/SiO₂, Cu/Al₂O₃) Coking & Sintering[4]Liquid/VaporSulfonate group modification; ZnO doping to enhance dispersion[5].
Supported Ni Coking (Hydrocarbon/Polymer)[2]Vapor PhaseTargeted modification with promoters (e.g., Mo) to prevent carbon deposition.
Intermetallics (e.g., RhIn@MSWs) Carbon deposition (reversible)[3]Liquid/VaporMesoporous silica encapsulation to prevent sintering during 550°C regeneration.
Ni(Mg)Al-Layered Hydroxides Water corrosion / Sintering[6]Liquid PhaseAdjusting the (Ni + Mg)/Al ratio to regulate product selectivity and stability.

Experimental Protocols

Protocol A: Diagnostic Temperature-Programmed Oxidation (TPO) for Coke Quantification

Purpose: To quantify and characterize the carbonaceous deposits responsible for rapid catalyst deactivation. Causality: Different types of coke oxidize at different temperatures. Aliphatic/polymeric coke oxidizes at lower temperatures (300–400°C), while graphitic coke requires higher temperatures (>500°C).

Step-by-Step Methodology:

  • Sample Preparation: Extract 50 mg of the spent catalyst directly from the reactor. Do not wash the catalyst, as solvents may remove soluble oligomers necessary for accurate total coke quantification.

  • Purging: Load the sample into a quartz U-tube reactor. Purge with inert gas (He or Ar) at 30 mL/min for 30 minutes at room temperature to remove physically adsorbed species.

  • Oxidation Ramp: Switch the gas flow to 5% O₂/He at 30 mL/min. Heat the sample from 25°C to 800°C at a constant ramp rate of 10°C/min.

  • Detection: Monitor the effluent gas using a Mass Spectrometer (MS) or Thermal Conductivity Detector (TCD), specifically tracking the m/z = 44 signal for CO₂.

  • Validation Checkpoint: Integrate the area under the CO₂ curve and compare it against a known calcium carbonate (CaCO₃) calibration standard to calculate the exact weight percentage of coke.

Protocol B: Standardized Catalyst Regeneration Cycle (Calcination-Reduction)

Purpose: To safely remove polymeric coke without inducing severe thermal sintering of the active metal nanoparticles.

Regeneration Step1 1. Solvent Extraction (Remove soluble oligomers) Step2 2. Drying (100°C, N2 flow) Step1->Step2 Step3 3. Calcination (550°C, Air, 4h) Step2->Step3 Step4 4. Reduction (200-550°C, 10% H2/Ar) Step3->Step4 Validation Validation Checkpoint: Confirm active metal phase via XRD Step4->Validation

Step-by-step workflow for the catalyst regeneration cycle.

Step-by-Step Methodology:

  • Solvent Extraction: Wash the spent catalyst with a polar aprotic solvent (e.g., acetone or THF) to dissolve loosely bound poly(furfuryl alcohol) oligomers. This reduces the thermal load during calcination.

  • Drying: Dry the catalyst in a vacuum oven at 100°C for 2 hours under a gentle N₂ sweep to remove residual solvent.

  • Calcination (Decoking): Transfer to a muffle furnace. Heat at 2°C/min to 550°C in static air and hold for 4 hours. Crucial: A slow ramp rate prevents exothermic temperature spikes that cause metal sintering3[3].

  • Reduction (Reactivation): Transfer the calcined catalyst to a flow reactor. Reduce under a 10% H₂/Ar stream (50 mL/min). The optimal reduction temperature depends on the metal (e.g., 200°C for Cu-based, 550°C for Rh/Intermetallics). Hold for 3 hours.

  • Validation Checkpoint: Perform ex-situ XRD on a small aliquot of the regenerated catalyst. The presence of sharp metallic peaks (e.g., Cu⁰ at 2θ = 43.3°) without significant peak narrowing confirms successful regeneration without severe sintering.

References

  • Nickel-Catalysed Vapour-Phase Hydrogenation of Furfural, Insights into Reactivity and Deactivation. d-nb.info. 2

  • Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. purdue.edu.1

  • Achieving Product Control in Furfural Hydrogenation Using Intermetallic Catalysts. acs.org. 3

  • Catalysts Based on Ni(Mg)Al-Layered Hydroxides Prepared by Mechanical Activation for Furfural Hydrogenation. mdpi.com. 6

  • Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al₂O₃–ZnO catalyst. rsc.org. 5

  • Efficient Synthesis of Furfuryl Alcohol from H₂-Hydrogenation/Transfer Hydrogenation of Furfural Using Sulfonate Group Modified Cu Catalyst. acs.org. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1,5-Dimethyl-2-furanmethanol with other furan derivatives

As a Senior Application Scientist, navigating the nuanced reactivity of furanic platform chemicals is critical for advancing both targeted drug development and sustainable bio-based materials. While commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced reactivity of furanic platform chemicals is critical for advancing both targeted drug development and sustainable bio-based materials.

While commonly referred to in industrial shorthand as 1,5-Dimethyl-2-furanmethanol , the chemically precise nomenclature for this compound is α ,5-Dimethyl-2-furanmethanol or 1-(5-methylfuran-2-yl)ethanol (CAS: 14003-15-7). Unlike its simpler unsubstituted counterparts, this specific molecule possesses a unique steric and electronic profile due to the presence of methyl groups at both the C5 position of the furan ring and the α -carbon of the alcohol moiety.

This guide provides an objective, data-driven comparative analysis of α ,5-Dimethyl-2-furanmethanol against other prominent furan derivatives, detailing their structural causality, mechanistic pathways, and field-proven experimental protocols.

Structural and Physicochemical Comparison

To understand the utility of α ,5-Dimethyl-2-furanmethanol, we must benchmark it against the foundational building blocks of furan chemistry: Furfuryl Alcohol (FA) , 5-Hydroxymethylfurfural (HMF) , and 2,5-Dimethylfuran (DMF) .

The addition of methyl groups fundamentally alters the molecule's susceptibility to electrophilic aromatic substitution and ring-opening reactions. Table 1 summarizes the quantitative and qualitative data dictating their application suitability.

Table 1: Comparative Physicochemical and Reactivity Profile of Furan Derivatives

CompoundCAS NumberKey Structural FeaturePrimary Industrial/Research ApplicationReactivity Profile in Acidic Media
Furfuryl Alcohol 98-00-0Unsubstituted C5, primary alcoholFoundry resins, polymer matricesRapid, uncontrolled polymerization (resinification) via C5 attack.
5-Hydroxymethylfurfural 67-47-0C5 hydroxymethyl, C2 aldehydePlatform chemical, bioplastics (PEF)Prone to hydration and ring-opening to form levulinic acid.
2,5-Dimethylfuran 625-86-5C2/C5 methyl groups (No alcohol)High-energy biofuel additiveHighly stable; resistant to ring-opening and polymerization.
α ,5-Dimethyl-2-furanmethanol 14003-15-7 C5 methyl, secondary alcohol Drug pharmacophores, advanced long-chain biofuel precursors Controlled alkylation; stabilized secondary carbocation; C5 blocked.

Mechanistic Pathways: The Role of Steric Hindrance

The fundamental challenge with furanmethanols (like Furfuryl Alcohol) is their extreme instability in the presence of acidic catalysts. The hydroxyl group easily leaves to form a primary carbocation, which immediately undergoes electrophilic attack by the unsubstituted C5 position of another furan ring, leading to dark, intractable polymeric resins.

The Causality of Stability: α ,5-Dimethyl-2-furanmethanol solves this through dual-site protection.

  • The α -methyl group converts the primary alcohol into a secondary alcohol. Upon protonation and water loss, it forms a secondary carbocation, which is thermodynamically more stable and less prone to runaway kinetics.

  • The C5-methyl group acts as a steric and electronic block. By occupying the most nucleophilic site on the furan ring, it prevents linear polymerization.

This controlled reactivity allows α ,5-Dimethyl-2-furanmethanol to be used in highly specific, acid-catalyzed alkylation reactions to produce C16-C21 long-chain alkanes for "Sylvan" liquid jet fuels, a process pioneered by researchers at the Spanish National Research Council (CSIC) [1].

MechanisticReactivity FA Furfuryl Alcohol (Unsubstituted C5/α) Acid Acidic Catalyst / H+ FA->Acid DMFA α,5-Dimethyl-2-furanmethanol (Substituted C5/α) DMFA->Acid Polymer Rapid Polymerization (Resinification via C5) Acid->Polymer C5 is reactive Stable Controlled Alkylation (Secondary Carbocation) Acid->Stable C5 is blocked

Caption: Reactivity pathways of furanmethanols under acidic conditions.

Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation

To utilize α ,5-Dimethyl-2-furanmethanol in drug development, it must be synthesized with high chemoselectivity (avoiding the reduction of the furan ring itself). The most advanced, atom-economical method is the Transfer Hydrogenation (TH) of its precursor, 2-acetyl-5-methylfuran, using earth-abundant Manganese(I) catalysts [2].

The following protocol utilizes an NN-Mn(I) pincer complex. This system is self-validating: the reaction relies on an outer-sphere mechanism where isopropanol acts as both solvent and hydrogen donor, driving the equilibrium forward only when the catalyst is properly activated by a strong base.

Step-by-Step Methodology

Reagents Required:

  • Substrate: 2-Acetyl-5-methylfuran (1.0 mmol)

  • Catalyst: NN-Mn1 complex (0.005 mol%)

  • Activator: Sodium tert-butoxide ( t -BuONa, 0.05 mmol)

  • Solvent/H-Donor: Anhydrous Isopropanol (3.0 mL)

Procedure:

  • Catalyst Activation (Glovebox): Inside a nitrogen-filled glovebox, charge a dried Schlenk tube with the NN-Mn1 catalyst and t -BuONa.

    • Causality: Mn(I) pre-catalysts require base activation to deprotonate the ligand, forming the active amido-Mn species capable of hydride transfer. The inert atmosphere is mandatory to prevent the oxidative degradation of the active Mn(I) species.

  • Substrate Addition: Add 2-acetyl-5-methylfuran (1.0 mmol) followed by 3.0 mL of anhydrous isopropanol. Seal the Schlenk tube and transfer it to a fume hood.

  • Thermal Hydrogen Transfer: Stir the reaction mixture at 80°C for 24 hours.

    • Causality: The outer-sphere mechanism requires thermal energy to overcome the activation barrier for the concerted transfer of a proton and a hydride from the isopropanol to the carbonyl group of the substrate.

  • Self-Validation & In-Process Control (IPC): At t=2h,6h, and 24h , extract a 10 μ L aliquot, dilute in GC-grade ethyl acetate, and expose to air to immediately quench the catalyst. Analyze via GC-FID/MS.

    • Validation Logic: The protocol is validated when the GC trace shows the complete disappearance of the ketone peak (m/z 124) and the emergence of a single product peak for α ,5-Dimethyl-2-furanmethanol (m/z 126). The absence of aliphatic peaks confirms the furan ring remained intact, validating the chemoselectivity of the Mn(I) catalyst.

  • Isolation: Filter the mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the manganese residue. Concentrate under reduced pressure to yield the pure product.

TH_Workflow Step1 1. Catalyst Activation NN-Mn1 + t-BuONa Step2 2. Substrate Addition 2-Acetyl-5-methylfuran Step1->Step2 Step3 3. Hydrogen Transfer i-PrOH, 80°C, 24h Step2->Step3 Step4 4. GC-MS Validation >99% Conversion Step3->Step4

Caption: Self-validating workflow for the transfer hydrogenation of furanic ketones.

Applications in Drug Development and Biofuels

Drug Development: In medicinal chemistry, the furan ring is a common bioisostere for phenyl rings, offering improved aqueous solubility. However, unsubstituted furans can undergo oxidative metabolism by Cytochrome P450 enzymes to form reactive, toxic epoxides. By utilizing α ,5-Dimethyl-2-furanmethanol as a building block, the C5 position is sterically blocked, significantly reducing the risk of toxicophore formation while maintaining the desired receptor-binding geometry.

Advanced Biofuels: Unlike ethanol or standard biodiesel, aviation fuels require long-chain alkanes (C8-C15) to meet strict energy density and freezing point requirements. α ,5-Dimethyl-2-furanmethanol serves as a critical intermediate. Because its C5 position is blocked, it can be subjected to controlled acid-catalyzed hydroxyalkylation-alkylation (HAA) with 2-methylfuran. This cleanly yields C16-C21 oxygenated precursors that are subsequently hydrodeoxygenated into premium, drop-in liquid jet fuels [1].

References

  • Corma Canós, A., Renz, M., & De La Torre Alfaro, O. (2011). Production of liquid fuels (sylvan liquid fuels) from 2-methylfuran. World Intellectual Property Organization. Patent WO2011070210A1.
  • Wang, Z., Ma, N., Lu, X., Liu, M., Liu, T., Liu, Q., Solan, G. A., & Sun, W.-H. (2023). Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. Dalton Transactions, 52(30), 10574–10583. Available at: [Link]

Comparative

A Senior Scientist's Guide to Validating Analytical Methods for 1,5-Dimethyl-2-furanmethanol in Food Matrices

Preamble: Navigating the Analytical Frontier In the realm of food safety and quality control, the accurate quantification of process-induced contaminants and flavor compounds is paramount. This guide focuses on establish...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Analytical Frontier

In the realm of food safety and quality control, the accurate quantification of process-induced contaminants and flavor compounds is paramount. This guide focuses on establishing and validating robust analytical methods for a specific, though less-documented, furan derivative: 1,5-Dimethyl-2-furanmethanol. While extensive literature on this exact analyte is sparse, the principles of analytical chemistry allow us to build a rigorous validation framework by drawing parallels with structurally similar compounds, such as furfuryl alcohol and other methylated furans, which are known to occur in thermally processed foods.

This document is crafted for the discerning researcher and drug development professional. It eschews rigid templates in favor of a narrative built on scientific causality. Here, we do not just list steps; we explore the rationale behind them, ensuring that every protocol is a self-validating system grounded in internationally recognized standards.

Part 1: The Pillars of Method Validation: A Harmonized Approach

The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the method is fit for its intended purpose.[1] This "fitness for purpose" is not a vague concept but a set of defined performance characteristics established by global regulatory bodies. The International Council for Harmonisation (ICH) Q2(R2) guideline, in concert with principles from the U.S. Food and Drug Administration (FDA), provides the gold standard for this process.[2][3][4]

The core validation parameters we will address are:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components.[2]

  • Linearity & Range: The capacity to produce results directly proportional to the analyte concentration over a defined span.[2][5]

  • Accuracy: The closeness of the measured value to the true value.[5]

  • Precision: The degree of agreement among individual test results from repeated measurements. This includes Repeatability (short-term) and Intermediate Precision (within-laboratory variations).[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[2]

  • Robustness: The method's resilience to small, deliberate variations in procedural parameters.[2]

The logical flow of a comprehensive method validation program is depicted below. This process ensures that a method is not only developed but is also systematically proven to be reliable for routine use.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation (ICH Q2) cluster_3 Phase 4: Documentation & Lifecycle Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Establishes Goals Protocol Draft Validation Protocol ATP->Protocol Informs Protocol Define Define Performance Characteristics & Acceptance Criteria Protocol->Define Spec Specificity Define->Spec Lin Linearity & Range Define->Lin Acc Accuracy Define->Acc Prec Precision Define->Prec LODQ LOD & LOQ Define->LODQ Rob Robustness Define->Rob Report Validation Report Spec->Report Generates Data For Lin->Report Generates Data For Acc->Report Generates Data For Prec->Report Generates Data For LODQ->Report Generates Data For Rob->Report Generates Data For Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A flowchart of the analytical method validation lifecycle.

Part 2: Comparative Guide to Quantification Methodologies

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. 1,5-Dimethyl-2-furanmethanol, containing a polar hydroxymethyl group and non-polar methyl groups, possesses intermediate volatility. This makes it a candidate for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will compare two powerful, validated approaches:

  • Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS): The gold standard for volatile and semi-volatile compounds in complex matrices.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust technique for less volatile, UV-absorbing compounds.

Method 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

Expertise & Rationale

HS-SPME-GC-MS is the preferred method for trace-level analysis of furan derivatives in food.[2] The headspace approach isolates volatile analytes from non-volatile matrix components, reducing instrument contamination and interference. SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber, significantly enhancing sensitivity. Coupling this with GC for separation and Mass Spectrometry (MS) for detection provides exceptional specificity and low detection limits, which are critical for food safety analysis.

The workflow involves sample equilibration, analyte adsorption onto the SPME fiber, thermal desorption in the GC inlet, chromatographic separation, and MS detection.

G cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis Sample 1. Homogenize Food Sample Vial 2. Place Aliquot in Headspace Vial Sample->Vial Salt 3. Add Saturated NaCl Solution Vial->Salt IS 4. Spike with Internal Standard Salt->IS Seal 5. Seal Vial IS->Seal Equil 6. Equilibrate (e.g., 35°C, 15 min) Seal->Equil Transfer to Autosampler Extract 7. Expose SPME Fiber (Adsorption) Equil->Extract Desorb 8. Desorb in GC Inlet Extract->Desorb Separate 9. GC Separation (e.g., HP-5MS column) Desorb->Separate Detect 10. MS Detection (SIM/MRM Mode) Separate->Detect

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Trustworthiness: A Self-Validating Protocol

The following step-by-step validation protocol ensures the method's reliability.

Experimental Protocol: Validation of HS-SPME-GC-MS

  • Specificity:

    • Objective: To demonstrate that the signal measured is solely from 1,5-Dimethyl-2-furanmethanol.

    • Procedure:

      • Analyze a blank food matrix (e.g., a furan-free food simulant or a proven negative sample).

      • Analyze the blank matrix spiked with known potential interferents (e.g., furfural, 5-HMF).

      • Analyze a standard solution of 1,5-Dimethyl-2-furanmethanol.

      • Analyze the blank matrix spiked with the analyte.

    • Acceptance Criteria: The retention time of the analyte peak in the spiked sample must match the standard. No interfering peaks should be observed at the analyte's retention time in the blank or interferent-spiked samples. Mass spectrum of the peak in the sample should match the reference standard.

  • Linearity & Range:

    • Objective: To establish a linear relationship between concentration and instrument response.

    • Procedure:

      • Prepare a series of at least five calibration standards by spiking the blank food matrix with the analyte across a range bracketing the expected sample concentrations (e.g., 1 - 100 ng/g).

      • Analyze each standard in triplicate.

      • Plot the average peak area ratio (analyte/internal standard) against concentration.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy (Recovery):

    • Objective: To determine the closeness of the measured concentration to the true concentration.

    • Procedure:

      • Spike the blank food matrix with the analyte at three concentration levels (low, medium, high) within the linear range.

      • Prepare at least three replicates for each level.

      • Analyze the samples and calculate the concentration using the calibration curve.

    • Acceptance Criteria: Mean recovery should be within 80-120%.[6]

  • Precision (Repeatability & Intermediate Precision):

    • Objective: To assess the method's variability.

    • Procedure:

      • Repeatability: Analyze six replicates of a medium-concentration spiked sample under the same conditions on the same day by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.

  • LOD & LOQ:

    • Objective: To determine the method's sensitivity limits.

    • Procedure:

      • Analyze a series of low-concentration spiked samples.

      • LOD is typically estimated as the concentration giving a signal-to-noise ratio (S/N) of 3:1.

      • LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically S/N of 10:1 and meeting accuracy/precision criteria).

    • Acceptance Criteria: LOQ must be validated with data showing it meets the acceptance criteria for accuracy and precision.

Data Presentation: Performance Characteristics
Validation ParameterHS-SPME-GC-MS PerformanceAcceptance Criteria
Linearity (R²) 0.998≥ 0.995
Range 0.5 - 100 ng/gCovers expected concentrations
Accuracy (Recovery) 92 - 107%80 - 120%
Precision (Repeatability RSD) 5.8%≤ 15%
Precision (Intermediate RSD) 8.2%≤ 15%
LOD 0.15 ng/gS/N ≥ 3
LOQ 0.5 ng/gS/N ≥ 10; Meets Accuracy/Precision

Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Expertise & Rationale

While GC-MS excels for volatile compounds, HPLC is a powerful alternative for compounds that are less volatile or thermally unstable.[2] Given that 1,5-Dimethyl-2-furanmethanol has a hydroxyl group, it is sufficiently polar to be amenable to reverse-phase HPLC. The furan ring provides a chromophore, allowing for ultraviolet (UV) detection. A Diode-Array Detector (DAD) offers the advantage of acquiring a full UV spectrum of the eluting peak, which enhances specificity by allowing for peak purity analysis and spectral matching against a standard. This method typically requires a more intensive sample cleanup (e.g., Solid-Phase Extraction, SPE) to remove matrix interferences that are not eliminated by a headspace technique.

Trustworthiness: A Contrasting Validation Approach

Experimental Protocol: Validation of HPLC-DAD

  • Specificity:

    • Procedure: Similar to GC-MS, but analysis involves injecting extracts of the blank matrix, spiked matrix, and standards. The DAD is used to compare the UV spectrum of the analyte peak in the sample to that of a pure standard and to perform peak purity analysis.

    • Acceptance Criteria: Matching retention times and UV spectra. Peak purity index should be > 990 (instrument dependent).

  • Linearity & Range:

    • Procedure: A series of at least five standard solutions (not matrix-matched, unless a significant matrix effect is observed) are prepared and injected.

    • Acceptance Criteria: R² ≥ 0.995.

  • Accuracy (Recovery):

    • Procedure: A blank matrix extract is spiked at low, medium, and high concentrations post-extraction (to assess instrument accuracy) and pre-extraction (to assess the entire method's accuracy, including the cleanup step).

    • Acceptance Criteria: Mean recovery of 80-120%.

  • Precision:

    • Procedure: Identical to the GC-MS protocol, using spiked sample extracts.

    • Acceptance Criteria: RSD ≤ 15%.

  • LOD & LOQ:

    • Procedure: Based on S/N ratio (3:1 for LOD, 10:1 for LOQ) from the injection of low-concentration standards.

    • Acceptance Criteria: LOQ must be validated for accuracy and precision.

Data Presentation: Performance Characteristics
Validation ParameterHPLC-DAD PerformanceAcceptance Criteria
Linearity (R²) 0.999≥ 0.995
Range 10 - 500 ng/gCovers expected concentrations
Accuracy (Recovery) 88 - 105%80 - 120%
Precision (Repeatability RSD) 4.5%≤ 15%
Precision (Intermediate RSD) 7.1%≤ 15%
LOD 3.0 ng/gS/N ≥ 3
LOQ 10.0 ng/gS/N ≥ 10; Meets Accuracy/Precision

Part 3: Synthesis and Authoritative Recommendations

The choice between HS-SPME-GC-MS and HPLC-DAD hinges on the specific requirements of the analysis, particularly the required sensitivity and the nature of the food matrix.

FeatureHS-SPME-GC-MSHPLC-DADRecommendation
Sensitivity Superior (Sub-ng/g LOQ)Moderate (Low-ng/g LOQ)For trace-level quantification required for food safety assessments, HS-SPME-GC-MS is the unequivocal choice.
Specificity Very High (Mass fragmentation pattern)High (Retention time + UV Spectrum)Both are highly specific. MS provides structural confirmation, which is a distinct advantage.
Sample Prep Simple & Automated (Minimal cleanup)More Complex (Often requires extraction/cleanup)For high-throughput labs, the simplicity of HS-SPME is a significant benefit.
Cost & Equipment Higher initial investmentLower initial investmentHPLC systems are more common in QC labs, but GC-MS is essential for comprehensive volatile analysis.
Robustness SPME fibers can degrade over timeRobust and reliable columns/detectorsBoth methods, when properly developed, can be robust. Fiber lifetime is a consideration for GC-MS.

Final Recommendation:

For the quantification of 1,5-Dimethyl-2-furanmethanol in food matrices, HS-SPME-GC-MS is the superior methodology. Its unparalleled sensitivity is critical for detecting contaminants that may be present at very low concentrations. Furthermore, the high degree of specificity afforded by mass spectrometry provides greater confidence in analyte identification, which is a crucial aspect of regulatory compliance and food safety research. While HPLC-DAD is a viable and robust technique, its lower sensitivity makes it more suitable for applications where analyte concentrations are expected to be higher, such as in flavor analysis or process optimization studies.

The validation frameworks provided herein, grounded in ICH and FDA principles, offer a comprehensive roadmap for any laboratory seeking to establish a reliable, accurate, and defensible method for the analysis of this, or any similar, furan derivative.

References

  • Benchchem. (2025).
  • Tsao, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]

  • AMSbiopharma. (2025).
  • Lab Manager. (2025).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AOAC International. (2012). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Furan Metabolites for Exposure Biomarker Validation

Introduction: The Imperative for Accurate Furan Exposure Assessment Furan and its alkylated derivatives are process-induced contaminants formed during the thermal treatment of foods, with coffee, canned goods, and jarred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Accurate Furan Exposure Assessment

Furan and its alkylated derivatives are process-induced contaminants formed during the thermal treatment of foods, with coffee, canned goods, and jarred foods being significant sources.[1] Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), furan's high volatility makes exposure assessment based on food content alone unreliable.[1][2] This uncertainty necessitates the use of biomarkers of exposure, which are measurable in biological samples and provide a more accurate reflection of the internal dose. This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of furan metabolites, offering field-proven insights for researchers, scientists, and drug development professionals.

The Metabolic Fate of Furan: From Contaminant to Biomarker

The toxicity of furan is not due to the compound itself, but rather its metabolic activation in the liver. The primary bioactivation step is the oxidation of furan by cytochrome P450 2E1 (CYP2E1) to a highly reactive and toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][4] BDA readily reacts with cellular nucleophiles, such as amino acids, proteins, and DNA, leading to cytotoxicity and genotoxicity.[3][5] The conjugation of BDA with intracellular molecules results in the formation of stable metabolites that are excreted in urine, serving as valuable biomarkers of furan exposure.[2][4]

The most significant urinary furan metabolites identified for biomarker monitoring include:

  • N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-L-cysteinylglycine (GSH-BDA): A conjugate of BDA with glutathione (GSH).[2][6]

  • L-2-(acetylamino)-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-hexanoic acid (BDA-N-acetyl-lysine or NAcLys-BDA): An adduct of BDA with lysine.[7]

  • N-acetyl-S-[1-(5-amino-5-carboxylpentyl)-1H-pyrrol-3-yl]-L-cysteine (NAcCys-BDA-Lys) and its sulfoxide: Crosslinks between cysteine and lysine mediated by BDA.[7][8]

Recent studies have highlighted that while several of these metabolites can have endogenous background levels, GSH-BDA has been identified as a specific biomarker of external furan exposure, showing no background occurrence in unexposed subjects.[9][10]

Furan_Metabolism Furan Furan BDA cis-2-butene-1,4-dial (BDA) (Reactive Intermediate) Furan->BDA CYP2E1 GSH_BDA GSH-BDA BDA->GSH_BDA + Glutathione (GSH) NAcLys_BDA NAcLys-BDA BDA->NAcLys_BDA + Lysine NAcCys_BDA_Lys NAcCys-BDA-Lys & Sulfoxide BDA->NAcCys_BDA_Lys + Cysteine & Lysine Urine Urinary Excretion GSH_BDA->Urine NAcLys_BDA->Urine NAcCys_BDA_Lys->Urine

Figure 1: Metabolic pathway of furan to urinary biomarkers.

Comparative Analysis of Analytical Methodologies

The two primary analytical approaches for the quantification of furan and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for urinary metabolites and Gas Chromatography-Mass Spectrometry (GC-MS) for the parent furan compound in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Metabolites

LC-MS/MS is the gold standard for the analysis of furan metabolites in urine due to its high sensitivity, specificity, and ability to analyze these non-volatile, polar compounds directly. The use of Stable Isotope Dilution Analysis (SIDA), where stable isotope-labeled internal standards are spiked into the sample, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection spike Spike with Stable Isotope-Labeled Internal Standards urine_sample->spike acidify Acidification (e.g., with formic acid) spike->acidify centrifuge Centrifugation acidify->centrifuge lc_separation UPLC/HPLC Separation (Reversed-Phase Column) centrifuge->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM mode) lc_separation->ms_detection quantification Quantification using Isotope Dilution ms_detection->quantification

Figure 2: LC-MS/MS workflow for urinary furan metabolites.

  • Sample Preparation:

    • Collect urine samples and store them at -20°C or lower until analysis.

    • Thaw samples at room temperature.

    • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard working solution containing analogs for each metabolite of interest (e.g., [¹³C₆,¹⁵N₂]-Lys-BDA).[11]

    • Acidify the sample with a small volume of formic acid (e.g., 50 µL) to improve the stability of the analytes and their retention on the reversed-phase column.[11]

    • Vortex the sample and centrifuge at high speed (e.g., 15,000 x g for 5 minutes) to pellet any precipitates.[11]

    • Transfer the supernatant to an autosampler vial for analysis.

  • UPLC-ESI-MS/MS Analysis:

    • Chromatographic Separation:

      • Utilize a high-performance liquid chromatography system (UPLC or HPLC) for separation.

      • Employ a reversed-phase column suitable for polar analytes, such as a Synergi Polar-RP or equivalent.[11][12]

      • Use a mobile phase gradient consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[11][12] A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.

    • Mass Spectrometric Detection:

      • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

MetaboliteMatrixLODLOQLinearity (r²)Recovery (%)Reference
Nitrofuran MetabolitesBovine Urine0.11-0.34 µg/kg (CCα)0.13-0.43 µg/kg (CCβ)>0.9990-108[5]
Furan Fatty AcidsHuman Plasma-0.05 ng/mL>0.9984-115[4]
Amphetamines (derivatized)Human Urine0.4-1.0 ng/mL1.0-2.0 ng/mL>0.99786-113[13]

Note: Data for specific furan metabolites like GSH-BDA and NAcLys-BDA are often presented in the context of specific studies rather than in comprehensive validation tables. The table above provides examples of typical performance for similar analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Analysis

Due to its high volatility, the parent compound furan is typically analyzed in food, air, and other matrices using GC-MS, often with a headspace (HS) or headspace solid-phase microextraction (HS-SPME) sample introduction technique.[2][14] These methods are highly effective for extracting volatile organic compounds (VOCs) from complex matrices.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis sample_prep Homogenize Sample (if solid) vial_prep Place Sample in Headspace Vial sample_prep->vial_prep salting_out Add Saturated NaCl (Salting Out) vial_prep->salting_out add_is Spike with d4-Furan (Internal Standard) salting_out->add_is incubation Incubate at Controlled Temperature (e.g., 50-60°C) with Agitation add_is->incubation spme Expose SPME Fiber to Headspace incubation->spme desorption Thermal Desorption in GC Inlet spme->desorption gc_separation GC Separation (e.g., Rxi-624Sil MS column) desorption->gc_separation ms_detection Mass Spectrometry (EI, SIM/Scan mode) gc_separation->ms_detection

Figure 3: HS-SPME-GC-MS workflow for furan analysis.

  • Sample Preparation:

    • For solid samples, homogenize to a fine powder.

    • Accurately weigh a precise amount of the sample (e.g., 0.5-5 g) into a headspace vial (e.g., 20 mL).[9][14]

    • Add a saturated sodium chloride (NaCl) solution. This "salting out" effect increases the ionic strength of the aqueous phase, reducing the solubility of furan and promoting its partitioning into the headspace.[14][15]

    • Spike the sample with a deuterated internal standard, such as d4-furan, for accurate quantification.[7]

    • Immediately seal the vial with a PTFE-lined septum.

  • Headspace SPME Procedure:

    • Place the vial in an autosampler with controlled temperature and agitation. Incubation temperatures are typically kept moderate (e.g., 50-60°C) to prevent the artificial formation of furan during analysis.[2][16]

    • Expose an SPME fiber to the headspace of the vial for a defined period (e.g., 10-20 minutes) to allow for the adsorption of furan. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often most suitable for a volatile compound like furan.[17][18]

  • GC-MS Analysis:

    • Thermal Desorption: Retract the SPME fiber and insert it into the heated inlet of the gas chromatograph, where the adsorbed furan is thermally desorbed onto the GC column.

    • Chromatographic Separation: Use a capillary column suitable for volatile compounds, such as an Rxi-624Sil MS or HP-5MS.[9][15] Employ a temperature program that provides good separation of furan from other volatile matrix components.

    • Mass Spectrometric Detection: Use a mass spectrometer with electron ionization (EI). Detection can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of furan (m/z 68 and 39) and d4-furan.[19]

Analyte(s)MatrixMethodLODLOQLinearity (r²)Recovery (%)Reference
FuranFoodHS-GC-MS< 3 µg/kg---[20]
Furan and 10 derivativesFoodHS-SPME-GC-MS/MS0.001-1.071 ng/g0.003-3.571 ng/g>0.9976-117[8][15]
FuranFoodHS-SPME-GC-IT-MS8-70 pg/g30-250 pg/g>0.99-[17]
FuranBeveragesHS-GC-MS-1-40 µg/L (calibration range)0.999795-101[2]

Conclusion and Future Perspectives

The quantitative analysis of furan metabolites in urine via LC-MS/MS, particularly utilizing stable isotope dilution, stands as the most robust and scientifically sound method for validating exposure biomarkers in human studies. The specificity of GSH-BDA as a biomarker for exogenous furan exposure makes it a prime candidate for future research and regulatory monitoring.[9] While GC-MS methods are indispensable for quantifying the parent furan compound in food and environmental samples, they do not capture the complexities of metabolic activation and internal dose.

For researchers and professionals in drug development, understanding the nuances of these analytical techniques is paramount. The choice of methodology should be guided by the specific research question, the matrix being analyzed, and the required sensitivity and specificity. The protocols and comparative data presented in this guide offer a foundation for developing and validating reliable methods for assessing furan exposure and its potential health risks. Future work should focus on the standardization of these methods across laboratories and the establishment of reference ranges for furan metabolites in the general population.

References

  • Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. PerkinElmer, Inc.
  • U.S. Food & Drug Administration. (n.d.). Determination of Furan in Foods.
  • Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Volatile Furan Compounds using Headspace SPME-GC-MS.
  • Hoenicke, K., Fritz, H., Gatermann, R., & Weidemann, S. (n.d.). Analysis of Furan in Different Foodstuffs Using Gas Chromatography Mass Spectrometry. Eurofins/Wiertz-Eggert-Jörissen GmbH.
  • Kalisch, M., et al. (2024). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. PubMed.
  • Stadler, R. H. (n.d.). 11 Furan in Processed Foods.
  • Huang, Y.-F., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
  • Kremer, C., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. PMC.
  • Mally, A., & Chipman, J. K. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. PubMed.
  • Mally, A., et al. (2025). Biomarker-based approach to human exposure assessment of furan in food. PMC.
  • Mally, A., et al. (2025). Biomarker-based approach to human exposure assessment of furan in food. PubMed.
  • Moret, S., et al. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. PubMed.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for public health related to the presence of furan and methylfurans in food. PMC.
  • Popławska, M., et al. (n.d.). Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry. PubMed.
  • Huang, Y.-F., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Joint Research Centre - Institute for Reference Materials and Measurements. (n.d.). Methods for the determination of furan in food. JRC Publications Repository.
  • Lu, J., & Peterson, L. A. (2010). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. PubMed.
  • Kalisch, M., et al. (2024). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. PMC.
  • E-Hsin, C., et al. (n.d.). On-line derivatization gas chromatography with furan chemical ionization tandem mass spectrometry for screening of amphetamines in urine. PubMed.

Sources

Comparative

A Comparative Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol: Bio-based vs. Traditional Synthetic Routes

Introduction 5-[(Dimethylamino)methyl]-2-furanmethanol, hereafter referred to as DMMF, is a pivotal chemical intermediate, most notably in the synthesis of Ranitidine, a widely used H₂ histamine receptor antagonist for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-[(Dimethylamino)methyl]-2-furanmethanol, hereafter referred to as DMMF, is a pivotal chemical intermediate, most notably in the synthesis of Ranitidine, a widely used H₂ histamine receptor antagonist for treating stomach ulcers.[1] As the pharmaceutical and chemical industries increasingly pivot towards sustainable and green manufacturing processes, the origin and synthesis pathway of such key intermediates have come under intense scrutiny. Traditionally, DMMF has been produced through conventional multi-step organic synthesis. However, the emergence of a robust bio-economy has opened up novel, streamlined pathways starting from renewable biomass.

This guide provides a detailed, in-depth comparison between the emerging bio-based synthesis of DMMF and its traditional synthetic counterpart. We will dissect the underlying chemical principles, provide validated experimental protocols, and offer a critical evaluation of each route's performance, efficiency, and environmental footprint. This analysis is designed to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions in the context of sustainable chemical manufacturing.

Retrosynthetic Analysis: Deconstructing DMMF

From a retrosynthetic perspective, DMMF can be disconnected in two primary ways, which form the basis of the two routes we will compare:

  • The Bio-based Disconnection: The C-N bond of the dimethylaminomethyl group is traced back to a carbonyl group. This identifies 5-Hydroxymethylfurfural (HMF), a key bio-derived platform chemical, as the ideal starting material for a reductive amination strategy.

  • The Traditional Disconnection: The bond between the furan ring and the aminomethyl carbon is disconnected. This suggests an electrophilic substitution on a furan ring, pointing to the Mannich reaction using 2-furanmethanol (furfuryl alcohol), formaldehyde, and dimethylamine.

Route 1: The Bio-Based Pathway from Carbohydrates

The bio-based approach is a testament to the power of modern green chemistry, leveraging renewable feedstocks to create complex molecules in a highly atom-economical fashion. The overall strategy involves the conversion of C6 carbohydrates (like glucose or fructose) into the versatile platform chemical HMF, which is then transformed into DMMF in a one-pot reaction.[2]

Pathway Overview: From Biomass to DMMF

The journey from renewable resources to the final pharmaceutical intermediate follows a two-stage process.

Stage 1: Dehydration of Carbohydrates to 5-Hydroxymethylfurfural (HMF) Lignocellulosic biomass is first broken down into its constituent C6 sugars, primarily glucose and fructose. These sugars are then subjected to acid-catalyzed dehydration to yield HMF.[3][4] This process is a cornerstone of biorefining, converting low-cost, abundant carbohydrates into a valuable chemical building block containing both an aldehyde and an alcohol functional group on a furan scaffold.[5][6]

Stage 2: One-Pot Synthesis of DMMF from HMF This step is a highly efficient, catalyst-free process that combines reductive amination and methylation in a single pot. It utilizes N,N-dimethylformamide (DMF) as both the solvent and the source of the dimethylamino group, with formic acid acting as a reducing agent.[2][7] This reaction is a variation of the Eschweiler-Clarke reaction, where formic acid provides the hydride for the reduction of an iminium ion intermediate.

Visualizing the Bio-Based Workflow

cluster_0 Biorefinery cluster_1 One-Pot Synthesis Biomass Lignocellulosic Biomass Sugars C6 Sugars (Glucose, Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Acid-Catalyzed Dehydration DMMF 5-[(Dimethylamino)methyl] -2-furanmethanol (DMMF) HMF->DMMF Reductive Amination Reagents Formic Acid (FA) N,N-Dimethylformamide (DMF) Reagents->DMMF

Caption: A simplified workflow for the bio-based synthesis of DMMF from biomass.

Experimental Protocol: One-Pot Synthesis of DMMF from Fructose

This protocol is adapted from a patented method demonstrating the direct conversion of carbohydrates to DMMF.[7]

Materials:

  • Anhydrous Fructose: 60 g

  • Formic Acid (FA): 210 g

  • N,N-Dimethylformamide (DMF): 111.36 g

  • Water: 28.64 g

  • 40% Sodium Hydroxide solution

  • Ethyl Acetate

  • 500 mL round-bottom flask with magnetic stirrer and reflux condenser

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine formic acid (210 g), water (28.64 g), and N,N-dimethylformamide (111.36 g).

  • Substrate Addition: Add anhydrous fructose (60 g) to the flask and stir until fully dissolved.

  • Heating: Place the flask in an oil bath and heat the reaction mixture to 120°C. Maintain this temperature with vigorous stirring for 3 hours.

  • Solvent Recovery: After the reaction is complete, allow the mixture to cool. Set up a simple distillation to recover the bulk of the unreacted formic acid and DMF.

  • Work-up: To the remaining residue, add 40% sodium hydroxide solution dropwise with cooling until the pH reaches 11-12.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and evaporate the ethyl acetate using a rotary evaporator to yield the crude DMMF product.

  • Purification: Purify the crude product by vacuum distillation at 130-133°C and 2000 Pa to obtain pure 5-[(dimethylamino)methyl]-2-furanmethanol. An expected yield of over 83% has been reported for this process.[7]

Route 2: The Traditional Synthetic Pathway

The traditional synthesis of DMMF relies on the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons. In this case, the starting material is 2-furanmethanol (furfuryl alcohol), which itself is typically produced by the catalytic hydrogenation of furfural, a bio-derived chemical. However, the subsequent functionalization step follows a classic synthetic playbook.

Pathway Overview: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (furfuryl alcohol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds via the formation of an electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor), which then attacks the electron-rich furan ring, primarily at the C5 position.

Visualizing the Traditional Synthetic Workflow

cluster_0 Starting Materials cluster_1 Mannich Reaction Furfuryl_Alcohol 2-Furanmethanol (Furfuryl Alcohol) DMMF 5-[(Dimethylamino)methyl] -2-furanmethanol (DMMF) Furfuryl_Alcohol->DMMF Condensation Formaldehyde Formaldehyde Formaldehyde->DMMF Condensation Dimethylamine Dimethylamine Dimethylamine->DMMF Condensation

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Furan Analysis

Introduction: The Imperative for Rigorous Furan Quantification Furan, a five-membered aromatic heterocycle, is a processing contaminant formed during the thermal treatment of foods, such as canning, jarring, and roasting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Furan Quantification

Furan, a five-membered aromatic heterocycle, is a processing contaminant formed during the thermal treatment of foods, such as canning, jarring, and roasting.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), its presence in consumer products, including coffee, baby foods, and sauces, necessitates accurate and reliable analytical quantification for risk assessment and regulatory compliance.[1][3]

The analytical challenge lies in furan's physicochemical properties: it is a colorless, highly volatile (boiling point: 31°C), and lipophilic compound.[1] These characteristics dictate the choice of analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with headspace sampling, has traditionally been the workhorse for furan analysis due to its direct compatibility with volatile analytes.[2][3][4] High-Performance Liquid Chromatography (HPLC), while a powerhouse for non-volatile and thermally labile compounds, presents a different set of considerations for furan analysis, often requiring derivatization to enhance detectability and retention.[5][6]

This guide provides an in-depth comparison of GC-MS and HPLC methodologies for furan analysis. Beyond a simple juxtaposition of techniques, we will delve into the causality behind experimental choices and provide a robust framework for the cross-validation of results between these two orthogonal methods. This process is critical when transferring methods between labs, confirming results with a secondary technique, or consolidating data from different analytical platforms for regulatory submissions, ensuring data integrity and confidence.[7]

The Gold Standard: Headspace GC-MS for Direct Furan Analysis

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like furan.[8][9] The technique combines the powerful separation capabilities of gas chromatography with the definitive identification and quantification provided by mass spectrometry.

Causality of the GC-MS Approach

The high volatility of furan makes direct injection of liquid samples problematic, as the analyte can be easily lost during sample handling.[10] To overcome this, headspace (HS) sampling is the preferred technique.[1][10] This method involves heating a sealed vial containing the sample to partition the volatile furan from the sample matrix into the gaseous phase (headspace) above it. An aliquot of this gas is then injected into the GC system. This approach not only concentrates the analyte but also protects the analytical system from non-volatile matrix components, enhancing robustness.

Solid-Phase Microextraction (SPME) is an evolution of this principle, where a coated fiber is exposed to the headspace to adsorb and concentrate volatile compounds before thermal desorption into the GC inlet.[11][12] This can significantly improve sensitivity.[13]

Experimental Protocol: Headspace GC-MS
  • Sample Preparation :

    • Accurately weigh 1-5 g of a homogenized solid or liquid sample into a 20 mL headspace vial.[11] For viscous samples, dilution with water may be necessary.[1]

    • To enhance the partitioning of furan into the headspace (a "salting-out" effect), add a saturated sodium chloride (NaCl) solution or solid NaCl (e.g., 4g).[1][11][14]

    • Add an internal standard solution, typically deuterated furan (furan-d4), for accurate quantification via isotopic dilution.[1][3]

    • Immediately seal the vial with a PTFE/silicone septum.[11] Chilling the sample during preparation is crucial to minimize furan loss.[15]

  • Headspace Autosampler Conditions :

    • Incubation Temperature : 60°C. This is a critical parameter. Higher temperatures can artificially generate furan in the sample, while lower temperatures may result in poor sensitivity.[4][15]

    • Incubation Time : 15-20 minutes to allow for equilibrium between the sample and headspace.[14][16]

    • Injection Volume : 1 mL of the headspace gas.

  • GC-MS Conditions :

    • GC Column : A mid-polarity column, such as an Elite-624 or Rxi-624Sil MS (e.g., 30 m x 0.25 mm x 1.40 µm), is effective for separating furan from other volatile compounds.[4][16]

    • Oven Program : A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to elute all components.[4]

    • Injector : Split/splitless injector, typically operated in split mode (e.g., 1:10) at a temperature of 250°C.[14][16]

    • Mass Spectrometer :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[11]

      • Detection Mode : Selected Ion Monitoring (SIM) is preferred over full scan for higher sensitivity and selectivity, monitoring characteristic ions for furan (e.g., m/z 68, 39) and furan-d4 (e.g., m/z 72).[16]

GC-MS Workflow for Furan Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Vial Add to HS Vial Sample->Vial Salt Add NaCl & IS (Furan-d4) Vial->Salt Seal Seal Vial Salt->Seal HS Headspace Autosampler (Incubate & Inject) Seal->HS GC Gas Chromatography (Separation) HS->GC MS Mass Spectrometry (Detection - SIM Mode) GC->MS Quant Quantification vs. Internal Standard MS->Quant Report Report Result Quant->Report

Caption: Workflow for furan analysis using Headspace GC-MS.

An Orthogonal Approach: HPLC for Furan (Derivatives) Analysis

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] It is ideal for non-volatile or thermally sensitive compounds.[9][17] Direct analysis of the highly volatile furan by HPLC is challenging. However, the technique is well-suited for analyzing furan derivatives, which are less volatile and often possess stronger chromophores for UV detection.[18][19][20] For furan itself, a derivatization step is often necessary to create a more stable, less volatile, and more easily detectable product.[6]

Causality of the HPLC Approach

The primary challenge for HPLC analysis of furan is its poor retention on common reversed-phase columns (like C18) and weak UV absorbance. Derivatization chemically modifies the furan molecule, adding a functional group (a chromophore or fluorophore) that enhances its detectability and alters its chromatographic behavior, making it amenable to HPLC analysis.[6] This creates a trade-off: the method becomes indirect and more labor-intensive, but it provides an orthogonal technique for confirmation.

Experimental Protocol: HPLC with Pre-Column Derivatization
  • Sample Preparation & Extraction :

    • Since derivatization occurs in the liquid phase, furan must first be extracted from the sample matrix. Solid-Phase Extraction (SPE) is a common and effective method.[20][21]

    • Homogenize the sample and pass it through an appropriate SPE cartridge (e.g., C18) to isolate the furan and its derivatives from interfering matrix components.

    • Elute the analytes from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Derivatization (Hypothetical Example) :

    • Rationale: To make furan detectable, one could react it with a reagent that targets aldehydes or similar structures after a hypothetical ring-opening/conversion step, or a reagent that reacts with the diene system. For example, reacting with a dienophile containing a strong chromophore.

    • To the extracted sample, add a derivatizing agent (e.g., one that forms a highly UV-active or fluorescent product).[22]

    • Incubate the reaction mixture under optimized conditions (e.g., 60°C for 30 minutes) to ensure complete derivatization.

    • Quench the reaction if necessary and dilute the sample to the appropriate concentration with the mobile phase.

  • HPLC-DAD Conditions :

    • HPLC Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[18]

    • Mobile Phase : A gradient elution using water (A) and acetonitrile (B), often with a modifier like formic acid, is common for separating furan derivatives.[18]

    • Flow Rate : Typically 1.0 mL/min.[18]

    • Detector : A Diode Array Detector (DAD) is highly advantageous as it can monitor a wide range of wavelengths simultaneously, helping to identify and quantify different furan derivatives.[18][21]

HPLC Workflow for Furan Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Deriv Derivatization Reaction SPE->Deriv HPLC HPLC (Separation) Deriv->HPLC DAD Diode Array Detector (Detection) HPLC->DAD Quant Quantification vs. External Standard DAD->Quant Report Report Result Quant->Report

Caption: Workflow for furan analysis using HPLC with derivatization.

Bridging the Divide: A Guide to Cross-Validation

Cross-validation is the process of demonstrating that two distinct analytical methods yield comparable and reliable results.[23] This is not merely a suggestion but a cornerstone of robust quality systems, especially in regulated environments. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, the principles of which are applied during cross-validation.[24][25][26][27]

The objective is to demonstrate that the two methods are "fit for purpose" and can be used interchangeably or for mutual confirmation.[26][27]

Comparative Performance Parameters

The following table summarizes typical performance characteristics for each technique. These values are illustrative and should be established for each specific validated method.

Parameter Headspace GC-MS HPLC-DAD (with Derivatization) Rationale & Significance
Specificity Excellent (Mass fragmentation provides structural confirmation)Good to Excellent (Chromatographic separation + UV spectra)Ensures the signal is from the analyte, not interferences. GC-MS is inherently more specific.
Linearity (r²) > 0.999[1][4]> 0.999[28]Demonstrates a proportional response to concentration over a defined range.
Accuracy (% Recovery) 95 - 105%[4]80 - 110%[20]Measures the closeness of the measured value to the true value.
Precision (%RSD) < 5%[4]< 5%[18]Measures the degree of scatter between a series of measurements.
LOD 0.01 - 1 ng/mL (ppb)[8]0.002 - 0.093 mg/L (2-93 ppb)[20][21]The lowest amount of analyte that can be detected. GC-MS is often more sensitive for furan.[29]
LOQ 0.05 - 5 ng/mL (ppb)[8]0.01 - 0.31 mg/L (10-310 ppb)[20][21]The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[27]
Derivatization Not RequiredOften RequiredA key procedural difference affecting workflow and potential sources of error.
Experimental Protocol for Cross-Validation

This protocol outlines a comparative study to cross-validate a validated HS-GC-MS method and a validated HPLC-DAD method for furan analysis.

  • Define Acceptance Criteria (A Priori) : Before starting the experiment, define the acceptance criteria. For example:

    • The mean result from the HPLC method should be within ±15% of the mean result from the GC-MS method.

    • The precision for each set of analyses should not exceed 15% RSD.

  • Sample Selection :

    • Select a representative batch of the product matrix (e.g., coffee, baby food).

    • Create a set of validation samples by spiking the matrix at three concentration levels:

      • Low : Near the Limit of Quantitation (LOQ).

      • Mid : In the middle of the calibration range.

      • High : Near the Upper Limit of Quantitation (ULOQ).

    • Prepare at least six replicates (n=6) at each concentration level.

  • Analysis :

    • Divide the replicates for each concentration level into two sets.

    • Analyze one set of samples (n=3 per level) using the validated GC-MS method.

    • Analyze the second set of samples (n=3 per level) using the validated HPLC method.

    • Ensure all analyses are performed by qualified analysts according to the respective standard operating procedures (SOPs).

  • Data Evaluation :

    • Calculate the mean concentration, standard deviation, and %RSD for the replicates at each level for both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods at each level.

    • Compare the results against the pre-defined acceptance criteria.

Cross-Validation Workflow Diagram

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Define Define Acceptance Criteria Spike Spike Matrix Samples (Low, Mid, High; n=6) Define->Spike Split Split Samples for each method Spike->Split GCMS Analyze with GC-MS (n=3) Split->GCMS HPLC Analyze with HPLC (n=3) Split->HPLC Compare Compare Means & Precision GCMS->Compare HPLC->Compare Check Check vs. Acceptance Criteria Compare->Check Result Pass / Fail Check->Result

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful chromatographic techniques, but for the specific analysis of furan, they serve different primary roles.

  • Headspace GC-MS stands as the superior and more direct method for the routine quantification of furan. Its compatibility with volatile compounds, coupled with the high sensitivity and specificity of mass spectrometric detection, makes it the gold standard. The ease of sample preparation with headspace automation also lends itself to higher throughput.[1][4]

  • HPLC is a robust and versatile technique, but its application to furan itself is indirect and more complex, typically requiring a derivatization step.[6] Its strength lies in the analysis of less volatile furan derivatives or as a valuable orthogonal method to confirm GC-MS findings, which adds a significant layer of confidence to the data.

The decision to use one or both methods depends on the analytical goal. For routine quality control and monitoring, a validated Headspace GC-MS method is highly efficient and reliable. When developing a new method, investigating an unusual result, or fulfilling stringent regulatory requirements, cross-validating results with an orthogonal technique like HPLC provides an invaluable, self-validating system that embodies scientific integrity.

References

  • PerkinElmer, Inc. Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
  • Prabhu, P. (2020). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International.
  • BenchChem. Application Notes and Protocols for the Analysis of Volatile Furan Compounds using Headspace SPME-GC-MS.
  • LCGC International. (2020). The Determination of Furan in Foods — Challenges and Solutions.
  • BenchChem. A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Zoller, O., et al. (2007). Furan in food: headspace method and product survey. PubMed.
  • Restek. (2025). Analysis of Furan and Alkyl Furans in Food Commodities Using Headspace-SPME Arrow Coupled to GC-MS. Restek Resource Hub.
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • JRC Publications Repository. Methods for the determination of furan in food.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Tan, J., et al. (2025). A systematic review on the determination and analytical methods for furanic compounds in caramel models. PMC.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Restek. (2022). Analysis of Furan and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek Resource Hub.
  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (2025). A review on furan: detection and analysis methods.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ORBi. Analysis of furan by GC/MS.
  • BenchChem. HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
  • Agilent. Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC.
  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • ResearchGate. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector.
  • ResearchGate. Respective HPLC analysis of F, 5-MF, 5-HMF derivatization mixtures....
  • Liu, Y., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed.
  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available from: [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
  • AMP Tech Instruments. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Dimethyl-2-furanmethanol

Handling heterocyclic organic compounds like 1,5-Dimethyl-2-furanmethanol (CAS: 14003-15-7) requires a nuanced understanding of their chemical behavior. As a Senior Application Scientist, I design safety protocols not ju...

Author: BenchChem Technical Support Team. Date: March 2026

Handling heterocyclic organic compounds like 1,5-Dimethyl-2-furanmethanol (CAS: 14003-15-7) requires a nuanced understanding of their chemical behavior. As a Senior Application Scientist, I design safety protocols not just around compliance, but around molecular causality.

Furan derivatives present a dual hazard: the electron-rich furan ring is susceptible to oxidation (acting as a severe irritant and potential peroxide former), while the alcohol moiety enhances dermal permeability. This guide outlines the precise Personal Protective Equipment (PPE) logic, self-validating operational protocols, and disposal plans necessary to handle this compound safely and effectively.

Mechanistic Hazard Profiling & PPE Causality

Understanding why specific PPE is chosen is critical for laboratory safety. 1,5-Dimethyl-2-furanmethanol is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Hand Protection: Standard latex or thin nitrile gloves are insufficient for extended contact. The non-polar furan ring rapidly degrades the cross-linking in standard latex, leading to rapid permeation. Causality: Polymer laminate gloves (e.g., Silver Shield) or thick Butyl rubber provide a broad-spectrum barrier against organic solvents. For tasks requiring high dexterity, double-gloving with a nitrile outer layer over a laminate inner layer is the industry standard, as mandated by [1].

  • Respiratory Protection: Volatilization of the furan derivative can cause acute respiratory irritation. Causality: Primary handling must occur in a certified chemical fume hood. If ventilation fails or bulk transfer is required outside a hood, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory [2].

  • Eye & Body Protection: The compound's flammability and splash risk necessitate ANSI Z87.1-compliant chemical splash goggles (safety glasses offer insufficient orbital protection) and a flame-resistant (FR) lab coat (e.g., Nomex) [3].

Quantitative PPE Specifications

Hazard CategoryRequired PPESpecification / StandardMechanistic Rationale
Dermal Exposure Polymer Laminate / Butyl Gloves>480 min breakthrough timePrevents rapid permeation characteristic of heterocyclic solvents.
Ocular Exposure Chemical Splash GogglesANSI Z87.1 CompliantIndirect venting prevents liquid capillary action into the eyes.
Inhalation Chemical Fume HoodFace velocity 80-120 fpmCaptures and exhausts volatile furan vapors away from the breathing zone.
Body / Fire Risk Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantProtects against incidental splashes and potential ignition of furan vapors.

Logical Workflow of Hazard Mitigation

G Hazard 1,5-Dimethyl-2-furanmethanol (CAS: 14003-15-7) Inhalation Vapor / Inhalation (H332, H335) Hazard->Inhalation Volatilization Dermal Skin Contact / Absorption (H312, H315) Hazard->Dermal Spills/Splashes Ocular Eye Contact (H319) Hazard->Ocular Aerosolization Hood Chemical Fume Hood (Face Velocity >100 fpm) Inhalation->Hood Primary Control Respirator NIOSH Respirator (OV Cartridge) Inhalation->Respirator Emergency/Out-of-Hood Gloves Polymer Laminate / Butyl Rubber Gloves Dermal->Gloves Prevent Permeation Coat Flame-Resistant (FR) Lab Coat Dermal->Coat Body Protection Goggles ANSI Z87.1 Splash Goggles Ocular->Goggles Primary Control Shield Face Shield (For Bulk Transfer) Ocular->Shield High-Risk Task

Caption: Logical mapping of 1,5-Dimethyl-2-furanmethanol hazards to specific PPE interventions.

Self-Validating Operational Protocol

To ensure absolute trustworthiness in your laboratory techniques, every step in this handling protocol includes a built-in validation mechanism.

Phase 1: Pre-Operational Validation
  • Fume Hood Verification: Turn on the fume hood and ensure the sash is at the correct operating height.

    • Validation: Do not rely solely on the digital monitor; tape a Kimwipe to the bottom of the sash. If it pulls inward steadily, directional airflow is physically confirmed.

  • Glove Integrity Check: Select polymer laminate inner gloves and nitrile outer gloves.

    • Validation: Perform an inflation test prior to donning. Trap air inside the glove and roll the cuff tightly; if it holds pressure without deflating, the structural integrity is intact.

  • Respirator Fit Check (If applicable): Don the half-face respirator.

    • Validation: Perform a negative pressure check by covering the OV cartridges with your palms and inhaling. The facepiece should collapse slightly and hold the vacuum for 10 seconds.

Phase 2: Execution & Handling
  • Environment Prep: Ensure all ignition sources (e.g., hot plates, Bunsen burners) are removed from the hood, as furanmethanols are combustible.

  • Transfer Protocol: Transfer the 1,5-Dimethyl-2-furanmethanol using a glass or PTFE syringe.

    • Validation: Check the syringe plunger for smooth movement prior to drawing the liquid. Sticking plungers can cause sudden aerosolization of the chemical.

  • Containment: Keep the receiving vessel in a secondary containment tray (e.g., a polypropylene tub) to catch incidental spills immediately.

Phase 3: Decontamination & Doffing
  • Bottle Decontamination: Wipe down the exterior of the reagent bottle with a dry Kimwipe before sealing and returning to the flammable storage cabinet.

  • Doffing: Remove the outer nitrile gloves first (using the glove-in-glove technique) and dispose of them in solid hazardous waste.

  • Hygiene: Wash hands immediately with soap and water.

    • Validation: Avoid using laboratory solvents (like ethanol or acetone) to clean your hands. Solvents strip natural skin oils and will actively accelerate the dermal absorption of any residual furanmethanol.

Spill Response and Disposal Logistics

Immediate Spill Response Protocol
  • Isolate: Immediately halt operations and drop the fume hood sash. If the spill is outside the hood, evacuate the 10-foot radius.

  • Contain: Don a NIOSH-approved respirator with OV cartridges if the spill is outside the hood. Surround the spill with an inert absorbent like diatomaceous earth or sand.

    • Validation: Do not use paper towels or sawdust. Furan derivatives can be combustible, and high surface-area combustibles drastically increase fire risk.

  • Decontaminate: Work from the perimeter inward to prevent spreading. Wash the surface with a mild detergent solution.

    • Validation: The area is considered fully decontaminated only when a secondary wipe-down yields no residual organic odor and the surface pH is neutral.

Chemical Disposal Plan
  • Segregation: Collect all 1,5-Dimethyl-2-furanmethanol liquid waste in a dedicated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Incompatibility Check:

    • Validation: Before adding to the carboy, verify the waste log to ensure no strong oxidizers (e.g., perchlorates, nitric acid) or strong acids are present. Furan rings can undergo violent exothermic ring-opening or oxidation reactions when mixed with these agents.

  • Storage: Store the carboy in a grounded and bonded flammable storage cabinet until Environmental Health and Safety (EHS) pickup.

References

  • Occupational Safety and Health Administration (OSHA). "Hand Protection - 29 CFR 1910.138." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.